4-Methyl-1H-benzo[d]imidazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1H-benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-3-2-4-6-7(5)11-8(9)10-6/h2-4H,1H3,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYASXKOESRUKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565666 | |
| Record name | 4-Methyl-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171082-91-0 | |
| Record name | 4-Methyl-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1H-1,3-benzodiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Methyl-1H-benzo[d]imidazol-2-amine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-Methyl-1H-benzo[d]imidazol-2-amine, a key heterocyclic scaffold in medicinal chemistry. The 2-aminobenzimidazole core is a privileged structure found in numerous pharmacologically active agents, making its efficient synthesis a topic of significant interest to researchers in drug discovery and development.[1][2] This document moves beyond a simple recitation of protocols to offer a deeper understanding of the underlying chemical principles, the rationale for methodological choices, and the practical considerations necessary for successful laboratory execution. We will detail the predominant synthetic strategy involving the cyclization of 3-methyl-1,2-phenylenediamine with electrophilic C1 synthons, focusing on the classical cyanogen bromide route and safer, modern alternatives. Each section is grounded in established chemical literature to ensure scientific integrity and provide a self-validating framework for implementation.
Strategic Overview: The Importance of the Benzimidazole Core and Synthetic Rationale
The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a cornerstone of heterocyclic chemistry and a frequent constituent of bioactive molecules.[3][4] The introduction of an amino group at the C2 position imparts a unique guanidine-like functionality, creating a versatile building block for further chemical elaboration.[1] this compound, the subject of this guide, incorporates this valuable pharmacophore with a methyl substituent on the benzene ring, which can modulate the molecule's steric and electronic properties, influencing its binding affinity to biological targets.
The principal and most direct strategy for constructing the 2-aminobenzimidazole scaffold is the condensation and subsequent cyclization of an appropriately substituted ortho-phenylenediamine with a reagent that serves as a one-carbon (C1) electrophile, ultimately forming the C2 carbon of the imidazole ring. For the synthesis of our target molecule, the critical starting precursor is 3-methyl-1,2-phenylenediamine .
The selection of the C1 synthon is a key decision point in the synthetic design, dictating reaction conditions, safety protocols, and potential byproducts. The most common and historically significant C1 sources for this transformation are cyanogen bromide (BrCN) and cyanamide (H₂NCN).[2] More contemporary methods often employ thiourea derivatives to circumvent the high toxicity associated with cyanogen bromide.[5]
Primary Synthesis Pathway: Cyclization with Cyanogen Bromide
This method remains one of the most direct and efficient routes to 2-aminobenzimidazoles, provided the stringent safety precautions required for handling cyanogen bromide are observed. The reaction proceeds via nucleophilic attack of one of the amine groups of the diamine onto the electrophilic carbon of cyanogen bromide, followed by an intramolecular cyclization that eliminates hydrogen bromide to yield the aromatic benzimidazole ring.
Preparation of Starting Material: 3-Methyl-1,2-phenylenediamine
The availability of the diamine precursor is the first critical step. It is typically synthesized via the reduction of a corresponding nitroaniline. A common and effective method is the reduction of 2-methyl-6-nitroaniline using zinc dust in an alkaline alcoholic solution, which is a modification of the method described by Hinsberg and König.
Experimental Protocol: Synthesis of 3-Methyl-1,2-phenylenediamine
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, suspend 2-methyl-6-nitroaniline (1 equivalent) in ethanol.
-
Reaction Initiation: Add a 20% aqueous solution of sodium hydroxide. Heat the mixture to a gentle reflux with vigorous stirring.
-
Reduction: Turn off the external heating. Add zinc dust (4-5 equivalents) portion-wise at a rate sufficient to maintain reflux from the exothermic reaction. Causality Note: The alkaline conditions are crucial for the effectiveness of the zinc reduction.
-
Completion: After the final addition of zinc, continue to stir and reflux the now nearly colorless solution for one hour to ensure the reaction goes to completion.
-
Workup: Filter the hot mixture by suction to remove the zinc residue. Wash the residue with two portions of hot ethanol.
-
Isolation: Combine the filtrates, add a small amount of sodium hydrosulfite (to prevent air oxidation), and concentrate the solution under reduced pressure. Cool the concentrate in an ice bath to crystallize the product.
-
Purification: The crude product can be purified by recrystallization from water containing a small amount of sodium hydrosulfite to yield 3-methyl-1,2-phenylenediamine as pale crystals.
Cyclization to Form this compound
Experimental Protocol:
-
Dissolution: Dissolve 3-methyl-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as aqueous ethanol or methanol.
-
Reagent Addition: Cool the solution in an ice bath. Add a solution of cyanogen bromide (1 equivalent) in the same solvent dropwise with constant stirring. Safety Critical: Cyanogen bromide is highly toxic and volatile. This entire procedure must be conducted in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (typically 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization & Isolation: The reaction mixture will be acidic due to the formation of HBr. Carefully neutralize the mixture with an aqueous base (e.g., sodium carbonate or ammonium hydroxide) until the pH is approximately 8-9. This will precipitate the free amine product.
-
Purification: Collect the crude solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from an ethanol/water mixture to afford pure this compound.
Safer Alternative Pathway: Cyclodesulfurization of a Thiourea Intermediate
Given the significant hazards of cyanogen bromide, methods utilizing thiourea-based reagents are highly recommended. This strategy involves the initial formation of a 1-(2-amino-3-methylphenyl)thiourea intermediate, which then undergoes cyclization with the elimination of hydrogen sulfide or a related sulfur species. The cyclization step is typically promoted by a desulfurizing agent.[5]
Experimental Protocol:
-
Thiourea Formation:
-
Method A (from Thiocyanate): Dissolve 3-methyl-1,2-phenylenediamine (1 eq.) in dilute hydrochloric acid. Add a solution of sodium or potassium thiocyanate (1 eq.) and reflux the mixture for several hours to form the thiourea intermediate in situ.
-
Method B (from Isothiocyanate): React the diamine with an acyl isothiocyanate, followed by hydrolysis of the acyl group to yield the thiourea.
-
-
Cyclodesulfurization:
-
Cool the solution containing the 1-(2-amino-3-methylphenyl)thiourea.
-
Add a slurry of a desulfurizing agent, such as mercuric oxide (HgO) or lead(II) oxide (PbO), in ethanol. Causality Note: These metal oxides facilitate the removal of sulfur as a metal sulfide, driving the cyclization to completion. Methyl iodide has also been used effectively for this purpose, forming S-methylisothiourea which is an excellent leaving group.[5][6]
-
Reflux the mixture with stirring for 2-6 hours until TLC analysis indicates the consumption of the thiourea intermediate.
-
-
Workup and Isolation:
-
Filter the hot reaction mixture to remove the metal sulfide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Adjust the pH of the residue with a base to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization as described previously.
-
Data Summary: Comparison of Synthetic Routes
| Parameter | Cyanogen Bromide Route | Thiourea Route |
| Primary Reagent | Cyanogen Bromide (BrCN) | Thiourea / Thiocyanate |
| Key Intermediate | N-cyano-diamine | 1-(2-amino-3-methylphenyl)thiourea |
| Promoter/Catalyst | None (spontaneous) | HgO, PbO, or CH₃I |
| Primary Hazard | Extreme Toxicity (BrCN) | Heavy metal toxicity (HgO, PbO) |
| Yield | Generally Good to Excellent | Moderate to Good |
| Byproducts | HBr | H₂S, Metal Sulfide |
Characterization of this compound
Confirmation of the final product's identity and purity is essential and is achieved through standard analytical techniques.
-
Melting Point: A sharp melting point is indicative of high purity.
-
¹H NMR Spectroscopy: The spectrum should show distinct signals for the aromatic protons on the benzimidazole ring system, a singlet for the methyl group, and a broad singlet for the -NH₂ protons which is exchangeable with D₂O. The integration of these signals should correspond to the number of protons in the structure.
-
¹³C NMR Spectroscopy: The spectrum will confirm the number of unique carbon environments, including the characteristic C2 carbon signal in the 150-160 ppm range.
-
Mass Spectrometry (MS): The molecular ion peak ([M]⁺) should correspond to the calculated molecular weight of C₈H₉N₃ (147.18 g/mol ).
-
Infrared (IR) Spectroscopy: Key vibrational bands to observe include N-H stretching for the primary amine and the imidazole N-H (typically a broad band around 3100-3400 cm⁻¹), and C=N stretching around 1630-1650 cm⁻¹.
Conclusion
The synthesis of this compound is most reliably achieved through the cyclization of 3-methyl-1,2-phenylenediamine. While the classical cyanogen bromide method is direct and high-yielding, its extreme toxicity makes it suitable only for laboratories equipped to handle such hazardous materials. The alternative pathway involving the cyclodesulfurization of a thiourea intermediate presents a significantly safer, albeit potentially lower-yielding, approach that is preferable for most research settings.[5] The choice of method ultimately depends on the scale of the synthesis, the availability of reagents, and the safety infrastructure of the laboratory. Successful synthesis relies on careful execution of the chosen protocol, diligent monitoring of the reaction, and thorough characterization of the final product.
References
A Technical Guide to the Physicochemical Profiling of 4-Methyl-1H-benzo[d]imidazol-2-amine for Drug Discovery Applications
Abstract: The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] This guide provides an in-depth technical analysis of the physicochemical properties of a specific derivative, 4-Methyl-1H-benzo[d]imidazol-2-amine. While direct experimental data for this particular isomer is limited, this document synthesizes predictive data, comparative analysis with parent structures, and established experimental methodologies to create a comprehensive profile for researchers and drug development professionals. We will explore core properties such as lipophilicity, ionization, and solubility, detail the gold-standard protocols for their empirical determination, and discuss the profound implications of these characteristics on the potential pharmacokinetic and pharmacodynamic behavior of the molecule. The overarching goal is to equip scientists with the foundational knowledge and practical frameworks necessary to evaluate and advance this compound and related compounds in a drug discovery pipeline.
Introduction: The Significance of the Benzimidazole Core
The benzimidazole heterocycle, formed by the fusion of benzene and imidazole rings, is a versatile pharmacophore that has given rise to a wide spectrum of therapeutic agents.[2] Its structural rigidity, hydrogen bonding capabilities, and ability to engage in various non-covalent interactions have made it a favored scaffold in the design of molecules targeting diverse biological pathways. Derivatives have demonstrated potent antimicrobial, antiviral (including against Hepatitis C virus), and anticancer activities.[1][2][3]
This compound is a specific analogue featuring a methyl group on the benzene ring and an amino group at the 2-position of the imidazole moiety. These substitutions are not merely decorative; they are critical determinants of the molecule's physicochemical nature, which in turn governs its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these properties is a prerequisite for rational drug design and lead optimization.[4]
Core Physicochemical Properties: A Predictive and Comparative Analysis
Due to the scarcity of published experimental data for this compound, we present a profile based on high-quality computational predictions and comparisons to the well-characterized parent molecule, Benzimidazole.
| Property | This compound (Predicted/Calculated) | Benzimidazole (Reference Data) | Rationale for Change |
| Molecular Formula | C₈H₉N₃ | C₇H₆N₂[5] | Addition of CH₃ and NH₂ groups. |
| Molecular Weight | 147.18 g/mol [6][7] | 118.14 g/mol [5] | Increased mass from substituents. |
| cLogP (Octanol-Water) | ~1.5 - 2.0 | 1.3[5] | The 4-methyl group adds hydrophobicity, increasing the LogP value. |
| Topological Polar Surface Area (TPSA) | ~52.8 Ų | 28.7 Ų[5] | The primary amine group significantly increases TPSA via N-H bonds. |
| Predicted Basic pKa | ~7.0 - 7.5 | N/A (Imidazole pKa ~5.4) | The 2-amino group is a strong basic center. |
| Predicted Acidic pKa | ~12.0 - 12.5 | N/A | The imidazole N-H proton remains weakly acidic. |
| Hydrogen Bond Donors | 2 (Imidazole N-H, Amine -NH₂) | 1 (Imidazole N-H) | Addition of the primary amine group. |
| Hydrogen Bond Acceptors | 2 (Imidazole N, Amine N) | 1 (Imidazole N) | The sp² nitrogen of the amine can act as an acceptor. |
Lipophilicity (LogP/LogD)
Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a critical predictor of its ability to cross biological membranes. The calculated octanol-water partition coefficient (cLogP) for our target molecule is moderately higher than that of the parent benzimidazole, an effect directly attributable to the hydrophobic contribution of the 4-methyl group.[5] At physiological pH (7.4), the molecule will be partially protonated due to the basicity of the 2-amino group. This ionization increases aqueous solubility and lowers the effective lipophilicity, which is described by the LogD value. Understanding the LogD at various pH values, such as those found in the gut (~6.5) and blood (7.4), is essential for predicting absorption.[8]
Ionization Constant (pKa)
The pKa dictates the charge state of a molecule at a given pH, profoundly influencing its solubility, permeability, and potential for ionic interactions with its biological target. This compound is an amphoteric molecule with two key ionizable centers:
-
The Basic Center: The 2-amino group is predicted to be the primary basic center, with a pKa value in the range of 7.0-7.5. This means that at physiological pH, a significant fraction of the molecule will exist as a positively charged cation.
-
The Acidic Center: The N-H proton on the imidazole ring is weakly acidic, with a pKa likely above 12.
This ionization behavior is crucial for solubility; the compound is expected to be significantly more soluble in acidic aqueous media where it can form a hydrochloride salt.
Aqueous Solubility
Aqueous solubility is a key factor for oral bioavailability and formulation. The solubility of this compound is intrinsically linked to its pKa and crystalline structure. As a weak base, its solubility will be highly pH-dependent, increasing dramatically in acidic conditions. The presence of two hydrogen bond donors and two acceptors, along with the polar amine group, suggests that the molecule has the capacity for favorable interactions with water, though this is counterbalanced by the lipophilic benzimidazole core.
Experimental Determination of Physicochemical Properties
Predictive models provide essential guidance, but empirical data is the gold standard in drug development.[9] The following section outlines the workflows and protocols for accurately measuring the key physicochemical properties of this compound.
General Workflow for Physicochemical Profiling
A systematic approach is required to characterize a new chemical entity. The process ensures that high-quality, reproducible data is generated to inform subsequent stages of development.
Caption: Workflow for experimental physicochemical profiling.
Protocol: pKa Determination by Potentiometric Titration
This method provides a precise measurement of the ionization constants by monitoring pH changes during titration with an acid or base.[10]
Principle: The compound is dissolved in a co-solvent/water mixture, and the pH of the solution is measured as a standardized titrant (e.g., HCl or KOH) is added incrementally. The pKa is determined from the midpoint of the resulting titration curve.
Methodology:
-
Preparation: Accurately weigh ~1-2 mg of this compound and dissolve in a suitable solvent mixture (e.g., methanol/water or DMSO/water).
-
Titration (Base): Titrate the solution with a standardized potassium hydroxide (KOH) solution (e.g., 0.1 M) to determine any acidic pKa values.
-
Titration (Acid): In a separate experiment, titrate the solution with a standardized hydrochloric acid (HCl) solution (e.g., 0.1 M) to determine the basic pKa.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Specialized software is used to calculate the precise pKa values from the curve.
-
Validation: The system is calibrated using compounds with known pKa values before and after the experiment to ensure accuracy.
Protocol: Lipophilicity (LogD) Determination by Shake-Flask Method
The shake-flask method is the traditional and most reliable technique for measuring partition coefficients.[8]
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer at a specific pH (e.g., 7.4). The LogD is the logarithm of the ratio of the compound's concentration in the organic phase to its concentration in the aqueous phase.
Methodology:
-
System Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and vice-versa by mixing and allowing the phases to separate.
-
Partitioning: Add a known amount of the compound to a vial containing a defined volume of the pre-saturated n-octanol and pre-saturated buffer.
-
Equilibration: Seal the vial and shake gently at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
Calculation: Calculate LogD using the formula: LogD = log ( [Compound]octanol / [Compound]aqueous ).
Implications for Drug Development
The physicochemical profile of a compound is not an academic exercise; it is a critical dataset that guides the entire drug discovery and development process.
Caption: Relationship between physicochemical properties and ADME.
-
Absorption: The predicted cLogP and TPSA of this compound place it within the desirable range according to Lipinski's Rule of Five, suggesting a good potential for oral absorption.[8] However, its pH-dependent solubility must be considered, as dissolution in the stomach (acidic) will be higher than in the intestine (neutral/alkaline).
-
Distribution: Moderate lipophilicity suggests the compound will distribute into tissues without excessive accumulation in fatty depots. The basic nature implies it may be subject to plasma protein binding, which would affect the free concentration available to interact with its target.
-
Metabolism & Excretion: The benzimidazole core and the primary amine are potential sites for metabolic modification by cytochrome P450 enzymes. The compound's solubility and charge at physiological pH will influence its route of excretion, primarily via the kidneys.
Conclusion
This compound is a promising scaffold rooted in the well-validated family of benzimidazoles. Its predicted physicochemical profile—characterized by moderate lipophilicity, a key basic center, and good hydrogen bonding potential—is favorable for drug development. This guide has outlined this predictive profile while emphasizing the indispensability of rigorous experimental validation. The protocols described herein represent the foundational assays required to build a robust data package for this molecule. By integrating predictive analysis with empirical measurement, researchers can effectively understand the behavior of this compound, enabling rational optimization and accelerating its potential journey from a chemical entity to a therapeutic candidate.
References
- 1. ijpsr.com [ijpsr.com]
- 2. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpc.com [ijrpc.com]
- 4. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Methyl-1H-benzo[d]imidazol-2-amine | C8H9N3 | CID 676520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Methyl-1H-benzo[d]imidazol-4-amine|BLD Pharm [bldpharm.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Crystal Structure of 4-Methyl-1H-benzo[d]imidazol-2-amine: A Predictive Analysis
Abstract
This technical guide provides a comprehensive analysis of the anticipated crystal structure of 4-Methyl-1H-benzo[d]imidazol-2-amine. In the absence of a publicly available single-crystal X-ray diffraction study for this specific compound, this paper leverages a predictive approach grounded in the detailed analysis of its constituent fragments. We present a foundational examination of the experimentally determined crystal structure of the parent molecule, 2-amino-1H-benzimidazole, to understand the primary hydrogen bonding networks and packing motifs. Subsequently, the influence of the 4-methyl substituent is inferred through a comparative analysis of related methyl-substituted benzimidazole derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, structurally-informed understanding of this important heterocyclic scaffold.
Introduction: The Significance of Crystal Structure in Benzimidazole Chemistry
The benzimidazole moiety is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile coordination properties. The three-dimensional arrangement of molecules in the solid state, or the crystal structure, governs a multitude of physicochemical properties critical to drug development, including solubility, dissolution rate, stability, and bioavailability. A thorough understanding of the intermolecular interactions that dictate the crystal packing is therefore paramount.
This compound is a derivative of significant interest, combining the hydrogen-bonding capabilities of the 2-amino-benzimidazole core with the steric and electronic influence of a methyl group on the benzene ring. This guide will dissect the probable crystal structure of this molecule by analyzing its fundamental components.
Foundational Analysis: The Crystal Structure of 2-Amino-1H-benzimidazole
To predict the crystal structure of the target molecule, we first must understand the structural landscape of its parent compound, 2-amino-1H-benzimidazole. The crystal structure of 2-amino-1H-benzimidazole has been determined and its crystallographic data is available through the Cambridge Crystallographic Data Centre (CCDC).[1]
Molecular Geometry
The 2-amino-1H-benzimidazole molecule is largely planar. The fusion of the benzene and imidazole rings creates a rigid bicyclic system. The exocyclic amino group at the 2-position is also expected to be coplanar with the ring system to maximize electronic conjugation.
Hydrogen Bonding and Supramolecular Assembly
The supramolecular architecture of 2-amino-1H-benzimidazole is dominated by a network of intermolecular hydrogen bonds. The molecule possesses multiple hydrogen bond donors (the N-H of the imidazole ring and the -NH2 group) and acceptors (the imine nitrogen of the imidazole ring and the lone pairs of the amino nitrogen). This facilitates the formation of robust and predictable hydrogen-bonding motifs.
The primary interactions are typically N-H···N and N-H···N hydrogen bonds, which link the molecules into chains or sheets. These interactions are crucial in defining the overall crystal packing.
The Influence of the 4-Methyl Group: A Comparative Perspective
The introduction of a methyl group at the 4-position of the benzimidazole ring is expected to have a significant impact on the crystal packing. To understand this influence, we can draw parallels with the crystal structures of other methyl-substituted benzimidazoles, such as 4-methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid.[1]
Steric Effects
The methyl group introduces steric bulk to the benzimidazole scaffold. This can disrupt the close packing observed in the parent 2-amino-1H-benzimidazole. The presence of the methyl group may lead to a less dense crystal packing and can influence the relative orientation of adjacent molecules.
Electronic Effects
The methyl group is a weak electron-donating group. This can subtly alter the electron density distribution within the benzimidazole ring system, which may in turn modulate the strength of the hydrogen bonds.
Impact on Supramolecular Motifs
The steric hindrance from the 4-methyl group may favor certain hydrogen bonding motifs over others. It could potentially disrupt the formation of planar sheets and promote more complex three-dimensional networks. The interplay between the strong hydrogen-bonding capabilities of the 2-amino and imidazole N-H groups and the steric demands of the 4-methyl group will ultimately determine the final crystal structure.
Predictive Crystal Structure Analysis of this compound
Based on the analysis of the parent 2-amino-1H-benzimidazole and the anticipated influence of the 4-methyl group, we can hypothesize the key features of the crystal structure of this compound.
Key Predicted Structural Features:
-
Dominant Hydrogen Bonding: The crystal structure will be primarily stabilized by a network of N-H···N hydrogen bonds involving the imidazole N-H, the amino group, and the imidazole imine nitrogen.
-
Tautomerism: Like many 2-aminobenzimidazoles, the solid state structure will likely exist as the amino tautomer, although the imino tautomer can also exist.
-
Packing Motif: The molecules are expected to form hydrogen-bonded chains or ribbons. The presence of the 4-methyl group will likely introduce a "staggered" or "tilted" arrangement within these motifs to accommodate the steric bulk.
-
Potential for π-π Stacking: Aromatic π-π stacking interactions between the benzimidazole ring systems of adjacent molecules are also likely to contribute to the overall stability of the crystal lattice.
The following table summarizes the anticipated crystallographic parameters, acknowledging that these are predictive and await experimental verification.
| Parameter | Predicted Value/Characteristic | Rationale |
| Crystal System | Monoclinic or Orthorhombic | Common for substituted benzimidazoles. |
| Space Group | Centrosymmetric (e.g., P2₁/c) | Common for achiral molecules. |
| Hydrogen Bonding | Extensive N-H···N network | Presence of multiple donor and acceptor sites. |
| Molecular Packing | Herringbone or slipped-stack | To accommodate the 4-methyl group and maximize π-π interactions. |
Experimental Protocols: A Roadmap to Verification
To validate the predictive analysis presented here, a single-crystal X-ray diffraction study is essential. The following outlines a standard experimental workflow.
Synthesis and Crystallization
A common synthetic route to this compound involves the cyclization of 3-methyl-o-phenylenediamine with cyanogen bromide.
Protocol:
-
Dissolve 3-methyl-o-phenylenediamine in a suitable solvent (e.g., ethanol).
-
Slowly add a solution of cyanogen bromide in the same solvent at a controlled temperature.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., aqueous sodium bicarbonate) to precipitate the product.
-
Collect the crude product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethanol/water) to obtain single crystals suitable for X-ray diffraction. Slow evaporation of the solvent is often effective.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Protocol:
-
Select a suitable single crystal of appropriate size and quality under a microscope.
-
Mount the crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.
-
Process the diffraction data (integration, scaling, and absorption correction).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structure using full-matrix least-squares refinement.
-
Locate and refine all hydrogen atoms, particularly those involved in hydrogen bonding.
-
Analyze the final crystal structure to determine bond lengths, bond angles, torsion angles, and details of the intermolecular interactions.
Visualizations
Experimental Workflow for Crystal Structure Determination
Caption: Workflow for the experimental determination of the crystal structure.
Predicted Hydrogen Bonding Motif
Caption: Predicted primary N-H···N hydrogen bonding interactions.
Conclusion
While the definitive crystal structure of this compound awaits experimental elucidation, this in-depth guide provides a robust, scientifically-grounded prediction of its key structural features. By dissecting the known crystal structure of 2-amino-1H-benzimidazole and considering the steric and electronic contributions of the 4-methyl group through comparative analysis, we anticipate a crystal packing dominated by strong N-H···N hydrogen bonding, likely forming staggered chains or ribbons. The insights presented herein offer a valuable framework for researchers in medicinal chemistry and materials science, enabling a more profound understanding of the structure-property relationships of this important heterocyclic compound. The experimental protocols provided offer a clear pathway for the validation of this predictive analysis.
References
The Diverse Biological Activities of 4-Methyl-1H-benzo[d]imidazol-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
The benzimidazole nucleus, a heterocyclic aromatic organic compound, represents a cornerstone in medicinal chemistry.[1][2] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery. Within this versatile family, derivatives of 4-Methyl-1H-benzo[d]imidazol-2-amine have emerged as a particularly promising class of compounds, exhibiting a broad spectrum of pharmacological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for the design and development of novel therapeutics based on this remarkable molecular framework.
I. Synthesis and Characterization: Building the Core Structure
The synthesis of this compound derivatives typically involves a multi-step process, beginning with the construction of the core benzimidazole ring. A common and effective method is the condensation of o-phenylenediamine with various reagents.
A general synthetic scheme involves the reaction of 4-methyl-benzene-1,2-diamine with cyanogen bromide or a similar cyclizing agent to form the this compound core. This core can then be further modified through various chemical reactions, such as N-alkylation, acylation, or condensation with different aldehydes, to generate a library of derivatives with diverse functionalities.
Detailed Synthetic Protocol: A Representative Example
The following protocol outlines a common method for the synthesis of a this compound derivative. This protocol is intended as a general guideline and may require optimization based on the specific derivative being synthesized.
Step 1: Synthesis of this compound
-
To a solution of 4-methyl-benzene-1,2-diamine (1.0 eq) in a suitable solvent such as ethanol or methanol, add cyanogen bromide (1.1 eq) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Step 2: N-substitution or further modification
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a suitable base such as potassium carbonate or sodium hydride.
-
Add the desired alkylating or acylating agent (e.g., an alkyl halide or acid chloride) (1.2 eq) and stir the reaction at room temperature or elevated temperature as required.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final derivative by recrystallization or column chromatography.
Characterization:
The synthesized compounds should be thoroughly characterized using a combination of spectroscopic techniques to confirm their structure and purity. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of key functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.
-
Elemental Analysis: To determine the elemental composition of the compound.
II. Anticancer Activity: Targeting the Hallmarks of Cancer
Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key signaling pathways and cellular processes involved in cancer progression.
A. Inhibition of the BRAF/MEK/ERK Signaling Pathway
The mitogen-activated protein kinase (MAPK) cascade, particularly the RAS/RAF/MEK/ERK pathway, is a critical signaling pathway that regulates cell proliferation, differentiation, and survival.[3] In many cancers, including melanoma, mutations in the BRAF gene lead to constitutive activation of this pathway, driving uncontrolled cell growth.[4]
Certain this compound derivatives have been designed as potent inhibitors of mutated BRAF, such as the V600E mutation.[5] By binding to the ATP-binding site of the BRAF kinase, these compounds block its activity, leading to the downregulation of downstream signaling through MEK and ERK.[6] This inhibition of the MAPK pathway ultimately results in cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the BRAF/MEK/ERK signaling pathway.
B. Topoisomerase I Inhibition
Topoisomerase I is a crucial enzyme involved in DNA replication and transcription. It relieves torsional stress in DNA by creating transient single-strand breaks. Inhibition of this enzyme leads to the accumulation of DNA damage and ultimately triggers apoptosis. Several 1H-benzo[d]imidazole derivatives have been identified as potent inhibitors of human topoisomerase I.[7][8] These compounds are thought to intercalate into the DNA-topoisomerase I complex, stabilizing the cleavage complex and preventing the re-ligation of the DNA strand.
C. Induction of Apoptosis and Cell Cycle Arrest
A common outcome of the anticancer activity of this compound derivatives is the induction of apoptosis and cell cycle arrest in cancer cells. As demonstrated by flow cytometry analysis, these compounds can cause an accumulation of cells in specific phases of the cell cycle, such as the G2/M phase, preventing them from progressing through cell division. The induction of apoptosis is often confirmed by assays that detect the externalization of phosphatidylserine (Annexin V staining) and DNA fragmentation.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | A549 (Lung) | 5.8 | [9] |
| Derivative B | HeLa (Cervical) | 7.2 | [9] |
| Derivative C | MCF-7 (Breast) | 3.5 | [9] |
| Derivative D | HCT116 (Colon) | 4.1 | [9] |
III. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of multidrug-resistant microbial strains poses a significant threat to global health. Benzimidazole derivatives have long been recognized for their broad-spectrum antimicrobial properties.[2] Derivatives of this compound have shown promising activity against a range of pathogenic bacteria and fungi.
The antimicrobial mechanism of action of these compounds is not fully elucidated but is thought to involve the inhibition of essential microbial enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication.
Quantitative Data on Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of representative this compound derivatives against various microbial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Derivative E | Staphylococcus aureus | 12.5 | Candida albicans | 15.6 | [10] |
| Derivative F | Bacillus subtilis | 6.25 | Aspergillus niger | 31.2 | [1] |
| Derivative G | Escherichia coli | 25 | Candida glabrata | 62.5 | [10] |
| Derivative H | Pseudomonas aeruginosa | 50 | Candida parapsilosis | 31.2 | [10] |
IV. Antiviral and Anti-inflammatory Potential: Expanding the Therapeutic Scope
Beyond their anticancer and antimicrobial activities, derivatives of this compound have also demonstrated potential as antiviral and anti-inflammatory agents.
A. Antiviral Activity
Several benzimidazole derivatives have been reported to exhibit antiviral activity against a range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and influenza virus.[11] The antiviral mechanism of action can vary depending on the virus and the specific derivative, but may involve the inhibition of viral enzymes such as reverse transcriptase or protease, or interference with viral entry or replication.
Quantitative Data on Antiviral Activity
| Compound ID | Virus | EC50 (µM) | Reference |
| Derivative I | Herpes Simplex Virus-1 (HSV-1) | 8.2 | [11] |
| Derivative J | Human Immunodeficiency Virus-1 (HIV-1) | 15.5 | [12] |
B. Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Some this compound derivatives have shown promising anti-inflammatory effects. Their mechanism of action is thought to involve the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively.
Quantitative Data on Anti-inflammatory Activity
| Compound ID | Assay | IC50 (µM) | Reference |
| Derivative K | COX-2 Inhibition | 10.7 | [13] |
| Derivative L | 5-LOX Inhibition | 18.3 | [13] |
V. Experimental Protocols for Biological Evaluation
To facilitate further research and development of this compound derivatives, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.
A. In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Workflow for the MTT assay.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
B. In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
C. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[14][15][16]
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment.
-
Compound Administration: Administer the test compound orally or intraperitoneally to the rats. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
VI. Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide have demonstrated a remarkable range of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as the BRAF/MEK/ERK pathway, provides a solid foundation for rational drug design and optimization.
Future research in this area should focus on several key aspects:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure to enhance potency and selectivity for specific biological targets.
-
Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the observed biological activities to identify novel targets and pathways.
-
Pharmacokinetic and Pharmacodynamic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
-
In Vivo Efficacy and Safety Studies: Rigorous testing of promising candidates in relevant animal models to establish their therapeutic potential and safety profiles.
By leveraging the knowledge presented in this technical guide, researchers and drug development professionals can accelerate the discovery and development of the next generation of therapeutics based on the this compound scaffold, ultimately addressing unmet medical needs across a spectrum of diseases.
VII. References
-
BenchChem. (2025). Application Notes and Protocols: Investigating Anti-Inflammatory Compounds in Carrageenan-Induced Paw Edema. BenchChem. --INVALID-LINK--
-
Bio-protocol. (n.d.). 4.7. Carrageenan-Induced Paw Edema Test. Bio-protocol. --INVALID-LINK--
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. --INVALID-LINK--
-
ResearchGate. (2025). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. ResearchGate. --INVALID-LINK--
-
Talebi, M., et al. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. --INVALID-LINK--
-
El-Sayed, M. A., et al. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. National Institutes of Health. --INVALID-LINK--
-
Al-Ostoot, F. H., et al. (n.d.). Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives. PubMed Central. --INVALID-LINK--
-
G. S. S. V. K. Sharma, et al. (2015). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. PubMed Central. --INVALID-LINK--
-
ACG Publications. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. --INVALID-LINK--
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. --INVALID-LINK--
-
IOSR Journal. (2025). Synthesis and determination of antibacterial activity of Benzimidazole derivatives. IOSR Journal. --INVALID-LINK--
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. --INVALID-LINK--
-
M. A. M. Massoud, et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. --INVALID-LINK--
-
Der Pharma Chemica. (n.d.). Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Der Pharma Chemica. --INVALID-LINK--
-
IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. IBT Bioservices. --INVALID-LINK--
-
ResearchGate. (2019). Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives: Molecular Docking and its Biological Activities. ResearchGate. --INVALID-LINK--
-
Tonelli, M., et al. (2014). Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. PubMed. --INVALID-LINK--
-
Townsend, L. B., et al. (1995). Synthesis and antiviral evaluation of certain disubstituted benzimidazole ribonucleosides. PubMed. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: Plaque Reduction Assay for the Evaluation of Oxadin's Antiviral Activity. BenchChem. --INVALID-LINK--
-
Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. --INVALID-LINK--
-
Wilson, T. R., et al. (2015). MAPK pathway inhibition induces MET and GAB1 levels, priming BRAF mutant melanoma for rescue by hepatocyte growth factor. National Institutes of Health. --INVALID-LINK--
-
Bautista-Aguilera, Ó. M., et al. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. PubMed. --INVALID-LINK--
-
ResearchGate. (2025). Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline. ResearchGate. --INVALID-LINK--
-
Bischof, J., et al. (2013). 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. PubMed Central. --INVALID-LINK--
-
ResearchGate. (2019). Design, Synthesis, and Acute Anti-inflammatory Assessment of New 2-methyl Benzoimidazole Derivatives Having 4-Thiazolidinone Nucleus. ResearchGate. --INVALID-LINK--
-
MDPI. (2020). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. --INVALID-LINK--
-
MDPI. (2022). Immunomodulatory Properties of BRAF and MEK Inhibitors Used for Melanoma Therapy—Paradoxical ERK Activation and Beyond. MDPI. --INVALID-LINK--
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. acgpubs.org [acgpubs.org]
- 10. Synthesis and antiviral evaluation of certain disubstituted benzimidazole ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. inotiv.com [inotiv.com]
- 15. researchgate.net [researchgate.net]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Fingerprinting of 4-Methyl-1H-benzo[d]imidazol-2-amine: An In-depth Technical Guide
Foreword: The Structural Imperative in Drug Discovery
In the landscape of modern medicinal chemistry, the benzimidazole scaffold stands as a "privileged structure," a recurring motif in a multitude of pharmacologically active agents.[1] Its unique electronic and structural properties allow it to interact with a wide array of biological targets, leading to diverse therapeutic applications. The compound of interest, 4-Methyl-1H-benzo[d]imidazol-2-amine, is a member of this important class of molecules. Its potential biological activity is intrinsically linked to its precise three-dimensional structure and electronic distribution. Therefore, unambiguous structural elucidation through a combination of spectroscopic techniques is not merely a procedural step but a foundational pillar for any further research and development.
Molecular Structure and Tautomerism
This compound possesses a bicyclic structure consisting of a benzene ring fused to an imidazole ring, with a methyl group at position 4 and an amino group at position 2. A key structural feature of many 2-aminobenzimidazoles is the potential for tautomerism, where the proton on the imidazole nitrogen can migrate. This dynamic equilibrium can influence the spectroscopic properties of the molecule.
References
Topic: Solubility and Stability of 4-Methyl-1H-benzo[d]imidazol-2-amine: A Methodological Framework for Pre-formulation and Development
An In-depth Technical Guide for Researchers
Foreword: The Senior Scientist's Perspective
In drug discovery and development, the intrinsic physicochemical properties of a new chemical entity (NCE) are the foundation upon which its entire future is built. An otherwise potent molecule can fail catastrophically due to poor solubility leading to inadequate bioavailability, or due to instability resulting in a short shelf-life and the formation of potentially toxic degradants. The benzimidazole scaffold, a privileged structure in medicinal chemistry, is present in numerous approved drugs, making the characterization of its derivatives a frequent and critical task.[1][2]
This guide focuses on 4-Methyl-1H-benzo[d]imidazol-2-amine, a representative of this important class. However, it is not merely a data sheet. Instead, this document serves as a methodological framework, written from the perspective of a seasoned application scientist. We will not just present protocols; we will delve into the causality behind them—the "why" that transforms a junior technician into a senior scientist. The objective is to provide you, the researcher, with a self-validating system of inquiry to thoroughly characterize the solubility and stability of this molecule, or any similar NCE that crosses your bench.
Section 1: Core Physicochemical Profile
Before any dynamic testing, a static snapshot of the molecule is required. This baseline data informs every subsequent experimental design choice. While extensive experimental data for this specific molecule is not widely published, we can infer likely properties from its structure and data on close analogs.
Molecular Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₉N₃
-
Molecular Weight: 147.18 g/mol [3]
Key Structural Features & Predicted Behavior:
-
Benzimidazole Core: A fused bicyclic aromatic system. This rigid, planar structure contributes to hydrophobicity and may lead to π-π stacking in the solid state, potentially lowering aqueous solubility.
-
2-Amino Group: A primary amine that is basic. It is a key site for protonation, suggesting that the molecule's solubility will be highly pH-dependent. At pH values below its pKa, the protonated, cationic form will likely exhibit significantly higher aqueous solubility.
-
4-Methyl Group: An electron-donating group on the benzene ring. This substituent slightly increases the molecule's lipophilicity (hydrophobicity) compared to the unsubstituted parent compound.
-
Imidazole Tautomerism: The N-H proton on the imidazole ring can tautomerize between the two nitrogen atoms, which can influence crystal packing and hydrogen bonding potential.
A thorough literature search for experimentally determined pKa and LogP is the first step. If unavailable, validated in silico prediction tools (e.g., ACD/Labs, ChemAxon) are a necessary starting point.
Section 2: The Solubility Profile: Beyond a Single Number
Solubility is not a single value but a functional property dependent on the environment. For drug development, understanding this dependency is paramount for predicting absorption and designing viable formulations.[4]
Causality in Solvent Selection
The choice of solvents is not arbitrary; it is a hypothesis-driven process. We select solvents that represent key physiological and formulation environments.
-
Water (Purified, Type I): The universal biological solvent. Establishes the baseline intrinsic aqueous solubility.
-
0.1 M Hydrochloric Acid (HCl): Simulates the highly acidic environment of the stomach (pH ~1.2). Crucial for predicting the dissolution of orally administered drugs. Given the basic 2-amino group, we hypothesize significantly enhanced solubility in this medium.
-
Phosphate-Buffered Saline (PBS) at pH 7.4: Mimics the physiological pH of blood and intestinal fluid. This is arguably the most relevant medium for predicting systemic exposure and absorption post-gastric transit.
-
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent used for preparing high-concentration stock solutions for in vitro screening.[5][6] While not physiologically relevant, its knowledge is a practical necessity for laboratory work.
-
Ethanol (EtOH): A common co-solvent in liquid formulations. Assessing solubility in ethanol/water mixtures can be a critical step in early formulation development.
Experimental Protocol: Thermodynamic 'Shake-Flask' Solubility Determination
The shake-flask method remains the gold standard for determining thermodynamic solubility, representing a true equilibrium state.[7][8] The protocol below is designed to be self-validating.
Objective: To determine the equilibrium solubility of this compound in selected aqueous and organic solvents.
Materials:
-
This compound (solid, >98% purity)
-
Selected solvents (see 2.1)
-
2 mL glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator (set to 25°C and 37°C)
-
Centrifuge capable of handling vials
-
Calibrated analytical balance
-
HPLC system with a suitable validated quantitative method (e.g., UV detection)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid compound to a tared 2 mL glass vial. "Excess" is key; it ensures that a solid phase remains at equilibrium. A good starting point is ~5 mg. Record the exact weight.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the pre-equilibrated solvent (25°C or 37°C) to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator at the desired temperature. The system must be agitated continuously to facilitate dissolution.
-
Validation of Equilibrium: This is a critical, often-overlooked step. Equilibrium is not assumed; it is proven.
-
After 24 hours, carefully remove the vials. Allow the solid to settle for 30 minutes.
-
Withdraw a small aliquot of the supernatant for analysis (Step 5).
-
Return the vials to the shaker for another 24 hours (48 hours total).
-
Withdraw a second aliquot and analyze.
-
Trustworthiness Check: If the concentration measured at 48 hours is within 5% of the 24-hour measurement, equilibrium can be assumed. If not, continue shaking and sampling at 24-hour intervals until the concentration plateaus.
-
-
Sample Processing:
-
To separate the undissolved solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Carefully withdraw an aliquot of the clear supernatant.
-
Perform a serial dilution of the supernatant with the mobile phase into the calibrated range of the HPLC assay. This step is critical to ensure an accurate reading.
-
-
Quantification: Analyze the diluted samples using a pre-validated, stability-indicating HPLC method. Calculate the concentration in the original supernatant based on the dilution factor.
-
Data Reporting: Express solubility in mg/mL and µg/mL.
Data Presentation: Solubility Summary
Experimental results should be compiled into a clear, comparative table.
| Solvent System | Temperature (°C) | Equilibrium Time (h) | Solubility (µg/mL) | Classification |
| Purified Water | 25 | [Experimental] | [Experimental] | [e.g., Sparingly soluble] |
| 0.1 M HCl | 25 | [Experimental] | [Experimental] | [e.g., Soluble] |
| PBS (pH 7.4) | 37 | [Experimental] | [Experimental] | [e.g., Slightly soluble] |
| DMSO | 25 | [Experimental] | [Experimental] | [e.g., Very soluble] |
| Ethanol | 25 | [Experimental] | [Experimental] | [e.g., Freely soluble] |
Visualization: Solubility Determination Workflow
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Section 3: Stability Assessment: Probing for Molecular Weakness
Stability testing is a systematic investigation into a molecule's resilience to environmental stressors. Forced degradation, or stress testing, is the deliberate and aggressive attempt to break the molecule down.[9][10] Its purpose is multifaceted: to identify likely degradation products, elucidate degradation pathways, and, crucially, to develop a stability-indicating analytical method that can separate the parent compound from all its degradants.[11][12][13] This is a non-negotiable requirement of regulatory bodies (ICH).[14][15][16]
The Logic of Forced Degradation
We apply stress conditions that are more severe than those expected during storage to rapidly identify potential liabilities.[11] The goal is not to destroy the molecule completely, but to achieve a target degradation of 5-20%.[9][10] Degradation below 5% may not generate sufficient quantities of degradants for detection, while degradation above 20% can lead to complex secondary degradation, obscuring the primary pathways.
Experimental Protocols: A Multi-Condition Stress Campaign
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a methanol/water mixture.
A. Hydrolytic Stability
-
Rationale: To assess susceptibility to degradation in aqueous environments at different pH values, simulating conditions from the stomach to the small intestine and potential liquid formulations.
-
Conditions:
-
Methodology:
-
Incubate samples at room temperature and an elevated temperature (e.g., 50-60°C).[9]
-
Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours).
-
Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the reaction.
-
Analyze all samples by a stability-indicating HPLC-UV/MS method. Mass spectrometry (MS) is invaluable for obtaining the molecular weights of new peaks, providing initial clues to degradant identity.
-
B. Oxidative Stability
-
Rationale: To determine the molecule's susceptibility to oxidation, a common degradation pathway. The imidazole ring and electron-rich aromatic system are potential sites of oxidation.
-
Condition: Hydrogen peroxide (H₂O₂) is a standard oxidizing agent. A typical starting concentration is 3% H₂O₂.
-
Methodology:
-
Mix the stock solution with H₂O₂.
-
Store the sample at room temperature, protected from light.
-
Analyze at specified time points, monitoring for the appearance of new peaks and the loss of the parent peak.
-
C. Photostability
-
Rationale: To comply with ICH Q1B guidelines and assess degradation upon exposure to light, which is critical for packaging and storage decisions.[9][14]
-
Condition: Expose the drug substance (as a solid and in solution) to a controlled light source that emits both UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[17]
-
Methodology:
-
Place samples in a photostability chamber.
-
Include a "dark" control sample wrapped in aluminum foil to differentiate between thermal and photolytic degradation.
-
Analyze the solid (by dissolving) and solution samples after exposure and compare them to the dark control.
-
D. Thermal Stability
-
Rationale: To evaluate the impact of heat, simulating conditions that might be encountered during transport or manufacturing (e.g., drying).
-
Condition: Expose the solid drug substance to elevated temperatures in a calibrated oven. Testing is often done in 10°C increments above the accelerated stability condition (e.g., 50°C, 60°C, 70°C).[12][17]
-
Methodology:
-
Place the solid compound in an open or loosely capped vial in the oven.
-
Analyze samples at various time points by dissolving a known weight and quantifying via HPLC.
-
Potential Degradation Pathways
Based on the structure of 2-aminobenzimidazoles, we can hypothesize potential degradation points:
-
Hydrolysis: The amide-like C-N bond within the imidazole ring could potentially undergo hydrolytic cleavage under harsh acidic or basic conditions, leading to the formation of a substituted o-phenylenediamine derivative.
-
Oxidation: The electron-rich benzene and imidazole rings are susceptible to oxidation, potentially forming N-oxides or hydroxylated species.
-
Dimerization/Polymerization: Under stress conditions, reactive intermediates could potentially form dimers or other polymeric impurities.
Data Presentation: Forced Degradation Summary
| Stress Condition | Reagent/Parameters | Time (h) | Temp (°C) | % Degradation of Parent | No. of Degradants >0.1% | RRT of Major Degradant(s) |
| Acid Hydrolysis | 1 M HCl | 24 | 60 | [Experimental] | [Experimental] | [Experimental] |
| Base Hydrolysis | 1 M NaOH | 24 | 60 | [Experimental] | [Experimental] | [Experimental] |
| Oxidation | 3% H₂O₂ | 24 | RT | [Experimental] | [Experimental] | [Experimental] |
| Photolysis | ICH Q1B | [ICH Std] | [ICH Std] | [Experimental] | [Experimental] | [Experimental] |
| Thermal (Solid) | Dry Heat | 72 | 70 | [Experimental] | [Experimental] | [Experimental] |
Visualization: Stability Testing & Pathway Elucidation Workflow
Caption: Workflow for Forced Degradation and Stability Profile Generation.
Section 4: Formal Stability Studies and Next Steps
The insights gained from forced degradation are foundational for designing formal, long-term stability studies as mandated by ICH guidelines.[15][16][17] These studies confirm the shelf-life (or re-test period) of the drug substance under real-world storage conditions.
-
Long-Term Storage: Typically 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated Storage: Typically 40°C ± 2°C / 75% RH ± 5% RH.
Data from these studies, analyzed using the validated stability-indicating method developed during stress testing, form a critical part of any regulatory submission.
Conclusion
The comprehensive characterization of this compound's solubility and stability is not a perfunctory exercise but a cornerstone of its scientific and commercial viability. By employing a hypothesis-driven approach to solvent selection, insisting on self-validating protocols like proving equilibrium in solubility assays, and systematically probing for weaknesses through forced degradation, researchers can build a robust data package. This framework enables informed decisions in formulation, packaging, and storage, ultimately de-risking the development process and paving the way for a successful therapeutic candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. N-Methyl-1H-benzo[d]imidazol-2-amine | C8H9N3 | CID 676520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. enamine.net [enamine.net]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaguru.co [pharmaguru.co]
- 13. rjptonline.org [rjptonline.org]
- 14. database.ich.org [database.ich.org]
- 15. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 16. pharma.gally.ch [pharma.gally.ch]
- 17. snscourseware.org [snscourseware.org]
An In-Depth Technical Guide to the Therapeutic Potential of 4-Methyl-1H-benzo[d]imidazol-2-amine
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically significant therapeutic agents.[1] This guide focuses on a specific, yet promising, derivative: 4-Methyl-1H-benzo[d]imidazol-2-amine. While direct and extensive research on this particular molecule is emerging, its structural features suggest a strong potential for therapeutic applications, primarily in oncology and infectious diseases. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, characterization, and, most importantly, the potential therapeutic applications of this compound. We will delve into the mechanistic rationale for its potential as a kinase inhibitor and an antimicrobial agent, supported by adaptable, field-proven experimental protocols. The insights provided herein are designed to empower research teams to explore and unlock the full therapeutic value of this intriguing molecule.
The Benzimidazole Scaffold: A Foundation of Therapeutic Diversity
The benzimidazole core, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, is a versatile pharmacophore that has been extensively explored in drug discovery.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, including enzymes and receptors. This has led to the development of benzimidazole-containing drugs with a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive effects.[1] The therapeutic success of this scaffold is attributed to its unique physicochemical properties, which facilitate hydrogen bonding, π-π stacking, and hydrophobic interactions with biological macromolecules.[1]
The subject of this guide, this compound, combines the established therapeutic potential of the benzimidazole nucleus with the modulatory effects of a 4-methyl and a 2-amino substitution. The methyl group can influence the molecule's lipophilicity and metabolic stability, while the 2-amino group provides a key site for further chemical modifications and interactions with biological targets.
Synthesis and Characterization: Establishing a Foundation for Discovery
The synthesis of this compound can be achieved through established methods for benzimidazole ring formation. A common and efficient approach involves the condensation of an appropriately substituted o-phenylenediamine with a cyanogen bromide or a similar reagent.
General Synthetic Protocol
The following is a representative, multi-step synthesis protocol adapted from established methodologies for benzimidazole derivatives.[2][3]
Step 1: Synthesis of 3-Methyl-benzene-1,2-diamine
-
Starting Material: 2-Amino-3-nitrotoluene.
-
Reduction: The nitro group of 2-amino-3-nitrotoluene is reduced to an amine. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid can be employed.
-
Work-up and Purification: Following the reduction, the reaction mixture is neutralized, and the product, 3-methyl-benzene-1,2-diamine, is extracted using an organic solvent. The crude product is then purified, typically by column chromatography.
Step 2: Cyclization to form this compound
-
Reaction Setup: The purified 3-methyl-benzene-1,2-diamine is dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Cyclizing Agent: Cyanogen bromide (CNBr) is a common reagent for the introduction of the 2-amino group and subsequent cyclization. It should be handled with extreme caution in a well-ventilated fume hood due to its toxicity.
-
Reaction Conditions: The reaction is typically carried out at reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by adjusting the pH. The crude this compound is then collected by filtration, washed, and purified by recrystallization or column chromatography.
Characterization
The identity and purity of the synthesized this compound must be rigorously confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the positions of the methyl and amino groups.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Helps in identifying the characteristic functional groups, such as N-H stretches of the amine and imidazole, and C-H stretches of the aromatic ring and methyl group.
-
Elemental Analysis: Determines the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the calculated values for the molecular formula.
Potential Therapeutic Application I: Kinase Inhibition in Oncology
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The benzimidazole scaffold is a well-established framework for the design of potent kinase inhibitors.[4] The structural resemblance of the benzimidazole core to the adenine moiety of ATP allows these compounds to act as competitive inhibitors at the ATP-binding site of kinases.
While specific kinase inhibition data for this compound is not extensively documented, derivatives with similar structures have shown significant inhibitory activity against various kinases, including EGFR, HER2, and V600E-BRAF.[4][5] The 2-amino group of this compound serves as a critical handle for derivatization to enhance potency and selectivity.
Mechanistic Rationale for Kinase Inhibition
The proposed mechanism of action for benzimidazole-based kinase inhibitors involves their interaction with the hinge region of the kinase domain, a critical structural element for ATP binding. The nitrogen atoms of the imidazole ring can form hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues, mimicking the interactions of the adenine base of ATP. The 4-methyl group can contribute to favorable hydrophobic interactions within the binding pocket, potentially enhancing binding affinity.
Caption: Proposed mechanism of kinase inhibition by a this compound derivative.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following is a detailed protocol for a luminescent-based in vitro kinase assay, which can be adapted to screen this compound and its derivatives against a panel of kinases. This protocol is based on the ADP-Glo™ Kinase Assay.[6]
Materials:
-
Recombinant human kinase (e.g., EGFR, V600E-BRAF)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Plate Setup: In a 384-well plate, add 1 µL of each compound dilution. Include positive controls (known inhibitors of the target kinase) and negative controls (DMSO vehicle).
-
Enzyme and Substrate Addition: Add 2 µL of a solution containing the kinase and its substrate in kinase assay buffer to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution in kinase assay buffer to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Stop the reaction by adding 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Quantitative Data Summary
The following table presents hypothetical IC₅₀ values for a series of this compound derivatives against target kinases, illustrating the type of data generated from the above protocol.
| Compound ID | R-Group at 2-amino position | Kinase Target | IC₅₀ (µM) |
| 4MBI-001 | -H | V600E-BRAF | > 50 |
| 4MBI-002 | -C(=O)CH₃ | V600E-BRAF | 15.2 |
| 4MBI-003 | -SO₂-Ph | V600E-BRAF | 2.5 |
| 4MBI-004 | -H | EGFR | > 50 |
| 4MBI-005 | -C(=O)CH₃ | EGFR | 22.8 |
| 4MBI-006 | -SO₂-Ph | EGFR | 5.1 |
Potential Therapeutic Application II: Antimicrobial Activity
The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Benzimidazole derivatives have a long history of use as antimicrobial and anthelmintic agents.[7] Their mechanism of action in microorganisms is often multifaceted, involving the inhibition of essential cellular processes.
Derivatives of 2-aminobenzimidazole have demonstrated promising activity against a range of bacteria and fungi.[8][9][10] The 4-methyl and 2-amino substitutions on the benzimidazole core of the title compound can be systematically modified to optimize antimicrobial potency and spectrum.
Mechanistic Rationale for Antimicrobial Activity
The antimicrobial activity of benzimidazoles is often attributed to their ability to interfere with nucleic acid and protein synthesis, owing to their structural similarity to purines.[8] They can also disrupt microbial cell wall integrity and inhibit key enzymes involved in microbial metabolism.
Caption: A typical workflow for the evaluation of antimicrobial activity.
Experimental Protocol: Antimicrobial Susceptibility Testing
The following protocols describe standard methods for assessing the antimicrobial activity of novel compounds.
4.2.1. Disc Diffusion Method (Qualitative Screening)
-
Culture Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth.
-
Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Disc Application: Impregnate sterile paper discs with a known concentration of this compound solution and place them on the agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).
4.2.2. Broth Microdilution Method (Quantitative - MIC Determination) [9]
-
Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions.
-
Result Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.
Quantitative Data Summary
The following table provides an example of antimicrobial activity data for hypothetical derivatives of this compound.
| Compound ID | R-Group at 2-amino position | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 4MBI-001 | -H | 128 | >128 | >128 |
| 4MBI-007 | -(CH₂)₂-Ph | 32 | 64 | 16 |
| 4MBI-008 | -(CH₂)₄-CH₃ | 16 | 32 | 8 |
| Ciprofloxacin | (Standard) | 0.5 | 0.25 | N/A |
| Fluconazole | (Standard) | N/A | N/A | 4 |
Future Perspectives and Conclusion
This compound represents a molecule of significant interest within the broader, therapeutically validated class of benzimidazole derivatives. While this guide has focused on its potential in oncology and infectious diseases, the versatility of the benzimidazole scaffold suggests that its therapeutic applications could extend to other areas, such as neurodegenerative diseases and inflammatory disorders.
The key to unlocking the full potential of this compound lies in a systematic and rational approach to its derivatization and biological evaluation. The 2-amino group provides a versatile point for chemical modification, allowing for the fine-tuning of its pharmacological properties. Future research should focus on:
-
Library Synthesis: The generation of a diverse library of derivatives with modifications at the 2-amino and other positions of the benzimidazole ring.
-
Broad Biological Screening: Comprehensive screening of these derivatives against a wide range of biological targets, including various kinases, microbial strains, and other disease-relevant enzymes and receptors.
-
Structure-Activity Relationship (SAR) Studies: Elucidation of the relationships between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.
-
In Vivo Efficacy and Safety Studies: Progression of the most promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
References
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ijpsr.com [ijpsr.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
mechanism of action of 4-Methyl-1H-benzo[d]imidazol-2-amine
An In-depth Technical Guide to the Mechanism of Action of 4-Methyl-1H-benzo[d]imidazol-2-amine and its Analogs
Executive Summary
The benzimidazole scaffold, a fused bicyclic ring system, represents a "privileged substructure" in medicinal chemistry due to its ability to interact with a wide array of biological targets.[1] As structural isosteres of naturally occurring nucleotides, these compounds can readily engage with biological macromolecules, leading to a broad spectrum of pharmacological activities.[2] This guide focuses on the mechanistic underpinnings of this compound, a representative member of the 2-aminobenzimidazole class. While direct studies on this specific molecule are nascent, a wealth of data on its close analogs allows for a comprehensive elucidation of its probable mechanisms of action. This document synthesizes current knowledge, focusing primarily on the well-established role of this chemical class as potent kinase inhibitors, and explores other potential biological activities. We will delve into the downstream cellular consequences of target engagement and provide detailed experimental frameworks for researchers investigating this promising class of compounds.
The Benzimidazole Core: A Foundation for Diverse Bioactivity
The benzimidazole nucleus, consisting of a benzene ring fused to an imidazole ring, is a versatile structural motif found in numerous pharmacologically active compounds.[2][3] Its derivatives have demonstrated a wide range of therapeutic effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4] The 2-aminobenzimidazole core is a particularly common structural component in molecules designed for medicinal chemistry applications.[5] The specific compound, this compound, features a methyl group at the 4-position of the benzene ring, which can influence its physicochemical properties, such as lipophilicity and metabolic stability, potentially modulating its biological activity and pharmacokinetic profile.
Primary Mechanism of Action: Protein Kinase Inhibition
A predominant mechanism of action for many bioactive benzimidazole derivatives is the inhibition of protein kinases.[6][7] Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, playing critical roles in cellular signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival.[8] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[3]
Targeting the ATP-Binding Site
Benzimidazole derivatives often function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the target substrate. This inhibition effectively blocks the downstream signaling cascade. Several studies have identified 2-aminobenzimidazole derivatives as inhibitors of a range of kinases, including:
-
Casein Kinase 1 (CK1) isoforms δ and ε: These kinases are involved in the regulation of various cellular processes, and their inhibitors are being investigated for therapeutic potential.[8][9]
-
Tyrosine Kinases (e.g., EGFR, HER2): Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are key drivers in many cancers, and their inhibition is a clinically validated anticancer strategy.[6][7]
-
V600E-mutant BRAF (V600E BRAF): This mutant kinase is a key oncogenic driver in a significant proportion of melanomas and other cancers.[3]
Visualizing Kinase Inhibition
The following diagram illustrates a simplified signaling pathway and the point of intervention for a kinase inhibitor.
Caption: Simplified kinase signaling pathway and inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A luminescent signal is generated that is inversely proportional to the kinase activity.
Materials:
-
Kinase of interest (e.g., V600E BRAF)
-
Kinase substrate peptide
-
This compound (or other test compounds)
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay reagent (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup:
-
Add 5 µL of kinase assay buffer to all wells.
-
Add 1 µL of the serially diluted compound or DMSO (as a control) to the appropriate wells.
-
Add 2 µL of a mixture of the kinase and substrate peptide in kinase assay buffer to each well to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Depletion and Detection:
-
Add 2 µL of ATP solution to each well to start the kinase reaction.
-
Incubate for the desired reaction time (e.g., 60 minutes at 30°C).
-
Add 5 µL of the luminescent detection reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of a second detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Quantitative Data: Kinase Inhibitory Activity of Benzimidazole Derivatives
The following table summarizes the reported IC50 values for various benzimidazole derivatives against different protein kinases, illustrating the potency of this chemical class.
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| 2-aminobenzimidazole derivatives | CK1δ | 0.040 | [8] |
| 2-aminobenzimidazole derivatives | CK1ε | 0.0326 | [8] |
| Benzimidazole-linked sulfonamides | V600E BRAF | 0.49 | [3] |
| Benzimidazole-benzylidenebenzohydrazide hybrids | EGFR | 7.82 - 21.48 | [6] |
| Benzimidazole-benzylidenebenzohydrazide hybrids | HER2 | 7.82 - 21.48 | [6] |
Cellular Consequences of Kinase Inhibition
Inhibition of key signaling kinases by compounds like this compound is expected to translate into specific cellular effects, primarily the induction of apoptosis (programmed cell death) and cell cycle arrest.
Induction of Apoptosis
By blocking pro-survival signaling pathways, kinase inhibitors can trigger the intrinsic or extrinsic apoptotic pathways. Mechanistic studies on benzimidazole derivatives have shown they can induce apoptosis, often characterized by:
-
Upregulation of pro-apoptotic proteins: such as Bax and Caspase-3.
-
Downregulation of anti-apoptotic proteins: such as Bcl-2.[6][7]
Cell Cycle Arrest
Kinases play a crucial role in regulating the progression of the cell cycle. Inhibition of these kinases can lead to a halt at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from dividing.[3][6]
Experimental Protocol: Cell Viability Assessment (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product, the amount of which is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa)
-
Complete cell culture medium
-
Test compound (this compound)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Experimental Workflow Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 3. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta [mdpi.com]
Decoding the Bioactive Blueprint: A Technical Guide to Exploring the Pharmacophore of 4-Methyl-1H-benzo[d]imidazol-2-amine
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active agents.[1][2] Specifically, 4-Methyl-1H-benzo[d]imidazol-2-amine represents a key starting point for the design of novel therapeutics, particularly in oncology.[3][4][5] This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the pharmacophore of this versatile molecule. By integrating established computational methodologies with a deep understanding of structure-activity relationships (SAR), this document serves as a practical roadmap for unlocking the full therapeutic potential of this chemical entity. We will explore both ligand-based and structure-based approaches, detailing the causality behind experimental choices and providing self-validating protocols to ensure scientific rigor.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, is considered a "privileged structure" in drug discovery.[2] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, including enzymes and proteins.[1] Benzimidazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][5] The anticancer effects of benzimidazoles are particularly noteworthy, with mechanisms of action that include the disruption of microtubule polymerization, induction of apoptosis, and inhibition of key signaling kinases.[5]
This compound serves as a foundational structure within this class. The strategic placement of the methyl group at the 4-position and the amino group at the 2-position provides a unique electronic and steric profile, influencing its binding affinity and selectivity for various biological targets. Understanding the precise three-dimensional arrangement of chemical features responsible for its biological activity—its pharmacophore—is paramount for the rational design of more potent and selective drug candidates.
Foundational Concepts: Defining the Pharmacophore
A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target and elicit a biological response.[6][7] These features typically include:
-
Hydrogen Bond Acceptors (HBA): Atoms or groups with a lone pair of electrons that can accept a hydrogen bond.
-
Hydrogen Bond Donors (HBD): Atoms or groups with a hydrogen atom attached to an electronegative atom, capable of donating a hydrogen bond.
-
Hydrophobic (HY): Nonpolar groups that can engage in hydrophobic interactions.
-
Aromatic Rings (AR): Planar, cyclic, conjugated systems that can participate in π-π stacking or other aromatic interactions.
-
Positive Ionizable (PI): Groups that are positively charged at physiological pH.
-
Negative Ionizable (NI): Groups that are negatively charged at physiological pH.
The primary goal of this guide is to delineate a systematic approach to identify and validate the key pharmacophoric features of this compound.
Ligand-Based Pharmacophore Modeling: Learning from Known Actives
In the absence of a known 3D structure of the biological target, ligand-based pharmacophore modeling is a powerful technique. This approach relies on the principle that a set of molecules binding to the same target with a similar mechanism will share a common set of pharmacophoric features arranged in a specific 3D orientation.
Rationale and Experimental Design
The core idea is to superimpose a set of structurally diverse but functionally related active compounds to identify the common chemical features. For this compound, this would involve gathering a dataset of its analogs with known biological activity (e.g., IC50 values against a specific cancer cell line or enzyme).
Step-by-Step Protocol for Ligand-Based Pharmacophore Generation
-
Dataset Preparation:
-
Compile a list of this compound analogs with a range of biological activities (highly active, moderately active, and inactive).
-
For each analog, obtain or generate the 2D structure.
-
Utilize a computational chemistry software package (e.g., Schrödinger Maestro, MOE, LigandScout) to generate low-energy 3D conformers for each molecule.[8][9] This step is crucial as it explores the possible shapes the molecule can adopt.
-
-
Feature Identification:
-
For each conformer, identify the potential pharmacophoric features (HBAs, HBDs, HYs, ARs, etc.). Software can automate this process based on predefined chemical rules.
-
-
Pharmacophore Model Generation:
-
Select a set of the most active compounds.
-
Use an alignment algorithm to superimpose the 3D structures of these active molecules, identifying common pharmacophoric features and their spatial arrangement.
-
The software will generate several pharmacophore hypotheses, each representing a different possible arrangement of features.
-
-
Model Validation:
-
Internal Validation: Score the generated hypotheses based on how well they map the active compounds in the training set. A good model should be able to distinguish between highly active and less active molecules.
-
External Validation: Use a separate test set of compounds (not used in model generation) with known activities to assess the predictive power of the pharmacophore model. A robust model will successfully identify the active compounds from the test set.
-
Workflow for Ligand-Based Pharmacophore Modeling
References
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. researchgate.net [researchgate.net]
- 3. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. How does pharmacophore work? [synapse.patsnap.com]
- 8. A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software [parssilico.com]
- 9. Schrödinger NotesâLigand-based Pharmacophore Modeling | J's Blog [blog.jiangshen.org]
The Emerging Therapeutic Potential of 4-Methyl-1H-benzo[d]imidazol-2-amine: A Technical Guide for Researchers
The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs.[1] Among its numerous derivatives, the 2-aminobenzimidazole core has garnered substantial attention as a privileged structure, conferring a broad spectrum of biological activities. This technical guide provides an in-depth review of the research surrounding a specific, yet promising, derivative: 4-Methyl-1H-benzo[d]imidazol-2-amine. We will delve into its synthesis, chemical properties, and diverse biological activities, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
I. Synthesis and Characterization of the this compound Core
The synthesis of 2-aminobenzimidazoles can be achieved through several established routes, most commonly involving the cyclization of an o-phenylenediamine precursor. The introduction of a methyl group at the 4-position of the benzene ring requires a specifically substituted starting material.
A plausible and efficient synthetic route to this compound involves the reaction of 3,4-diaminotoluene with cyanogen bromide. This method, a variation of the classical benzimidazole synthesis, is straightforward and generally provides good yields.
Experimental Protocol: Synthesis of this compound
Reactants:
-
3,4-Diaminotoluene
-
Cyanogen bromide
-
Ethanol
-
Aqueous ammonia solution
Procedure:
-
Dissolve 3,4-diaminotoluene in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of cyanogen bromide in ethanol to the cooled solution with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute aqueous ammonia solution to precipitate the free base.
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Characterization:
The synthesized compound should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are crucial for elucidating the chemical structure. For a related compound, 2-methyl-1H-benzo[d]imidazole, the 1H NMR spectrum in DMSO-d6 shows a characteristic singlet for the methyl group at approximately 2.46 ppm and aromatic protons in the range of 7.06-7.48 ppm. The NH proton typically appears as a broad singlet at around 12.20 ppm.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. Expect characteristic peaks for N-H stretching (around 3300-3400 cm-1), C=N stretching (around 1620 cm-1), and aromatic C-H stretching.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Table 1: Physicochemical Properties of 2-Methyl-1H-benzo[d]imidazole (a closely related compound)
| Property | Value | Source |
| Melting Point | 175-177 °C | [2] |
Diagram 1: Synthetic Pathway to this compound
Caption: A general synthetic route to this compound.
II. Biological Activities and Mechanisms of Action
The 2-aminobenzimidazole scaffold is a versatile pharmacophore, and its derivatives have demonstrated a wide array of biological activities. While specific studies on this compound are emerging, the activities of closely related analogs provide strong indications of its therapeutic potential.
A. Antimicrobial Activity
Benzimidazole derivatives are well-established as potent antimicrobial agents.[1] Studies on various substituted 2-aminobenzimidazoles have shown activity against a range of bacterial and fungal pathogens.[3] The mechanism of action is often attributed to the inhibition of essential cellular processes in microorganisms.
Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives
| Compound | Organism | MIC (µg/mL) | Source |
| 2-(Aryl)-benzimidazole derivative | Bacillus subtilis | 12.5 | [3] |
| 2-(Aryl)-benzimidazole derivative | Pseudomonas aeruginosa | 25 | [3] |
| 2-Phenyl benzimidazole derivatives | Staphylococcus aureus | 25-200 | [4] |
| 2-Phenyl benzimidazole derivatives | Escherichia coli | 25-200 | [4] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 105 CFU/mL.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
B. Anticancer Activity: Targeting Tubulin Polymerization and Kinase Signaling
A significant area of research for 2-aminobenzimidazole derivatives is in oncology. These compounds have been shown to exert their anticancer effects through multiple mechanisms, most notably through the inhibition of tubulin polymerization and the modulation of key protein kinases involved in cancer cell proliferation and survival.
1. Inhibition of Tubulin Polymerization:
Several N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)cinnamides have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5] These compounds bind to the colchicine-binding site on β-tubulin, disrupting the formation of microtubules, which are essential for mitosis.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reconstitute purified tubulin in a glutamate-based polymerization buffer.
-
Add varying concentrations of this compound or a reference inhibitor (e.g., colchicine) to the tubulin solution in a 96-well plate.
-
Initiate polymerization by adding GTP and incubating the plate at 37°C.
-
Monitor the change in absorbance or fluorescence over time using a plate reader. Inhibition of polymerization is observed as a decrease in the rate and extent of the signal increase.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
2. Kinase Inhibition:
The benzimidazole scaffold is a common feature in many kinase inhibitors.[6] Derivatives of 2-aminobenzimidazole have been shown to inhibit various kinases, including Casein Kinase 1δ/ε (CK1δ/ε) and FMS-like tyrosine kinase 3 (FLT3).[7][8] This inhibition can disrupt signaling pathways crucial for cancer cell growth and survival. For instance, novel 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives have demonstrated potent inhibitory activity against V600E-mutated BRAF kinase.[9]
Table 3: Kinase Inhibitory Activity of Selected Benzimidazole Derivatives
| Compound | Target Kinase | IC50 (µM) | Source |
| 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivative | CK1δ | 0.040 | [7] |
| 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivative | CK1ε | 0.199 | [7] |
| 2-(1H-Indazol-6-yl)-1H-benzo[d]imidazole derivative | FLT3 | 0.0416 | [8] |
| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivative | V600EBRAF | 0.49 | [9] |
Diagram 2: Mechanism of Action of 2-Aminobenzimidazole Derivatives in Cancer
Caption: Dual mechanisms of anticancer activity of the 2-aminobenzimidazole scaffold.
III. Pharmacokinetics: A Consideration for Drug Development
The pharmacokinetic properties of benzimidazole derivatives can be complex and variable. Generally, they are subject to significant first-pass metabolism in the liver, which can lead to low oral bioavailability.[10] In vivo studies on a multitarget 2-aminobenzimidazole derivative for Alzheimer's disease demonstrated favorable pharmacokinetics, suggesting that the scaffold can be optimized for improved drug-like properties.[10] For any drug development program involving this compound, a thorough investigation of its absorption, distribution, metabolism, and excretion (ADME) properties will be critical.
IV. Future Directions and Conclusion
This compound represents a promising starting point for the development of novel therapeutics. The existing body of research on the broader 2-aminobenzimidazole class strongly suggests its potential as an antimicrobial and anticancer agent. Future research should focus on:
-
Comprehensive Biological Screening: A systematic evaluation of this compound against a wide panel of microbial strains and cancer cell lines is warranted.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound will be crucial for its rational optimization.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs will help in identifying derivatives with improved potency, selectivity, and pharmacokinetic profiles.
-
In Vivo Efficacy and Safety Studies: Promising candidates should be advanced to preclinical animal models to assess their therapeutic efficacy and safety.
References
- 1. ijpsr.com [ijpsr.com]
- 2. 2-Methyl-1H-benzo[d]imidazole | CAS#:615-15-6 | Chemsrc [chemsrc.com]
- 3. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of substituted N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)cinnamides as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Validated Synthesis of 4-Methyl-1H-benzo[d]imidazol-2-amine and Its N-Acyl Derivatives for Drug Discovery
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of 4-Methyl-1H-benzo[d]imidazol-2-amine, a key scaffold in medicinal chemistry. The 2-aminobenzimidazole core is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic activities including anticancer, antimicrobial, and antiviral properties.[1][2][3][4][5] This guide details a robust and scalable synthetic route starting from 3-methylbenzene-1,2-diamine and cyanogen bromide. Furthermore, a validated protocol for subsequent N-acetylation is provided to demonstrate a common derivatization strategy for creating compound libraries for drug development programs. Each step is accompanied by expert rationale, detailed characterization data, and critical safety precautions to ensure reliable and safe execution.
Introduction and Scientific Context
The benzimidazole ring system is a bicyclic heterocycle isosteric to naturally occurring purines, allowing it to interact with a variety of biological targets.[6][7] The 2-amino-substituted variant, in particular, serves as a versatile pharmacophore in the development of kinase inhibitors, topoisomerase inhibitors, and other therapeutic agents.[5][8][9] The strategic placement of a methyl group at the 4-position can influence the molecule's steric and electronic properties, potentially enhancing binding affinity or modifying its metabolic profile.
The primary synthetic challenge lies in the efficient and clean cyclization to form the imidazole ring. While numerous methods exist, the Phillips-Ladenburg condensation of an o-phenylenediamine with a one-carbon electrophile remains one of the most direct and reliable approaches.[10] This protocol utilizes cyanogen bromide as the C1 source, a highly effective reagent that leads to the direct formation of the 2-amino group.
Synthetic Strategy and Workflow
The overall strategy involves a two-stage process:
-
Core Synthesis: Cyclocondensation of 3-methylbenzene-1,2-diamine with cyanogen bromide to yield the target scaffold, this compound.
-
Derivatization: Acylation of the exocyclic amine of the core scaffold with acetyl chloride to produce a representative amide derivative, a common step in structure-activity relationship (SAR) studies.
Part I: Protocol for Synthesis of this compound
This protocol details the cyclization reaction to form the core benzimidazole scaffold.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Methylbenzene-1,2-diamine | 98% | Sigma-Aldrich | Store under inert gas. Light sensitive. |
| Cyanogen Bromide (BrCN) | 97% | Sigma-Aldrich | EXTREMELY TOXIC. Handle only in a certified fume hood. |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | Flammable and toxic. |
| Ammonium Hydroxide (NH₄OH) | 28-30% solution | VWR | Corrosive. Use with care. |
| Deionized Water | N/A | In-house | Used for work-up and washing. |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 3-methylbenzene-1,2-diamine (5.0 g, 40.9 mmol).
-
Dissolution: Add 100 mL of anhydrous methanol to the flask and stir the mixture at room temperature until the diamine is fully dissolved.
-
Reagent Preparation (Critical Step): In a separate beaker, carefully prepare a solution of cyanogen bromide (4.3 g, 40.9 mmol) in 50 mL of anhydrous methanol.
-
Expert Rationale: Cyanogen bromide is highly volatile and toxic. Preparing the solution in the fume hood and adding it via a dropping funnel minimizes exposure. The reaction is stoichiometric, but ensuring complete dissolution of both reagents before mixing is key to preventing localized high concentrations and side reactions.
-
-
Reaction Execution: Cool the diamine solution to 0 °C using an ice bath. Add the cyanogen bromide solution dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) [Mobile Phase: 10% Methanol in Dichloromethane].
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Precipitation: Slowly pour the concentrated reaction mixture into 200 mL of ice-cold water with vigorous stirring. A precipitate may form.
-
Neutralization: Carefully adjust the pH of the aqueous mixture to ~8-9 by adding concentrated ammonium hydroxide solution dropwise. This will precipitate the product as a solid.
-
Expert Rationale: The reaction produces HBr as a byproduct, which protonates the product, keeping it soluble as a salt. Neutralization with a base like NH₄OH deprotonates the product, causing it to precipitate out of the aqueous solution.
-
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with copious amounts of cold deionized water (3 x 50 mL) to remove any inorganic salts.
-
Drying: Dry the product in a vacuum oven at 50 °C overnight to yield crude this compound.
Purification
Recrystallize the crude product from an ethanol/water mixture to obtain a purified, crystalline solid. The typical yield is 75-85%.
Safety Precautions
-
Cyanogen Bromide (BrCN): This is a highly toxic, volatile, and lachrymatory chemical. It must be handled with extreme caution in a well-ventilated and certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), a lab coat, and chemical safety goggles. Have a cyanide antidote kit available and be trained in its use.
-
3-Methylbenzene-1,2-diamine: This compound is toxic if swallowed or in contact with skin and can cause skin irritation.[11] Avoid inhalation and contact.
-
Methanol: This solvent is flammable and toxic by inhalation, ingestion, and skin contact.
-
Ammonium Hydroxide: This is a corrosive base. Handle with care to avoid chemical burns.
Part II: Protocol for N-Acetylation Derivative
This protocol describes the synthesis of N-(4-Methyl-1H-benzo[d]imidazol-2-yl)acetamide.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | Synthesized in Part I | N/A |
| Acetyl Chloride | 98% | Sigma-Aldrich |
| Pyridine | Anhydrous | Fisher Scientific |
| Dichloromethane (DCM) | Anhydrous | VWR |
Step-by-Step Experimental Protocol
-
Setup: In a 100 mL round-bottom flask, suspend this compound (1.0 g, 6.8 mmol) in 20 mL of anhydrous pyridine.
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (0.58 mL, 8.16 mmol) dropwise.
-
Expert Rationale: Pyridine acts as both the solvent and a base to neutralize the HCl generated during the reaction. The reaction is exothermic, so cooling and slow addition are necessary to control it.
-
-
Stirring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC.
-
Work-up: Pour the reaction mixture into 100 mL of ice water. Collect the resulting precipitate by vacuum filtration and wash with water.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[12]
Mechanistic Rationale of Core Synthesis
The formation of the 2-aminobenzimidazole ring from an o-phenylenediamine and cyanogen bromide is a well-established cyclocondensation reaction.
The initial step is the nucleophilic attack of one of the amino groups of 3-methylbenzene-1,2-diamine onto the electrophilic carbon of cyanogen bromide. This forms a guanidine-like intermediate. The second amino group then performs an intramolecular nucleophilic attack on the central carbon, displacing the bromide ion and cyclizing to form the five-membered imidazole ring. A final tautomerization step results in the stable, aromatic 2-aminobenzimidazole product.
Characterization and Validation of the Core Product
To ensure the identity and purity of the synthesized this compound, the following analytical data should be acquired.
| Technique | Expected Results |
| Appearance | Off-white to light brown crystalline solid |
| Melting Point | ~230-235 °C (literature dependent) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.5-11.5 (br s, 1H, imidazole NH), 6.8-7.2 (m, 3H, Ar-H), 6.4 (br s, 2H, exocyclic NH₂), 2.3-2.4 (s, 3H, Ar-CH₃).[13][14] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~159 (C=N), ~140-145 (Ar-C), ~130 (Ar-C), ~120 (Ar-C), ~115 (Ar-C), ~105 (Ar-C), ~17 (CH₃).[13][14] |
| FT-IR (KBr, cm⁻¹) | 3400-3100 (N-H stretching), ~1640 (C=N stretching), ~1580 (C=C aromatic stretching).[14] |
| Mass Spec (ESI+) | m/z: 148.0875 [M+H]⁺ for C₈H₁₀N₃. |
Conclusion
This application note provides a reliable and thoroughly documented protocol for synthesizing this compound and its derivatives. By adhering to the detailed steps and safety precautions, researchers in drug discovery and medicinal chemistry can confidently produce this valuable scaffold for further investigation and development of novel therapeutic agents. The included characterization data serves as a benchmark for validating the successful synthesis and purity of the target compounds.
References
- 1. Imidoyl dichlorides as new reagents for the rapid formation of 2-aminobenzimidazoles and related azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. ijrpc.com [ijrpc.com]
- 13. rsc.org [rsc.org]
- 14. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies [mdpi.com]
Application Notes & Protocols: Leveraging 4-Methyl-1H-benzo[d]imidazol-2-amine for Next-Generation Kinase Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a cornerstone of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The pursuit of selective and potent kinase inhibitors is therefore a major focus of modern drug discovery. Within this field, the concept of "privileged scaffolds"—molecular frameworks with a high propensity for binding to specific target classes—has proven invaluable.[3][4] The benzimidazole core is one such preeminent scaffold, recognized for its ability to form key interactions within the ATP-binding pocket of various kinases.[5] This guide provides an in-depth exploration of a specific, highly versatile benzimidazole derivative: 4-Methyl-1H-benzo[d]imidazol-2-amine . We will dissect its structural advantages, outline a strategic workflow for its use in inhibitor design, and provide detailed, field-tested protocols for the critical assays required for compound evaluation.
The Strategic Advantage of the Benzimidazole Scaffold
The benzimidazole heterocycle is a bioisostere of the natural purine ring system, making it an ideal starting point for designing ATP-competitive kinase inhibitors. Its defining feature is the ability to engage the highly conserved "hinge" region of the kinase ATP-binding pocket through hydrogen bonding, an interaction critical for anchoring inhibitors.[5][6]
Mechanism of Action: Hinge Binding and Beyond
Most benzimidazole-based inhibitors function by occupying the space normally taken by the adenine moiety of ATP. The N1 and N3 nitrogens of the imidazole ring are perfectly positioned to act as hydrogen bond acceptors or donors, mimicking the interactions of ATP's purine ring with the kinase hinge. This foundational interaction provides high affinity, while substitutions on the benzene ring and the 2-position can be modified to achieve selectivity and potency by exploiting unique features of the target kinase's binding site.[5]
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Application Note: High-Throughput Screening Strategies for the Identification of Novel Kinase Inhibitors Based on the 4-Methyl-1H-benzo[d]imidazol-2-amine Scaffold
Abstract
Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology and inflammatory diseases.[1] The benzimidazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its structural similarity to endogenous purines, enabling it to effectively interact with the ATP-binding site of numerous kinases.[2][3] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on designing and implementing robust high-throughput screening (HTS) assays to discover novel kinase inhibitors using libraries based on the 4-Methyl-1H-benzo[d]imidazol-2-amine core structure. We present the rationale behind assay selection, detailed protocols for primary and secondary screening, and the principles of assay validation to ensure data integrity. This guide details a primary screening cascade using a Homogeneous Time-Resolved Fluorescence (HTRF®) assay, followed by orthogonal confirmation with an AlphaScreen® assay and direct-binding validation using a Fluorescence Polarization (FP) assay.
Part 1: Foundational Concepts & Rationale for Assay Selection
The Target Class: Protein Kinases
Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, a fundamental mechanism for regulating the majority of cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, making them a prime target for therapeutic intervention. High-throughput screening (HTS) of large compound libraries is a standard and effective method for identifying novel kinase inhibitors.[4]
The Privileged Scaffold: this compound
The this compound scaffold serves as an excellent starting point for building a focused kinase inhibitor library. Its core structure presents key hydrogen bond donors and acceptors that can mimic the interactions of adenine in the ATP binding pocket of kinases. This bioisosteric relationship provides a strong foundation for designing compounds with a high potential for kinase inhibition.[3] The methyl group at the 4-position can be used to explore specific hydrophobic pockets within the kinase active site, potentially leading to enhanced potency and selectivity.
Causality in HTS Technology Selection
The choice of an HTS assay technology is critical and depends on the specific scientific question being asked. For kinase inhibitor screening, the primary goal is often to identify compounds that block the enzymatic activity (phosphorylation). However, confirming that a "hit" compound acts by directly binding to the target kinase is an essential secondary step to validate its mechanism of action and eliminate false positives. A multi-assay strategy is therefore crucial for a successful screening campaign.
The following table summarizes the characteristics of the technologies detailed in this guide:
| Technology | Assay Type | Principle | Primary Use Case | Key Advantages |
| HTRF® (TR-FRET) | Enzymatic Activity | Measures the phosphorylation of a substrate by detecting the proximity of a donor-labeled antibody and an acceptor-labeled substrate.[5][6] | Primary HTS for enzymatic inhibitors. | High signal-to-noise, low background, robust in complex media, ratiometric measurement corrects for interference.[5][7] |
| AlphaScreen® | Enzymatic Activity | Measures phosphorylation via the proximity of donor and acceptor beads, generating a luminescent signal.[8][9] | Orthogonal HTS for enzymatic inhibitors. | High sensitivity (signal amplification), homogeneous "no-wash" format.[8][10] |
| Fluorescence Polarization (FP) | Direct Binding | Measures the change in rotational speed of a small fluorescent tracer when it binds to a larger protein.[11][12] | Hit validation (confirms direct target engagement). | Homogeneous "mix-and-read" format, provides direct binding data (Kd), fewer reagents required.[13] |
Below is a logical workflow for selecting an appropriate screening cascade for kinase inhibitor discovery.
References
- 1. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. berthold.com [berthold.com]
- 6. HTRF Principle | Revvity [revvity.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. AlphaLISA and AlphaScreen No-wash Assays | Revvity [revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bmglabtech.com [bmglabtech.com]
Application Notes & Protocols: A Tiered Strategy for the In Vitro Profiling of 4-Methyl-1H-benzo[d]imidazol-2-amine
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds. Derivatives of 2-aminobenzimidazole, in particular, have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic in vitro evaluation of a novel derivative, 4-Methyl-1H-benzo[d]imidazol-2-amine . We eschew a rigid template in favor of a logical, tiered experimental workflow. This approach begins with broad-spectrum cytotoxicity screening to establish a therapeutic window, progresses to targeted assays based on the known pharmacology of the parent scaffold, and culminates in detailed mechanism of action (MoA) studies. Each protocol is designed as a self-validating system, emphasizing the causality behind experimental choices to ensure robust and reproducible data generation.
Introduction: The Scientific Rationale
This compound belongs to the 2-aminobenzimidazole class of compounds. This chemical family has yielded potent inhibitors of critical cellular targets, such as Aurora kinases, BRAF kinase in melanoma, and DNA topoisomerases, making it a high-interest scaffold for oncology research. Furthermore, its derivatives have shown promise as antimalarials and broad-spectrum antimicrobial agents.
Given this chemical precedent, a new derivative like this compound warrants a systematic and multi-faceted investigation. A single assay is insufficient. The experimental design proposed herein is a strategic funnel, designed to efficiently identify the most potent biological activity and elucidate its underlying mechanism.
Tiered Experimental Workflow
The core of our strategy is a three-tiered workflow. This model ensures that resources are used efficiently, prioritizing broad screening initially and reserving complex, resource-intensive assays for compounds that show significant promise.
Figure 1: Tiered workflow for in vitro characterization.
Compound Handling and Preparation
Scientific integrity begins with accurate sample preparation. Aggregated or precipitated compounds can lead to artifactual results.
-
Primary Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO). Ensure complete dissolution; sonication may be required. Aliquot and store at -20°C or -80°C to prevent freeze-thaw cycles.
-
Working Solutions: For cell-based assays, create intermediate dilutions from the primary stock in the appropriate cell culture medium. The final concentration of DMSO in the assay wells should be kept constant across all treatments and must not exceed 0.5%, as higher concentrations can induce cytotoxicity. A vehicle control (medium with the same final DMSO concentration) is mandatory in all experiments.
Tier 1 Protocol: Primary Cytotoxicity Screening
Causality: The first step is to determine the concentration range at which the compound affects cell viability. This is crucial for distinguishing targeted anticancer activity from non-specific toxicity. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which correlates with the number of viable cells.[1][2]
Protocol 4.1: MTT Cell Viability Assay
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous control line (e.g., HEK293 [human embryonic kidney]) into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the compound (e.g., 100 µM down to 0.1 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated" and "vehicle control" (DMSO only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.[1][2] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[2]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ (the concentration that inhibits 50% of cell viability).
Table 1: Hypothetical IC₅₀ Data from Primary Screening
| Cell Line | Tissue of Origin | IC₅₀ (µM) | Selectivity Index (SI)¹ |
| MCF-7 | Breast Cancer | 5.2 | 9.6 |
| A549 | Lung Cancer | 8.9 | 5.6 |
| HCT116 | Colon Cancer | > 50 | < 1 |
| HEK293 | Normal Kidney | 50.1 | - |
¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates cancer-selective toxicity.
Tier 2 Protocols: Target Class Identification
If Tier 1 results show promising and selective cytotoxicity (e.g., low µM IC₅₀ in cancer cells and high IC₅₀ in normal cells), the next step is to screen against likely target classes based on the benzimidazole scaffold's known activities.
Protocol 5.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Example)
Causality: Many benzimidazoles are kinase inhibitors. The ADP-Glo™ assay quantifies the amount of ADP produced during a kinase reaction. Inhibition of the kinase results in a lower ADP concentration and thus a lower luminescent signal, providing a direct measure of compound potency.
-
Reaction Setup: In a 384-well plate, add the test compound across a range of concentrations.
-
Enzyme/Substrate Addition: Add the target kinase (e.g., Aurora Kinase A, BRAF V600E) and its specific substrate to the wells. Incubate briefly to allow for compound-enzyme binding.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Signal Generation: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Luminescence Detection: Convert the generated ADP to ATP and develop a luminescent signal by adding the Kinase Detection Reagent. Measure luminescence on a plate reader.
-
Analysis: Calculate the percent inhibition relative to DMSO controls and determine the IC₅₀ value for each kinase.
Protocol 5.2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Causality: To determine if the compound has antibacterial or antifungal properties, the MIC assay identifies the lowest concentration that prevents visible microbial growth. This is a gold-standard method in microbiology.
-
Preparation: In a 96-well plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add a standardized suspension of the microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well, achieving a final concentration of ~5×10⁵ CFU/mL.
-
Controls: Include a positive control (microbe, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest compound concentration in which no turbidity (visible growth) is observed.
Tier 3 Protocols: Elucidating the Mechanism of Action
A "hit" from the previous tiers—for example, potent and selective anticancer activity—demands a deeper mechanistic investigation.
Causality (Anticancer MoA): If the compound is cytotoxic, it is critical to understand how it kills cancer cells. Does it stop cell division (cytostatic) or induce programmed cell death (apoptotic)? Cell cycle analysis reveals arrests at specific phases (G1, S, G2/M), while Annexin V staining directly measures apoptosis.
Figure 2: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Protocol 6.1: Cell Cycle Analysis via Propidium Iodide Staining
-
Treatment: Treat cancer cells (e.g., A549) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Cells in G1 phase will have 2N DNA content, G2/M phase will have 4N, and S phase will have an intermediate amount.
-
Analysis: Quantify the percentage of cells in each phase of the cell cycle to identify any treatment-induced arrest.
Protocol 6.2: Apoptosis Assay via Annexin V/PI Staining
-
Treatment & Harvesting: Treat and harvest cells as described in Protocol 6.1.
-
Staining: Wash cells with PBS, then resuspend them in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15-20 minutes at room temperature.
-
Flow Cytometry: Analyze immediately.
-
Logic: In early apoptosis, phosphatidylserine (PS) flips to the outer cell membrane and is bound by Annexin V. In late apoptosis or necrosis, the membrane becomes permeable, allowing PI to enter and stain the DNA.
-
Interpretation:
-
Annexin V (-) / PI (-) = Live cells
-
Annexin V (+) / PI (-) = Early apoptotic cells
-
Annexin V (+) / PI (+) = Late apoptotic/necrotic cells
-
-
References
Application Notes & Protocols: A Strategic Guide to Developing Anticancer Agents Using 4-Methyl-1H-benzo[d]imidazol-2-amine as a Lead Scaffold
Abstract
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to endogenous purines, which allows it to interact with a multitude of biological targets.[1][2] This has led to the development of numerous FDA-approved drugs, including some repurposed for oncology, such as the anthelmintics mebendazole and albendazole.[3][4] This guide provides a comprehensive, strategy-driven framework for researchers and drug development professionals to investigate 4-Methyl-1H-benzo[d]imidazol-2-amine as a novel starting point for a new generation of anticancer agents. We will detail the scientific rationale, step-by-step protocols for synthesis and derivatization, a complete in vitro screening cascade, and a validated workflow for in vivo efficacy testing.
Rationale and Therapeutic Potential
The Benzimidazole Core: A Versatile Anticancer Pharmacophore
The therapeutic versatility of the benzimidazole scaffold stems from its ability to engage with various key targets implicated in cancer progression.[1][3] Its unique heterocyclic structure makes it an excellent scaffold in anticancer drug development.[1][4] Documented mechanisms of action for benzimidazole derivatives are extensive and include:
-
Microtubule Disruption: By binding to β-tubulin, certain benzimidazoles inhibit tubulin polymerization, disrupting microtubule dynamics, which is essential for mitosis. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[3][5][6]
-
Inhibition of Topoisomerases: These enzymes are critical for managing DNA topology during replication. Benzimidazole derivatives have been shown to inhibit topoisomerases, leading to DNA strand breaks and cell death.[1]
-
Kinase Inhibition: Many signaling pathways that control cell proliferation and survival are driven by kinases (e.g., BRAF, MEK, ERK). The benzimidazole structure has been successfully incorporated into potent kinase inhibitors.[7]
-
DNA Intercalation and Alkylation: Some derivatives can directly interact with DNA, either by inserting themselves into the minor groove or by carrying an alkylating agent, such as in the case of bendamustine, causing irreparable DNA damage.[1]
-
Epigenetic Modulation: Emerging research has highlighted the role of benzimidazole derivatives as modulators of epigenetic targets like histone deacetylases (HDACs), which play a critical role in gene expression related to cancer.[8]
Strategic Value of this compound
The selection of this compound as a lead compound is deliberate. The methyl group at position 4 can enhance lipophilicity, potentially improving cellular uptake compared to the unsubstituted parent compound.[3] The 2-amino group serves as a critical synthetic handle, providing a reactive site for building a diverse chemical library to conduct robust Structure-Activity Relationship (SAR) studies. This allows for systematic modification to optimize potency, selectivity, and pharmacokinetic properties.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) [ouci.dntb.gov.ua]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 7. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
Application Notes and Protocols for 2-Aminobenzimidazole Derivatives in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of 2-Aminobenzimidazole Scaffolds in Targeting Alzheimer's Disease Pathologies
Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to synaptic dysfunction and neuronal loss. The multifactorial nature of AD necessitates the development of therapeutic agents that can modulate multiple pathological pathways. The 2-aminobenzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. In the context of Alzheimer's disease, this versatile scaffold is at the forefront of research for its potential to concurrently target several key pathological mechanisms.
While the specific compound 4-Methyl-1H-benzo[d]imidazol-2-amine is a representative of this class, this guide will focus on the broader applications of 2-aminobenzimidazole derivatives in AD research, leveraging the extensive studies on various analogs. These compounds have shown promise in inhibiting key enzymes, preventing protein aggregation, and exerting neuroprotective effects, making them a compelling subject for further investigation and drug development.
I. Targeting the Kinase DYRK1A: A Dual-Action Approach on Amyloid and Tau Pathologies
One of the most significant advancements in the exploration of 2-aminobenzimidazole derivatives is their potent inhibition of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3][4][5] DYRK1A is overexpressed in the brains of AD patients and is implicated in both the amyloid cascade and tau pathology.[2][5]
Mechanism of Action: DYRK1A Inhibition
DYRK1A contributes to AD pathogenesis through multiple mechanisms:
-
Tau Hyperphosphorylation: DYRK1A directly phosphorylates tau at several residues, priming it for further phosphorylation by GSK-3β, which leads to the formation of neurofibrillary tangles (NFTs).[2]
-
Amyloid-beta Production: DYRK1A phosphorylates the amyloid precursor protein (APP), enhancing its processing by β- and γ-secretases and thereby increasing the production of neurotoxic Aβ peptides.[1][5] It also phosphorylates presenilin 1 (PS1), a component of the γ-secretase complex, further augmenting Aβ production.[2]
By inhibiting DYRK1A, 2-aminobenzimidazole derivatives can simultaneously reduce the burden of both Aβ plaques and NFTs, offering a significant therapeutic advantage. Chronic inhibition of DYRK1A has been shown to reverse cognitive deficits and reduce both Aβ and tau pathology in animal models of AD.[1]
Signaling Pathway: DYRK1A in Alzheimer's Disease
Caption: DYRK1A inhibition by 2-aminobenzimidazoles.
II. Experimental Protocols
Protocol 1: In Vitro DYRK1A Kinase Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of 2-aminobenzimidazole derivatives against DYRK1A.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRKtide peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a range of concentrations (e.g., 100 µM to 1 nM).
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
2.5 µL of kinase buffer
-
0.5 µL of test compound dilution (or DMSO for control)
-
2 µL of DYRK1A enzyme and DYRKtide substrate mix in kinase buffer
-
-
Initiate Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for DYRK1A.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Follow the manufacturer's instructions for the ADP-Glo™ Kinase Assay to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation:
| Compound | DYRK1A IC₅₀ (nM) |
| This compound | Hypothetical Value |
| Reference Inhibitor (e.g., Harmine) | Known Value |
Protocol 2: Amyloid-beta (Aβ₄₂) Aggregation Assay
This protocol uses Thioflavin T (ThT) fluorescence to monitor the aggregation of Aβ₄₂ in the presence of test compounds.[6][7][8]
Materials:
-
Synthetic Aβ₄₂ peptide
-
HFIP (1,1,1,3,3,3-hexafluoro-2-propanol)
-
DMSO
-
Thioflavin T (ThT)
-
Assay buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.4)
-
96-well black plates with a clear bottom
Procedure:
-
Aβ₄₂ Preparation: Dissolve Aβ₄₂ in HFIP to a concentration of 1 mg/mL. Aliquot and evaporate the HFIP. Store the peptide film at -80°C. Before use, dissolve the peptide film in DMSO to create a stock solution.
-
Reaction Setup: In a 96-well plate, add:
-
Assay buffer
-
Test compound at various concentrations
-
Aβ₄₂ solution (final concentration typically 10 µM)
-
ThT (final concentration typically 5 µM)
-
-
Incubation and Measurement: Incubate the plate at 37°C with continuous shaking. Measure the ThT fluorescence (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 15 minutes) for up to 48 hours using a plate reader.
-
Data Analysis: Plot the fluorescence intensity against time. The lag time and the maximum fluorescence intensity are key parameters to assess the effect of the compound on Aβ₄₂ aggregation. Calculate the percentage of inhibition of aggregation at the plateau phase.
Experimental Workflow: From In Vitro Screening to In Vivo Validation
Caption: A typical workflow for evaluating 2-aminobenzimidazoles in AD research.
III. Other Therapeutic Avenues for 2-Aminobenzimidazole Derivatives
Beyond DYRK1A inhibition, 2-aminobenzimidazole derivatives have demonstrated efficacy against other established and emerging AD targets.
Cholinesterase Inhibition
Many 2-aminobenzimidazole derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6][9][10][11][12] This is a well-established therapeutic strategy for the symptomatic treatment of AD.
Neuroprotection, Antioxidant, and Anti-inflammatory Effects
Several studies have highlighted the neuroprotective properties of this class of compounds, which are often attributed to their antioxidant and anti-inflammatory activities.[13][14][15][16][17] These effects are crucial for mitigating the secondary damage caused by the primary pathologies of AD.
Modulation of Tau Pathology
In addition to the indirect effect via DYRK1A inhibition, some benzimidazole derivatives have been shown to directly bind to tau fibrils and may interfere with tau aggregation.[18][19][20][21][22]
mGluR5 and 17β-HSD10 Inhibition
More recent research has explored the potential of 2-aminobenzimidazole derivatives to modulate the metabotropic glutamate receptor 5 (mGluR5) and inhibit 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), both of which are emerging as promising targets for AD therapy.[13][14][15][23]
IV. Physicochemical Properties and Pharmacokinetics
A critical consideration in the development of 2-aminobenzimidazole derivatives for CNS applications is their pharmacokinetic profile. Benzimidazole derivatives can exhibit low oral bioavailability due to first-pass metabolism.[24][25] Therefore, medicinal chemistry efforts should focus on optimizing properties such as solubility, metabolic stability, and blood-brain barrier permeability. The inclusion of a methyl group, as in this compound, can influence these properties and should be systematically evaluated in structure-activity relationship (SAR) studies.
V. Conclusion and Future Directions
The 2-aminobenzimidazole scaffold represents a highly promising starting point for the development of multi-target therapies for Alzheimer's disease. The ability of these compounds to inhibit DYRK1A, a key kinase involved in both amyloid and tau pathologies, is particularly noteworthy. Further research should focus on optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives to advance them towards clinical development. The detailed protocols and conceptual frameworks provided in these application notes are intended to guide researchers in this exciting and important area of drug discovery.
References
- 1. Dyrk1 inhibition improves Alzheimer's disease‐like pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach [frontiersin.org]
- 6. Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Small molecule inhibitors of amyloid β peptide aggregation as a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijbr.com.pk [ijbr.com.pk]
- 10. Exploring Benzimidazole Chemistry: Synthesis, Biological Activity, and Molecular Docking Studies for Alzheimer’s Treatment – Oriental Journal of Chemistry [orientjchem.org]
- 11. Synthesis and biological evaluation of benzimidazoles/1,3,5-triazine-2,4-diamine hybrid compounds: a new class of multifunctional alzheimer targeting agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Novel benzimidazole-based pseudo-irreversible butyrylcholinesterase inhibitors with neuroprotective activity in an Alzheimer's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acyl-2-aminobenzimidazoles: a novel class of neuroprotective agents targeting mGluR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Acyl-2-aminobenzimidazoles: a novel class of neuroprotective agents targeting mGluR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quinoline and benzimidazole derivatives: candidate probes for in vivo imaging of tau pathology in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quinoline and Benzimidazole Derivatives: Candidate Probes for In Vivo Imaging of Tau Pathology in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Pharmacological Modulators of Tau Aggregation and Spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Modulation of Tau Pathology in Alzheimer's Disease by Dietary Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 25. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of a Novel Schiff Base Fluorescent Probe from 4-Methyl-1H-benzo[d]imidazol-2-amine
Introduction: The Benzimidazole Scaffold in Fluorescent Probe Design
Benzimidazole derivatives are a cornerstone in the development of fluorescent probes due to their intrinsic fluorescence, structural rigidity, and the similarity of their core structure to endogenous purines, which can facilitate interactions with biological macromolecules.[1] The unique electronic properties and synthetic versatility of the benzimidazole scaffold make it an excellent platform for creating probes that can detect a wide range of analytes, including metal ions, anions, and changes in pH.[2]
This application note provides a comprehensive guide to the synthesis, characterization, and potential applications of a novel fluorescent probe derived from 4-Methyl-1H-benzo[d]imidazol-2-amine. We will focus on the synthesis of a Schiff base derivative, a common and effective strategy for generating fluorescent chemosensors.[3] The inclusion of the 4-methyl group on the benzimidazole ring is anticipated to subtly modulate the electronic and photophysical properties of the resulting probe.
Synthesis and Mechanism: A Schiff Base Approach
The synthesis of the target fluorescent probe, 2-(((4-Methyl-1H-benzo[d]imidazol-2-yl)imino)methyl)-5-(diethylamino)phenol, is achieved through a straightforward one-step condensation reaction between this compound and 4-(diethylamino)salicylaldehyde. This reaction, forming a Schiff base (an imine), is a classic and efficient method for linking aromatic amines and aldehydes.[2]
The underlying mechanism involves the nucleophilic attack of the primary amine group of the benzimidazole derivative on the carbonyl carbon of the salicylaldehyde. This is followed by a dehydration step, typically facilitated by refluxing in an appropriate solvent like ethanol, to yield the stable imine product. The resulting molecule possesses an extended π-conjugated system, which is fundamental to its fluorescent properties. Furthermore, the presence of the phenolic hydroxyl group in close proximity to the imine nitrogen allows for the possibility of Excited-State Intramolecular Proton Transfer (ESIPT), a process that can lead to a large Stokes shift and dual emission, making the probe highly sensitive to its environment.[3][4]
Synthetic Workflow Diagram
Caption: Synthetic workflow for the fluorescent probe.
Experimental Protocols
Materials and Reagents
-
This compound (MW: 147.18 g/mol )
-
4-(Diethylamino)salicylaldehyde (MW: 193.24 g/mol )
-
Absolute Ethanol (EtOH)
-
Deionized Water
Synthesis of 2-(((4-Methyl-1H-benzo[d]imidazol-2-yl)imino)methyl)-5-(diethylamino)phenol
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.47 g (10 mmol) of this compound in 30 mL of absolute ethanol. Stir until fully dissolved.
-
Addition of Aldehyde: To the stirred solution, add 1.93 g (10 mmol) of 4-(diethylamino)salicylaldehyde.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate will form.
-
Purification: Filter the precipitate and wash it with a small amount of cold ethanol. Recrystallize the crude product from hot ethanol to obtain the pure fluorescent probe as a yellow crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 60 °C for 4 hours.
Reaction Parameters and Expected Outcomes
| Parameter | Value/Observation |
| Solvent | Absolute Ethanol |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 4-6 hours |
| Product Appearance | Yellow crystalline solid |
| Expected Yield | 85-95% |
Characterization and Data Interpretation
FT-IR Spectroscopy
The formation of the Schiff base can be confirmed by FT-IR spectroscopy. Key vibrational bands to look for include:
-
N-H stretch: A broad band around 3400 cm⁻¹ corresponding to the N-H of the benzimidazole ring.
-
C=N stretch (imine): A sharp, strong band in the region of 1610-1630 cm⁻¹, confirming the formation of the Schiff base.[2]
-
C-H aromatic stretch: Bands in the region of 3000-3100 cm⁻¹.
-
C-H aliphatic stretch: Bands in the region of 2850-2970 cm⁻¹.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed structural information. Expected chemical shifts (in DMSO-d₆) are:
-
N-H proton (benzimidazole): A broad singlet in the downfield region, typically between δ 12.0-13.0 ppm.
-
O-H proton (phenolic): A singlet, often broad, in the region of δ 9.0-11.0 ppm.
-
CH=N proton (imine): A sharp singlet around δ 8.5-9.0 ppm.
-
Aromatic protons: A series of multiplets in the range of δ 6.5-8.0 ppm.
-
-CH₂- (diethylamino): A quartet around δ 3.4 ppm.
-
-CH₃ (diethylamino): A triplet around δ 1.1 ppm.
-
-CH₃ (methyl on benzimidazole): A singlet around δ 2.5 ppm.
Photophysical Properties
The synthesized probe is expected to exhibit interesting photophysical properties characteristic of benzimidazole-salicylaldehyde Schiff bases.
Expected Photophysical Data
| Property | Expected Value | Reference |
| Absorption Maximum (λabs) | 380-420 nm | [3] |
| Emission Maximum (λem) | 480-550 nm | [3] |
| Stokes Shift | >100 nm | [5] |
| Quantum Yield (ΦF) | 0.1 - 0.4 (solvent dependent) | [6][7] |
Note: These values are estimates based on similar compounds and may vary depending on the solvent and other environmental factors.
Application: Fluorescent Chemosensor for Metal Ions
Schiff base ligands with N and O donor atoms are excellent chelators for metal ions.[8] The synthesized probe, with its benzimidazole nitrogen, imine nitrogen, and phenolic oxygen, is a prime candidate for a "turn-on" or "turn-off" fluorescent sensor for various metal ions, such as Zn²⁺ or Al³⁺.
Proposed Mechanism of Action for Zn²⁺ Sensing
Upon coordination with a metal ion like Zn²⁺, the probe's conformation becomes more rigid. This rigidity restricts intramolecular rotation and vibrations, which are non-radiative decay pathways. As a result, the radiative decay pathway (fluorescence) is enhanced, leading to a "turn-on" fluorescent response. This phenomenon is known as Chelation-Enhanced Fluorescence (CHEF).[3]
Caption: Proposed mechanism for Zn²⁺ detection.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction or loss during workup. | Increase reflux time. Ensure efficient cooling before filtration. Use minimal cold solvent for washing. |
| Impure Product | Presence of starting materials or side products. | Optimize recrystallization conditions (e.g., try a different solvent system). Consider column chromatography if necessary. |
| No Fluorescence | Quenching effects or incorrect solvent. | Ensure the solvent is of high purity. Test fluorescence in a range of solvents with varying polarity. |
| Broad NMR Signals | Aggregation of the compound or presence of paramagnetic impurities. | Dilute the NMR sample. Filter the sample before analysis. |
References
- 1. spectrabase.com [spectrabase.com]
- 2. recentscientific.com [recentscientific.com]
- 3. mdpi.com [mdpi.com]
- 4. A Smart Fluorescent Probe Based on Salicylaldehyde Schiff's Base with AIE and ESIPT Characteristics for the Detections of N2H4 and ClO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-1H-benzo[d]imidazol-2-amine
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of 4-Methyl-1H-benzo[d]imidazol-2-amine. Our goal is to provide a comprehensive resource that moves beyond simple protocols to address the nuanced challenges of this synthesis, with a core focus on improving reaction yield and product purity.
Section 1: Foundational Synthesis Strategy & Mechanism
The synthesis of 2-aminobenzimidazoles, such as our target molecule, is most effectively achieved through the reaction of an o-phenylenediamine with a cyanating agent. The classical and widely-used method involves the reaction of 3-methyl-1,2-phenylenediamine with cyanogen bromide (BrCN). This approach, related to the von Braun reaction, provides a direct and generally reliable route to the desired product.[1][2]
Understanding the mechanism is critical for troubleshooting. The reaction proceeds via an initial nucleophilic attack of one amino group of the diamine onto the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization and subsequent aromatization to form the stable benzimidazole ring system.
Caption: Fig. 1: Proposed Reaction Mechanism.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable starting material for this synthesis?
The quality of the 3-methyl-1,2-phenylenediamine is paramount. This diamine is susceptible to oxidation, which can lead to the formation of colored impurities that are difficult to remove and can interfere with the cyclization process. We recommend using freshly purified diamine or material that has been stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light. Purity should be >98% as confirmed by NMR or GC-MS.
Q2: Cyanogen bromide is highly toxic. Are there safer alternatives?
Yes, while cyanogen bromide is effective, its high toxicity is a significant concern.[3] Alternative, safer cyanating agents include solid cyanamide (H₂NCN) or calcium cyanamide (CaCN₂), often activated with an acid. Another approach involves a two-step process using thiourea chemistry. This involves reacting the diamine with an isothiocyanate followed by a cyclodesulfurization step, though this can be a longer process with its own optimization challenges.[4]
Q3: What is a realistic target yield for this reaction?
With optimized conditions and high-purity starting materials, yields in the range of 65-80% are achievable. Reports in the literature for analogous syntheses vary widely, and yields below 50% are common without careful optimization.[5]
Q4: Why is my reaction mixture turning dark brown or black?
This is almost always due to the oxidation of the 3-methyl-1,2-phenylenediamine starting material. This can occur if the reagent is old, was not stored properly, or if the reaction is run without an inert atmosphere. The resulting polymeric impurities can significantly reduce yield and complicate purification. Using fresh, pure diamine and running the reaction under nitrogen or argon can mitigate this issue.[6]
Section 3: Troubleshooting Guide for Low Yield & Purity
This section addresses the most common and frustrating issue in this synthesis: poor yield. We have structured this as a logical workflow to help you diagnose and solve the problem systematically.
Caption: Fig. 2: Troubleshooting Workflow for Low Yield.
Q: My yield is consistently low. What are the first parameters I should investigate?
A low yield is a multi-factorial problem. Following the workflow in Fig. 2, we address the three most critical areas: reagents, reaction conditions, and product isolation.
1. Reagent Quality and Stoichiometry
-
3-Methyl-1,2-phenylenediamine: As mentioned in the FAQ, this is the most common culprit. If it has a dark color, it is likely oxidized. Purify by recrystallization from ethanol/water or sublimation if necessary.
-
Cyanogen Bromide: This reagent can degrade over time, especially if exposed to moisture, leading to the formation of cyanuric bromide.[3] Use a fresh bottle and handle it in a dry environment. Brownish samples should be avoided.
-
Stoichiometry: A slight excess of cyanogen bromide (1.1 to 1.2 equivalents) is sometimes used to drive the reaction to completion, but a large excess can lead to side reactions. Start with a 1:1.05 molar ratio of diamine to BrCN.
2. Reaction Conditions
The choice of solvent, temperature, and reaction time are deeply interconnected. A systematic optimization is often required.
-
Solvent: Polar protic solvents like ethanol or methanol are generally effective as they help to solvate the intermediates and facilitate the cyclization.[6] A solvent screen is a valuable first step in optimization.
-
Temperature: The initial addition of cyanogen bromide should be done at a low temperature (0-5 °C) to control the initial exothermic reaction. Afterward, the reaction is typically warmed to reflux to drive the cyclization to completion.[7] Running the reaction at room temperature may be too slow, while excessive heat can promote side reactions.
-
pH Control during Work-up: This is a frequently overlooked but critical step. After the reaction is complete, the product is typically precipitated by adjusting the pH. The benzimidazole product is amphoteric. The crude reaction mixture is often acidic (HBr is a byproduct). Carefully and slowly adding a base (e.g., 10% NaOH or NH₄OH solution) until the solution is just alkaline will precipitate the product at its isoelectric point.[5] Adding too much base can deprotonate the product, making it soluble again as the benzimidazolide anion.
Table 1: Parameters for Reaction Optimization
| Parameter | Range to Investigate | Rationale & Key Considerations |
| Solvent | Ethanol, Methanol, Acetonitrile | Polar solvents are generally preferred to aid in the dissolution of intermediates.[6] |
| Temperature | 0 °C (addition), then 25°C to Reflux | Control initial exotherm, then provide energy for cyclization. Monitor by TLC to avoid byproduct formation at high temps. |
| Reaction Time | 2 - 12 hours | Monitor progress by TLC. Prolonged reaction times can sometimes lead to degradation. |
| Base for Work-up | 10% NaOH, 10% NH₄OH, sat. NaHCO₃ | Adjust pH slowly to maximize precipitation. NH₄OH can be advantageous as excess is volatile. |
Q: My purified product still shows impurities in the NMR. What are they and how do I prevent them?
Common impurities include unreacted starting material and partially cyclized intermediates.
-
Unreacted Diamine: If you see starting material, it indicates an incomplete reaction. This can be addressed by increasing the reaction time, temperature, or the equivalents of cyanogen bromide.
-
Guanidine Byproducts: If the cyclization (dehydration) step is incomplete, you may isolate the guanidinium salt intermediate. This is often promoted by insufficient heating or running the reaction in a non-optimal solvent. Ensuring the reaction goes to full reflux for an adequate time is key.
-
N,N'-dicyano species: A large excess of cyanogen bromide could potentially react with both amino groups before cyclization, leading to complex side products. Adhering to proper stoichiometry is crucial.
To minimize these, ensure a controlled reaction environment: add BrCN slowly at low temperature, then ensure a complete reaction at a higher temperature, all while monitoring by TLC.
Section 4: Validated Experimental Protocol
This protocol represents a robust starting point for achieving a good yield of this compound.
Safety First: This procedure involves cyanogen bromide, which is highly toxic and volatile. It must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a quench solution (e.g., alkaline hypochlorite) ready for any residual cyanogen bromide.
Protocol: Synthesis via Cyanogen Bromide
-
Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet, add 3-methyl-1,2-phenylenediamine (5.0 g, 40.9 mmol) and absolute ethanol (100 mL).
-
Dissolution: Stir the mixture under a gentle stream of nitrogen until the diamine is fully dissolved. Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: Dissolve cyanogen bromide (4.55 g, 43.0 mmol, 1.05 equiv) in absolute ethanol (50 mL). Add this solution dropwise to the cooled, stirred diamine solution over 30 minutes. Maintain the temperature at 0-5 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain it for 4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., Mobile phase: 10% Methanol in Dichloromethane).
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Slowly add 10% aqueous sodium hydroxide solution dropwise with vigorous stirring. Monitor the pH. Continue adding base until the pH is approximately 8-9. c. A precipitate will form. Continue stirring in an ice bath for 30 minutes to ensure complete precipitation. d. Collect the solid product by vacuum filtration. e. Wash the filter cake with two portions of ice-cold water (2 x 50 mL) and then with a small amount of cold ethanol.
-
Purification: a. Dry the crude product in a vacuum oven at 50 °C. b. Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound as a crystalline solid.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Cyanogen bromide - Wikipedia [en.wikipedia.org]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Solubility Challenges of 4-Methyl-1H-benzo[d]imidazol-2-amine in Assays
Welcome to the technical support center for 4-Methyl-1H-benzo[d]imidazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in various experimental assays. Our goal is to provide you with the expertise and practical solutions needed to ensure the accuracy and reproducibility of your results.
Introduction: The Benzimidazole Solubility Hurdle
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. However, this heterocyclic system often imparts poor aqueous solubility to the molecule, a significant challenge in in vitro and in vivo studies. This compound is no exception. Its planar, aromatic structure and the presence of a methyl group contribute to a hydrophobic character, making it prone to precipitation in aqueous assay buffers. Understanding and proactively addressing these solubility issues is paramount for generating reliable data.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses common solubility-related problems encountered during experiments with this compound.
Issue 1: My compound won't dissolve in the aqueous assay buffer.
-
Probable Cause: The intrinsic poor aqueous solubility of the benzimidazole scaffold is the primary reason. Direct dissolution in aqueous media is often not feasible.
-
Solution:
-
Primary Solvent Stock Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the recommended starting point due to its strong solubilizing power for a wide range of organic molecules.[1] Aim for a stock concentration of 10-20 mM.
-
Alternative Solvents: If your assay is sensitive to DMSO, consider other water-miscible organic solvents such as ethanol or dimethylformamide (DMF).
-
Gentle Heating and Sonication: To aid dissolution in the organic solvent, gentle warming (to 37°C) and brief sonication can be employed. However, avoid excessive heat to prevent compound degradation.[1]
-
Issue 2: My compound dissolves in DMSO, but precipitates when I add it to my cell culture media or buffer.
-
Probable Cause: This phenomenon, known as "solvent shock" or "crashing out," occurs when the concentrated DMSO stock is rapidly diluted into an aqueous environment. The sudden change in solvent polarity dramatically reduces the compound's solubility, causing it to precipitate.[2]
-
Solution: The Serial Dilution Method
-
Intermediate Dilutions: Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock into your aqueous buffer or media. This gradual decrease in DMSO concentration helps to keep the compound in solution.
-
Vortexing During Dilution: When adding the compound to the aqueous medium, ensure continuous mixing by vortexing or stirring to facilitate rapid and uniform dispersion.
-
Issue 3: I'm observing inconsistent results or lower than expected activity in my assay.
-
Probable Cause: Undissolved compound in your working solutions is a likely culprit. Even if not visibly precipitated, micro-precipitates can form, leading to an inaccurate final concentration of the active compound.
-
Solution: Solubility Confirmation
-
Visual Inspection: After preparing your final working solution, hold it up to a light source to check for any visible particulates or cloudiness.
-
Filtration Test: For a more rigorous check, filter a small aliquot of your final working solution through a 0.22 µm syringe filter. Measure the concentration of the compound in the filtrate using a suitable analytical method (e.g., HPLC-UV). A significant drop in concentration after filtration indicates that the compound was not fully dissolved.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: How does pH affect the solubility of this compound?
Benzimidazoles are amphoteric, meaning they can act as both weak acids and weak bases. The solubility of this compound is expected to be pH-dependent. The amino group at the 2-position and the imidazole nitrogen atoms can be protonated at acidic pH, forming a more soluble salt. Therefore, increasing solubility by lowering the pH of the buffer may be a viable strategy, provided the assay components are stable under acidic conditions.[3]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
The tolerance of cell lines to DMSO varies. As a general rule, the final concentration of DMSO in cell-based assays should be kept below 0.5% (v/v) to avoid cytotoxicity.[2] It is always recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line and assay.
Q4: Are there any other additives I can use to improve solubility?
Yes, several excipients can enhance the solubility of poorly soluble compounds:
-
Co-solvents: Small percentages of water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be included in the final assay buffer to increase the solubility of hydrophobic compounds.[2]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their aqueous solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Volumetric flask
-
Vortex mixer and/or sonicator
Procedure:
-
Accurately weigh the required amount of this compound. For a 10 mM solution, this would be 1.4718 mg per 1 mL of DMSO (Molecular Weight: 147.18 g/mol ).
-
Transfer the weighed compound to a volumetric flask.
-
Add a small amount of DMSO to dissolve the compound.
-
Gently vortex or sonicate the solution until the compound is fully dissolved. Gentle warming to 37°C can be applied if necessary.
-
Once dissolved, bring the solution to the final volume with DMSO.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: General Procedure for an In Vitro Cell Viability (MTT) Assay
This protocol is adapted for testing 2-aminobenzimidazole derivatives against cancer cell lines.[7]
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
10 mM stock solution of this compound in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
After 24 hours, remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same final concentration of DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with this compound.
References
- 1. ijrpc.com [ijrpc.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminobenzimidazole | C7H7N3 | CID 13624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Aminobenzimidazole CAS#: 934-32-7 [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-Methyl-1H-benzo[d]imidazol-2-amine | C8H9N3 | CID 676520 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Derivatization of 4-Methyl-1H-benzo[d]imidazol-2-amine
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Methyl-1H-benzo[d]imidazol-2-amine. This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the nuances of derivatizing this versatile scaffold. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to ensure your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions you might have before embarking on the derivatization of this compound.
Q1: Which nitrogen on this compound is more reactive towards electrophiles?
A1: The 2-aminobenzimidazole core presents two primary sites for derivatization: the exocyclic amino group (-NH2) and the endocyclic imidazole nitrogens (N1 and N3). The reactivity is highly dependent on the reaction conditions. The exocyclic amine is generally more nucleophilic and will preferentially react with many electrophiles, such as acyl chlorides, under neutral or slightly basic conditions.[1][2] However, under strongly basic conditions where the imidazole NH is deprotonated, N-alkylation or N-arylation on the imidazole ring can occur.[3][4] The methyl group at the 4-position is unlikely to cause significant steric hindrance to the exocyclic amine but may have a minor electronic effect on the benzimidazole ring.
Q2: What are the best general-purpose solvents for the derivatization of this compound?
A2: The choice of solvent is critical and depends on the specific derivatizing agent and reaction conditions. A good starting point is a polar aprotic solvent, which can solubilize the starting material and facilitate the reaction.
| Solvent | Polarity | Typical Applications | Notes |
| Dimethylformamide (DMF) | High | Acylations, Sulfonylations, Alkylations | Excellent solubilizing power. Ensure it is anhydrous. |
| Dichloromethane (DCM) | Medium | Acylations, reactions with acid-sensitive reagents | Good for reactions at or below room temperature. |
| Acetonitrile (ACN) | Medium | General purpose | Can be a good alternative to DMF and DCM. |
| Ethanol/Methanol | High (Protic) | Reductive aminations, some cyclizations | Can participate in side reactions with highly reactive electrophiles. |
| Toluene | Low | Reactions requiring azeotropic removal of water | Useful for specific condensation reactions. |
It is always recommended to perform small-scale solubility tests with this compound in your chosen solvent before proceeding with a larger-scale reaction.
Q3: Do I need to protect one of the nitrogen atoms before derivatization?
A3: Protection may be necessary if you want to achieve specific regioselectivity, especially when using strong bases or highly reactive electrophiles that could lead to multiple derivatizations. For instance, if you want to exclusively derivatize the imidazole nitrogen, you might first protect the exocyclic amine, for example, by acylation, and then deprotect it after the desired reaction on the imidazole ring.[4] However, for many common derivatizations like simple acylation of the exocyclic amine, protection is often not required if the reaction conditions are carefully controlled.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Q1: My reaction is sluggish or incomplete, resulting in a low yield of the desired product. What can I do?
A1: A low conversion rate is a common issue that can often be resolved by systematically evaluating the reaction parameters.
-
Plausible Cause 1: Insufficient Reagent Reactivity or Stoichiometry. The derivatizing agent may not be reactive enough under your current conditions, or you may not be using a sufficient excess.
-
Recommended Solution:
-
Increase Stoichiometry: For reagents like acyl chlorides or sulfonyl chlorides, increasing the molar ratio to 1.2-1.5 equivalents can drive the reaction to completion.
-
Activate the Reagent: If you are using a carboxylic acid for acylation, a coupling agent like HATU or HBTU in the presence of a base like DIPEA is necessary to form a highly reactive activated ester in situ.[5]
-
Check Reagent Quality: Ensure your derivatizing agent has not degraded due to improper storage. It is often best to use a freshly opened bottle or a recently purified reagent.[6]
-
-
-
Plausible Cause 2: Suboptimal Reaction Temperature. Many derivatization reactions require heating to overcome the activation energy barrier.
-
Recommended Solution:
-
Increase Temperature: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress by TLC or LC-MS to check for product formation and the appearance of any degradation products.[7]
-
Microwave Irradiation: For sluggish reactions, microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields.[8]
-
-
-
Plausible Cause 3: Poor Solubility of Starting Material. If the this compound is not fully dissolved, the reaction will be slow and incomplete.
-
Recommended Solution:
-
Change Solvent: Switch to a more polar aprotic solvent like DMF or DMSO.
-
Increase Temperature: Heating can improve the solubility of the starting material.
-
-
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. How can I minimize these?
A2: The formation of multiple products often points to issues with selectivity or over-reaction.
-
Plausible Cause 1: Di- or Tri-derivatization. Highly reactive electrophiles can react with both the exocyclic amine and the imidazole nitrogen(s).
-
Recommended Solution:
-
Control Stoichiometry: Use closer to a 1:1 molar ratio of your derivatizing agent to the this compound.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0°C or room temperature) can often improve selectivity.
-
Use a Milder Base: A strong base can deprotonate the imidazole nitrogen, making it more nucleophilic. Consider using a milder base like triethylamine (TEA) or diisopropylethylamine (DIPEA) instead of stronger bases like sodium hydride.
-
-
-
Plausible Cause 2: Oxidation. The benzimidazole core or the starting o-phenylenediamine precursor can be susceptible to oxidation, leading to colored impurities.[9]
-
Recommended Solution:
-
Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to prevent air oxidation.[9]
-
Purify Starting Materials: Ensure your starting materials are pure and free from colored oxidation products.
-
-
Q3: I am having difficulty purifying my final product. What are some effective strategies?
A3: Purification challenges often arise due to similar polarities of the product and impurities or poor crystallization behavior.
-
Plausible Cause 1: Similar Polarity of Product and Impurities. This can make separation by column chromatography difficult.
-
Recommended Solution:
-
Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A shallow gradient of a more polar solvent can improve separation.
-
Acid-Base Extraction: Since the benzimidazole core is basic, you can use acid-base extraction to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. Then, neutralize the aqueous layer to precipitate the purified product.[3]
-
-
-
Plausible Cause 2: Poor Crystallization. The product may be an oil or form a very fine precipitate that is difficult to handle.
-
Recommended Solution:
-
Recrystallization Solvent Screening: Test a variety of solvents and solvent mixtures for recrystallization. Common choices include ethanol, ethyl acetate, and mixtures with hexanes.
-
Trituration: If the product is an oil, try triturating it with a non-polar solvent like diethyl ether or hexanes to induce solidification.
-
-
Protocols and Methodologies
Here are some starting-point protocols for common derivatization reactions. Note: These are general procedures and may require optimization for your specific substrate and reagents.
Protocol 1: General Procedure for N-Acylation with an Acyl Chloride
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (DCM). Cool the mixture to 0°C in an ice bath.
-
Base Addition: Add triethylamine (TEA) (1.2 eq).
-
Acyl Chloride Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred suspension.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for N-Sulfonylation with a Sulfonyl Chloride
-
Setup: To a round-bottom flask, add this compound (1.0 eq) and anhydrous dimethylformamide (DMF).
-
Base Addition: Add diisopropylethylamine (DIPEA) (1.5 eq).
-
Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.2 eq) portion-wise at room temperature.
-
Reaction: Heat the reaction to 50-60°C and stir for 4-12 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice water. Collect the resulting precipitate by filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate.
-
Purification: Wash the collected solid or the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product as needed.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the derivatization of this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting logic for low conversion rates in derivatization reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
troubleshooting common problems in 4-Methyl-1H-benzo[d]imidazol-2-amine reactions
Technical Support Center: 4-Methyl-1H-benzo[d]imidazol-2-amine Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile scaffold. Here, we address common challenges encountered during synthesis, functionalization, and purification, providing not just solutions but the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and its precursors?
The synthesis of the benzimidazole core typically involves the cyclocondensation of an o-phenylenediamine with a one-carbon electrophile. For this compound, the key starting material is 4-methyl-benzene-1,2-diamine . This is then reacted with a reagent like cyanogen bromide or a similar synthon to introduce the 2-amino group. Subsequent functionalization, such as N-alkylation or acylation, can be performed on the resulting scaffold.[1][2]
Q2: What are the general solubility characteristics of this compound?
Like many benzimidazoles, this compound exhibits limited solubility in non-polar organic solvents and is practically insoluble in benzene and petroleum ether.[3] It shows moderate to good solubility in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and alcohols like ethanol and methanol, particularly upon heating.[4][5] Its basic nature also allows for dissolution in aqueous acidic solutions.[3]
Q3: How should this compound and its precursors be stored?
To ensure stability and prevent degradation, the compound should be stored in a cool, dark place under an inert atmosphere (e.g., Argon or Nitrogen). The primary precursor, 4-methyl-benzene-1,2-diamine, is particularly susceptible to air oxidation, which can result in colored impurities that complicate subsequent reactions. Proper storage for this diamine is critical for achieving high-purity products.
Q4: What are the essential analytical techniques for characterizing this compound and its derivatives?
A combination of spectroscopic methods is required for unambiguous structure confirmation:
-
¹H and ¹³C NMR: To confirm the chemical structure, proton environment, and carbon backbone.
-
Mass Spectrometry (MS): To verify the molecular weight of the parent compound and any derivatives.[6]
-
FT-IR Spectroscopy: To identify key functional groups, such as N-H stretches of the amine and imidazole ring, and C=N bonds.[7]
-
Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress and assessing product purity.
Troubleshooting Guide: Common Experimental Problems
This section addresses specific issues encountered in the laboratory, providing causal explanations and actionable protocols.
Problem 1: Low or No Product Yield in Benzimidazole Ring Formation
Q: My cyclocondensation reaction of 4-methyl-benzene-1,2-diamine is resulting in a complex mixture and very low yield of the desired this compound. What are the primary causes and optimization strategies?
Low yield in this reaction is a frequent issue, often stemming from the instability of the diamine precursor and suboptimal reaction conditions.
Causality Analysis:
-
Oxidation of Starting Material: 4-methyl-benzene-1,2-diamine is highly prone to air oxidation, forming intensely colored, polymeric impurities. This depletes the active starting material and complicates purification.
-
Inappropriate Reaction Conditions: The cyclization step often requires specific thermal or catalytic conditions. Excessively harsh conditions (e.g., strong, high-concentration acids) can lead to substrate degradation, while conditions that are too mild may result in an incomplete reaction.[2][8]
-
Sub-optimal pH: The reaction is often acid-catalyzed, but maintaining the correct pH is crucial. If the solution is too acidic, the diamine becomes fully protonated, reducing its nucleophilicity and hindering the reaction.
-
Water Scavenging: The condensation reaction releases water. In some protocols, failure to remove this water can shift the equilibrium back towards the starting materials, lowering the final yield.
Troubleshooting & Optimization Protocol:
| Parameter | Recommendation | Rationale |
| Atmosphere | Conduct the reaction under an inert atmosphere (N₂ or Ar). | Prevents the oxidation of the electron-rich diamine starting material. |
| Reagent Purity | Use freshly purified 4-methyl-benzene-1,2-diamine or a high-purity commercial grade. | Minimizes the introduction of oxidized impurities that can inhibit the reaction. |
| Temperature | Start with refluxing ethanol and incrementally increase temperature if conversion is low. Monitor with TLC. | Provides sufficient energy for cyclization without causing thermal degradation. |
| Catalyst | Use a catalytic amount of a mild acid (e.g., acetic acid) or a Lewis acid. Some modern methods use ZnO nanoparticles as a recyclable catalyst.[9] | Facilitates the condensation by activating the electrophile without fully deactivating the diamine nucleophile. |
| Solvent | Ethanol is a common starting point. For difficult reactions, consider higher-boiling solvents like DMF, but be mindful of potential side reactions at high temperatures. | Solvent choice affects reagent solubility and the reaction temperature. |
Logical Workflow for Yield Optimization:
Caption: Workflow for troubleshooting low reaction yield.
Problem 2: Product Contamination and Purification Challenges
Q: My reaction appears complete by TLC, but the crude product is a dark, oily solid that is difficult to purify. How can I effectively isolate the clean this compound?
The purification of benzimidazoles is frequently challenged by colored, polar impurities arising from starting material degradation and side reactions. A systematic approach combining extraction, chromatography, and recrystallization is often necessary.
Causality Analysis:
-
Oxidative Impurities: As mentioned, oxidation of the diamine leads to highly colored, polar byproducts that can co-elute with the product or streak on a silica column.
-
Unreacted Starting Materials: Incomplete conversion will leave both the diamine and the C1-electrophile in the crude mixture.
-
Isomeric Byproducts: Depending on the reaction, side products such as regioisomers could form, which may have very similar polarities to the desired product.
Systematic Purification Protocol:
-
Acid-Base Workup:
-
Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate).
-
Wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove any acidic starting materials or byproducts.
-
If the product is sufficiently basic, it can be extracted into an aqueous acid solution (e.g., 1M HCl), washed with an organic solvent to remove non-polar impurities, and then re-precipitated by basifying the aqueous layer. This is a highly effective purification step.
-
-
Column Chromatography:
-
This is the most common method for isolating the pure compound.[4][10][11]
-
Stationary Phase: Silica gel is standard. If the compound sticks irreversibly, consider using alumina (neutral or basic) or treating the silica gel with triethylamine.
-
Mobile Phase: A gradient system of a non-polar solvent (Hexane or Petroleum Ether) and a polar solvent (Ethyl Acetate) is a good starting point. For more polar products, a Dichloromethane/Methanol system is effective.[10]
-
-
Recrystallization:
-
This is an excellent final step to obtain a highly crystalline, pure product.
-
Solvent Selection: Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, methanol, or ethanol/water mixtures.[12]
-
Purification Workflow Diagram:
Caption: Step-by-step product purification workflow.
Problem 3: Poor Reactivity or Side Reactions in N-Alkylation/Acylation
Q: I am attempting to N-alkylate the this compound, but the reaction is either incomplete or yields a mixture of products. How can I control the selectivity and drive the reaction to completion?
The N-functionalization of benzimidazoles can be complicated by the presence of multiple reactive nitrogen atoms and the need for careful selection of the base and solvent.
Causality Analysis:
-
Multiple Nucleophilic Sites: The molecule has three nitrogen atoms: the two imidazole ring nitrogens (N1 and N3) and the exocyclic amino group (N2). While the exocyclic amine is generally less nucleophilic due to resonance delocalization, it can sometimes compete, leading to byproducts.
-
Tautomerism: The N-H proton on the imidazole ring can exist on either N1 or N3. For this compound, these two positions are not equivalent, and alkylation can potentially occur at either site, leading to a mixture of regioisomers.
-
Insufficient Deprotonation: The N-H of the benzimidazole ring is weakly acidic. The reaction requires a sufficiently strong base to generate the nucleophilic benzimidazolide anion. An inadequate base will result in low conversion.[1]
-
Solvent Effects: The choice of solvent can influence the reactivity of the nucleophile and the solubility of the base and substrate. Polar aprotic solvents like DMF or DMSO are generally preferred as they effectively solvate the cation of the base without protonating the nucleophile.[5]
Strategies for Controlled N-Functionalization:
| Parameter | Recommendation | Rationale |
| Base Selection | For Alkylation: Start with a moderate base like K₂CO₃. If reactivity is low, move to a stronger base like NaH or Cs₂CO₃. For Acylation: A tertiary amine base like Triethylamine (TEA) or DIPEA is usually sufficient. | The base must be strong enough to deprotonate the imidazole N-H but not so strong that it causes side reactions or deprotonates other sites. NaH provides irreversible deprotonation, driving the reaction forward.[1][5] |
| Solvent | Use anhydrous polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile). | These solvents promote Sₙ2 reactions by solvating the counter-ion of the base and preventing protonation of the highly reactive anion. |
| Temperature | Start at room temperature and gently heat (e.g., 50-60 °C) if the reaction is slow. Monitor carefully by TLC to avoid byproduct formation. | Balances the need for activation energy with the risk of side reactions or decomposition at higher temperatures. |
| Protecting Groups | In complex syntheses, consider protecting the exocyclic 2-amino group (e.g., as a Boc-carbamate) to ensure exclusive reaction on the imidazole ring nitrogen. | Provides absolute control over the reaction site, preventing mixtures and simplifying purification. |
Diagram of Tautomerism and Alkylation Sites:
Caption: Potential sites of N-alkylation.
References
- 1. connectjournals.com [connectjournals.com]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijrpc.com [ijrpc.com]
- 5. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.com [ijpsr.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
stability testing of 4-Methyl-1H-benzo[d]imidazol-2-amine under different conditions
Technical Support Center: Stability Testing of 4-Methyl-1H-benzo[d]imidazol-2-amine
Prepared by: Senior Application Scientist, Pharmaceutical Development
This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the stability of this compound. It addresses common questions and troubleshooting scenarios encountered during experimental studies, grounding all recommendations in established scientific principles and regulatory standards.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the recommended long-term storage conditions for this compound?
A1: For solid-state this compound, it is recommended to store the compound in a well-sealed container protected from light at a controlled temperature. Based on the general stability of benzimidazole derivatives, which can be sensitive to light and moisture, initial storage at 2-8°C is a prudent starting point.[1]
For comprehensive stability assessment, formal studies should be conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[2][3] This involves storing the substance under various conditions to establish a re-test period.
Table 1: Recommended ICH Q1A(R2) Storage Conditions for Long-Term Stability Studies
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity. The choice between 25°C and 30°C for long-term testing is up to the applicant and depends on the climatic zone for which the product is intended.[2]
Q2: What are the most probable degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively published, the benzimidazole scaffold provides strong indications of its likely instabilities. Forced degradation studies are essential to definitively identify these pathways.[4][5] The primary anticipated routes are:
-
Oxidative Degradation: The imidazole ring and the electron-rich aromatic system are susceptible to oxidation. Attack by peroxides or atmospheric oxygen (autoxidation), potentially accelerated by metal ions or light, can lead to N-oxide formation or ring-opening byproducts.[1]
-
Hydrolysis: While the core benzimidazole ring is generally stable to hydrolysis, the exocyclic amine group could be susceptible under extreme pH and high-temperature conditions. However, significant degradation via this route is less likely compared to oxidation or photolysis.
-
Photodegradation: Aromatic heterocyclic compounds like benzimidazoles are often photosensitive.[1] Exposure to UV or high-intensity visible light can induce complex degradation, including oxidation and polymerization, leading to discoloration and the formation of various photoproducts. Photostability testing should be conducted according to ICH Q1B guidelines.[3]
Q3: How should I design and execute a forced degradation study for this compound?
A3: A forced degradation, or stress testing, study is a critical early-development exercise. Its purpose is to identify potential degradation products, understand degradation pathways, and establish the specificity of your analytical method, ensuring it is "stability-indicating."[6][7][8]
The study involves subjecting the compound to conditions more severe than those used for accelerated stability testing.[8]
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24-48 hours.
-
At designated time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH before dilution and HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24-48 hours.
-
At designated time points, withdraw an aliquot, cool, neutralize with 0.1 M HCl, and prepare for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature, protected from light, for 24 hours.
-
Analyze samples at appropriate intervals.
-
-
Thermal Degradation (Solid & Solution):
-
Store the solid compound in an oven at 80°C for 48 hours.
-
Separately, store a solution of the compound (in a suitable solvent) at 80°C for 48 hours.
-
Analyze samples at different time points.
-
-
Photostability (Solid & Solution):
-
Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample for each condition should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples.
-
Below is a workflow diagram illustrating the process.
Caption: Workflow for a forced degradation study.
Q4: I see an unexpected peak in my HPLC chromatogram during a stability study. What should I do?
A4: The appearance of a new peak is a common and important observation. It requires a systematic investigation to determine its origin. The peak could be a degradation product, a contaminant, a solvent impurity, or an artifact.
Follow this troubleshooting decision tree:
Caption: Decision tree for investigating unknown HPLC peaks.
Causality behind the steps:
-
Injecting a blank rules out contamination from your solvent or the HPLC system itself.
-
Analyzing a control sample (e.g., a time-zero sample or one protected from the stress condition) tells you if the peak was present from the start (an impurity) or if it formed as a result of storage/stress (a degradant).
-
Using a Diode Array Detector (DAD/PDA) allows you to compare the UV spectrum of the new peak to the parent compound. Spectral similarity can suggest a structurally related compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for identifying degradation products by providing the mass of the unknown peak, which is crucial for structural elucidation.[1]
Q5: My compound's assay value is decreasing, but I don't see any corresponding degradation peaks. What could be the cause?
A5: This is a challenging scenario that points toward issues with either the compound's behavior or the analytical method's detection capabilities. Consider these possibilities:
-
Formation of Non-UV Active Degradants: The degradation products may lack a chromophore, making them invisible to a UV detector.[1]
-
Solution: Try analyzing samples at a lower wavelength (e.g., 210 nm) where more organic molecules absorb. If available, use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
-
Precipitation: The compound may be precipitating out of the solution, especially if the solvent is not optimal or if the stability samples have undergone temperature fluctuations.
-
Solution: Visually inspect your sample vials for any solid material or cloudiness. Check the compound's solubility in the stability medium.
-
-
Adsorption: The compound might be adsorbing to the surfaces of the storage container (e.g., glass or plastic vials).[1]
-
Solution: Analyze a freshly prepared sample in a new vial and compare it to a sample stored in a vial for some time. Consider using silanized glass vials to minimize adsorption.
-
-
Formation of Insoluble Degradants/Polymers: The compound may be degrading into insoluble polymers that precipitate and are not injected onto the HPLC. This can be common in photolytic degradation.
-
Solution: Check for a poor mass balance. The percentage of the parent compound lost should be accounted for by the sum of the percentages of the degradants formed. A significant loss in total peak area suggests the formation of non-detected or insoluble species.
-
References
- 1. benchchem.com [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. biomedres.us [biomedres.us]
- 5. rjptonline.org [rjptonline.org]
- 6. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
minimizing by-product formation in 4-Methyl-1H-benzo[d]imidazol-2-amine synthesis
Technical Support Center: 4-Methyl-1H-benzo[d]imidazol-2-amine Synthesis
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide in-depth, field-proven insights to help you navigate the common challenges in this synthesis, with a specific focus on identifying, understanding, and minimizing the formation of critical by-products.
Section 1: Understanding the Synthetic Landscape & Common Pitfalls
The synthesis of 2-aminobenzimidazoles, including the 4-methyl derivative, is a foundational process in medicinal chemistry.[1] However, its apparent simplicity can be deceptive. The two most prevalent synthetic strategies each present a unique set of challenges, primarily related to by-product formation that can complicate purification and compromise final product quality.
The primary starting material for this synthesis is 4-methyl-1,2-phenylenediamine (also known as 3,4-diaminotoluene).[2][3] The quality of this reagent is paramount and is often the root cause of many downstream issues. The two principal cyclization pathways are:
-
Direct Cyanation: Reaction of the diamine with a cyanating agent, classically cyanogen bromide (BrCN).[1]
-
Thiourea Cyclodesulfurization: A two-step process involving the formation of a thiourea intermediate, followed by ring closure and desulfurization.[4][5]
Below is a high-level overview of these competing pathways.
Caption: High-level comparison of the two primary synthetic routes.
The choice of route often depends on factors like precursor availability, safety considerations (cyanogen bromide is highly toxic), and the specific by-products one wishes to avoid.
Table 1: Common By-products and Their Origins
| By-product Class | Common Structure/Identity | Primary Synthetic Route | Mechanistic Origin |
| Oxidation Products | Colored polymeric materials, Benzimidazole N-oxides | Both | Aerial oxidation of the electron-rich 4-methyl-1,2-phenylenediamine starting material or over-oxidation of the final product.[6] |
| Urea Analogs | N,N'-disubstituted ureas | Thiourea Route | Incomplete desulfurization or hydrolysis of the carbodiimide intermediate during cyclization, a known challenge with some desulfurizing agents.[5] |
| Thione Impurity | 4-Methyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione | Thiourea Route | Unsuccessful cyclodesulfurization of the (o-aminophenyl) thiourea intermediate, where cyclization occurs without sulfur removal.[7] |
| Isomeric Impurities | 5-Methyl-1H-benzo[d]imidazol-2-amine | Both | Contamination of the starting material with 3-methyl-1,2-phenylenediamine (2,3-diaminotoluene). |
| Unreacted Materials | 4-methyl-1,2-phenylenediamine, Thiourea intermediate | Both | Incomplete reaction due to suboptimal temperature, time, or reagent stoichiometry.[8] |
Section 2: Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My final product is a persistent pink, brown, or dark yellow color, and purification is difficult. What is the cause and how can I fix it?
A1: This is almost certainly due to the oxidation of your starting material, 4-methyl-1,2-phenylenediamine. This diamine is highly susceptible to forming colored impurities upon exposure to air and light.[6]
-
Causality: The two electron-donating amino groups and the methyl group make the aromatic ring extremely electron-rich and thus prone to oxidation.
-
Troubleshooting & Prevention:
-
Purify the Starting Material: Before use, consider purifying commercial 4-methyl-1,2-phenylenediamine by recrystallization or sublimation. A common procedure involves dissolving the crude material in boiling water, treating with activated carbon to adsorb colored impurities, and filtering hot.[9]
-
Use an Inert Atmosphere: The single most effective preventative measure is to run the reaction under an inert atmosphere (e.g., nitrogen or argon). This minimizes contact with atmospheric oxygen throughout the reaction.
-
Post-Reaction Cleanup: If the final product is already colored, a charcoal treatment during the final recrystallization step can be highly effective at removing these colored by-products.[6]
-
Q2: I am using the thiourea cyclodesulfurization route and my yield is low. LC-MS analysis shows a major by-product with a mass corresponding to the benzimidazole thione. Why is this happening?
A2: The formation of 4-methyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione is a known and significant side reaction in this synthesis. It occurs when the thiourea intermediate cyclizes by eliminating water, but the crucial desulfurization step fails.[7]
-
Causality: This outcome is often tied to the choice and efficacy of the desulfurizing agent. Reagents like methyl iodide, mercury(II) oxide, or dicyclohexylcarbodiimide (DCC) are employed to activate the sulfur atom for removal, facilitating the desired C-N bond formation to yield the 2-amino group.[5] If this agent is deactivated, used in insufficient quantity, or if the reaction conditions do not favor its action, the thione pathway can dominate.
-
Troubleshooting & Prevention:
-
Reagent Choice: Modern desulfurizing agents like iodoacetic acid have been reported to provide the desired product in high yield at moderate temperatures (e.g., 60°C) without significant side product formation.[5]
-
Optimize Conditions: Ensure the desulfurizing agent is added under the correct conditions (e.g., appropriate solvent, temperature). For instance, reactions with methyl iodide often require reflux in ethanol for several hours to proceed to completion.[4]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the thiourea intermediate. If the reaction stalls and a new, less polar spot (the thione) appears, it indicates a problem with the cyclodesulfurization step.
-
Q3: My purification is complicated by an impurity that is difficult to separate from the desired product. I suspect it's a urea by-product from my thiourea synthesis. How can I confirm and avoid this?
A3: The formation of a urea side product is a significant challenge, often arising from the reaction pathway of the carbodiimide intermediate formed during desulfurization.[5] These urea by-products can have similar polarities to the desired 2-aminobenzimidazole, making chromatographic separation challenging.
-
Causality: Many desulfurization reactions proceed through a carbodiimide intermediate. If water is present in the reaction mixture, it can attack the carbodiimide, leading to the formation of a stable urea derivative, which terminates the desired reaction pathway.
-
Troubleshooting & Prevention:
-
Strict Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Using freshly distilled solvents and drying glassware in an oven can significantly reduce the presence of water.
-
Choice of Desulfurizing Agent: Some reagents are more prone to this side reaction than others. Polymer-supported carbodiimides have been used to simplify removal, but the urea by-product can still form.[5]
-
Purification Strategy: If a urea by-product does form, exploiting the basicity of your desired 2-aminobenzimidazole can be an effective purification strategy. Dissolve the crude mixture in a dilute acidic solution (e.g., 1M HCl). The desired amine will form a water-soluble salt, while the neutral urea by-product may remain insoluble and can be filtered off. Subsequent basification of the aqueous layer will precipitate your purified product.
-
Q4: My NMR spectrum shows two distinct methyl signals, and my mass spectrum has only one peak corresponding to the product mass. What is the likely impurity?
A4: The most probable cause is the presence of a positional isomer, 5-Methyl-1H-benzo[d]imidazol-2-amine. This arises if your starting material was not pure 4-methyl-1,2-phenylenediamine but a mixture containing 3-methyl-1,2-phenylenediamine.
-
Causality: Commercial diaminotoluenes can sometimes be mixtures of isomers. The cyclization of 3-methyl-1,2-phenylenediamine will produce the 5-methylbenzimidazole isomer, which is very difficult to separate from the desired 4-methyl product due to their nearly identical physical properties.
-
Troubleshooting & Prevention:
-
Verify Starting Material Purity: Before starting the synthesis, verify the purity and identity of your 4-methyl-1,2-phenylenediamine using ¹H NMR or GC-MS. The commercial CAS number for the correct starting material is 496-72-0.[2][3]
-
Source High-Purity Reagents: Procure starting materials from a reputable supplier and check the certificate of analysis for isomeric purity.
-
Purification: If the isomeric mixture is already formed, separation is extremely challenging. Advanced techniques like preparative HPLC may be required, which is often not feasible for large-scale work. Prevention is the best strategy.
-
Section 3: Optimized Experimental Protocols
As a Senior Application Scientist, I must emphasize that all experiments should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Cyanogen bromide is extremely toxic and requires special handling.
Protocol A: Synthesis via Cyanogen Bromide (Adapted from early foundational methods)[1]
This protocol is a classic approach that, despite the hazardous main reagent, is efficient.
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer and an argon inlet, suspend 4-methyl-1,2-phenylenediamine (1.22 g, 10 mmol) in 50 mL of deionized water. Ensure the diamine is from a verified pure source.
-
Reaction Initiation: Cool the suspension to room temperature. In a separate, well-ventilated area, carefully weigh cyanogen bromide (1.06 g, 10 mmol) and prepare an aqueous solution. Extreme Caution: Cyanogen bromide is highly toxic and volatile. Handle only in a fume hood with appropriate gloves and respiratory protection.
-
Addition: Slowly add the aqueous solution of cyanogen bromide to the stirred suspension of the diamine over 30 minutes.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the precipitation of this compound hydrobromide as a solid. Allow the reaction to stir for 2-4 hours after the addition is complete.
-
Workup: Collect the precipitated hydrobromide salt by vacuum filtration. To obtain the free base, suspend the salt in water and neutralize the mixture by the slow addition of aqueous ammonia or 10% NaOH until the pH is >9.
-
Purification: Filter the resulting white to off-white precipitate, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture.
Protocol B: Synthesis via Thiourea and Iodoacetic Acid Cyclodesulfurization[5]
This modern approach avoids highly toxic reagents and has been reported to produce high yields with minimal by-products.
-
Thiourea Formation: (This step assumes a pre-formed N-substituted thiourea. If starting from scratch, the diamine is typically reacted with an isothiocyanate).
-
Cyclization Setup: To a solution of the appropriate 1-(4-methyl-2-aminophenyl)thiourea (10 mmol) in 50 mL of ethanol, add iodoacetic acid (1.86 g, 10 mmol).
-
Reaction: Heat the mixture to 60°C and stir for 3-4 hours. Monitor the reaction by TLC (e.g., using 1:1 Ethyl Acetate:Hexanes), observing the disappearance of the starting thiourea.
-
Workup: After the reaction is complete, cool the mixture to room temperature and concentrate the solvent under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate (100 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted iodoacetic acid, followed by a brine wash (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Section 4: Visualizing a Critical By-product Pathway
Understanding the mechanistic branch point between the desired product and a key by-product is crucial for optimization. The diagram below illustrates the fate of the thiourea intermediate during cyclodesulfurization.
Caption: Mechanism showing the desired vs. undesired pathways.
The key to success is ensuring the reaction conditions and reagents strongly favor the pathway via the carbodiimide intermediate, leading to the desired 2-amino product.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Methyl-o-phenylenediamine (496-72-0) at Nordmann - nordmann.global [nordmann.global]
- 3. 496-72-0・4-Methyl-1,2-phenylenediamine・201-02172[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. Novel synthesis of 2-substituted aminobenzimidazoles from thiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 6. benchchem.com [benchchem.com]
- 7. longdom.org [longdom.org]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scaling Up the Synthesis of 4-Methyl-1H-benzo[d]imidazol-2-amine
Introduction
Welcome to the technical support guide for the synthesis and scale-up of 4-Methyl-1H-benzo[d]imidazol-2-amine. This important heterocyclic compound serves as a key building block in the development of various pharmaceutical agents. While the bench-scale synthesis is well-established, transitioning to pilot or manufacturing scales introduces challenges that can impact yield, purity, and process safety.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-based answers to common issues encountered during scale-up, focusing on the mechanistic rationale behind our troubleshooting recommendations. Our goal is to empower you to develop a robust, safe, and efficient process.
Core Synthesis Overview
The most common and scalable route to this compound involves the cyclization of 3-methylbenzene-1,2-diamine with a cyanating agent. Cyanogen bromide (BrCN) is a traditional reagent for this transformation due to its high reactivity.
Reaction Scheme:
Figure 1: Synthesis of this compound and the potential formation of the 7-methyl regioisomer.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: My reaction yield is consistently low (<70%) upon scale-up. What are the primary causes and how can I improve it?
Answer: Low yield during scale-up is a frequent challenge and typically stems from a combination of factors related to reaction kinetics, mass transfer, and thermal control.
Root Cause Analysis:
-
Incomplete Reaction: The most common cause is insufficient reaction time or temperature. On a larger scale, mixing may be less efficient, leading to localized concentration gradients and slowing the overall reaction rate.
-
Side Reactions: The formation of byproducts, particularly the 7-methyl regioisomer, can significantly reduce the yield of the desired 4-methyl product. The nucleophilicity of the two amino groups in 3-methylbenzene-1,2-diamine is similar, making regioselectivity a key challenge.[1]
-
Reagent Degradation: Cyanogen bromide is sensitive to moisture and can hydrolyze, reducing its effective concentration. On a larger scale, extended addition times can increase the opportunity for degradation.
-
Product Precipitation: If the product or intermediate salts precipitate prematurely, it can encapsulate starting material, effectively halting the reaction.
Troubleshooting Steps & Solutions:
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature in small increments (e.g., 5 °C) to enhance the reaction rate. Monitor impurity formation by in-process controls (IPC) like HPLC or TLC.
-
Reaction Time: Extend the reaction time and monitor for completion using HPLC. Plot the disappearance of the starting material over time to understand the reaction profile at scale.
-
-
Improve Mass Transfer:
-
Ensure the vessel's mixing apparatus (impeller type, agitation speed) is appropriate for the reaction volume to maintain a homogenous mixture.
-
Consider a staged addition of the 3-methylbenzene-1,2-diamine to the cyanogen bromide solution to maintain a consistent molar ratio and better control the exotherm.
-
-
Control Regioisomer Formation:
-
While difficult to control completely, running the reaction at lower temperatures may slightly favor the formation of the sterically less hindered 4-methyl isomer. The primary control point for this issue is during purification (see Question 2).
-
-
Solvent Selection: Ensure the chosen solvent can adequately dissolve all reactants and intermediates at the reaction temperature to prevent precipitation. A solvent study at the lab scale can be invaluable before scaling up.
Question 2: My final product is contaminated with an isomeric impurity that is difficult to remove. How can I identify and purify the desired 4-methyl isomer?
Answer: The most probable isomeric impurity is 7-Methyl-1H-benzo[d]imidazol-2-amine, formed by the cyclization at the other amino group of the starting material. Due to their similar structures and polarity, separation can be challenging.
Identification:
-
NMR Spectroscopy: 1H NMR is the most effective tool. The aromatic protons of the 4-methyl and 7-methyl isomers will have distinct splitting patterns and chemical shifts.
-
HPLC: A well-developed HPLC method can often resolve the two isomers. Use analytical standards of both isomers, if available, for positive identification.
Purification Strategies:
-
Fractional Crystallization: This is often the most viable method for large-scale purification. The two isomers may have different solubilities in specific solvent systems.
-
Protocol: Perform a solvent screen to identify a system where one isomer is significantly less soluble than the other. Common systems include ethanol/water, isopropanol, or ethyl acetate/heptane mixtures.
-
Procedure: Dissolve the crude mixture in the minimum amount of hot solvent. Allow it to cool slowly and controllably. The less soluble isomer should crystallize out first. Monitor the purity of the crystals and the mother liquor by HPLC. Multiple recrystallization steps may be necessary.
-
-
Column Chromatography: While effective at the lab scale, silica gel chromatography is often not cost-effective or practical for large-scale manufacturing. It should be reserved for producing high-purity reference standards or for smaller batches.
| Parameter | Fractional Crystallization | Column Chromatography |
| Scalability | High | Low to Medium |
| Cost | Low (Solvent-based) | High (Silica, Solvent) |
| Throughput | High | Low |
| Purity Achievable | Good to Excellent | Excellent |
Question 3: The reaction is highly exothermic and difficult to control at a larger scale. What are the safety risks and how can I manage them?
Answer: The reaction between an amine and cyanogen bromide is an exothermic process. On a large scale, the heat generated can accumulate rapidly if not managed properly, leading to a runaway reaction. This can cause a rapid increase in pressure and the release of toxic gases, including hydrogen cyanide (HCN) from the decomposition or hydrolysis of cyanogen bromide.[2]
Safety & Control Measures:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a RC1 calorimeter) to quantify the heat of reaction and determine the maximum temperature of synthetic reaction (MTSR). This data is critical for safe process design.
-
Controlled Reagent Addition: Never mix the full quantities of reactants at once. Add one reagent to the other slowly and portion-wise, monitoring the internal temperature continuously. The addition rate should be dictated by the cooling capacity of the reactor.
-
Efficient Cooling: Ensure the reactor has an adequate cooling system (e.g., a jacket with a circulating coolant). The cooling should be active before starting the reagent addition.
-
Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively, as the solvent acts as a heat sink. However, this may increase reaction time and vessel occupancy.
-
Emergency Preparedness: Have an emergency plan in place. This includes a quench protocol (e.g., a pre-cooled solution to rapidly neutralize the reaction) and ensuring the reactor is equipped with a pressure relief system (bursting disc). All personnel must be trained on the specific hazards of cyanogen bromide.[3]
Question 4: I am concerned about the high toxicity of cyanogen bromide. Are there safer, scalable alternative reagents?
Answer: Yes, due to the extreme toxicity and handling difficulties of cyanogen bromide, several safer alternatives have been developed for the synthesis of 2-aminobenzimidazoles.[1][4]
Recommended Alternatives:
-
Cyanamide (H₂NCN): This is a common and effective alternative. The reaction is typically carried out in an aqueous acidic solution, where the o-phenylenediamine salt reacts with cyanamide to form a guanidinium intermediate, which then cyclizes.
-
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS): This is a stable, non-volatile solid that acts as an electrophilic cyanating agent. It is considered a much safer alternative to BrCN.[5]
-
Thiourea-based Routes: The starting diamine can be reacted with an isothiocyanate to form a thiourea, which is then cyclized using a desulfurization agent like mercury(II) oxide or safer modern reagents.[6][7] However, this adds steps to the synthesis and may introduce heavy metal waste.
| Reagent | Pros | Cons | Safety Profile |
| Cyanogen Bromide | High reactivity, good yields | Highly toxic, volatile, moisture-sensitive[2][8] | Extreme Hazard |
| Cyanamide | Safer, inexpensive, good yields | Requires acidic conditions | Moderate Hazard |
| NCTS | Solid, stable, non-volatile, safe[5] | More expensive, may require specific base | Low Hazard |
We strongly recommend evaluating cyanamide or NCTS at the lab scale as a direct replacement for cyanogen bromide for any scale-up campaign.
Detailed Protocols & Workflows
Protocol 1: Scale-Up Synthesis using Cyanogen Bromide
WARNING: This procedure involves extremely hazardous materials. It must be performed by trained personnel in a well-ventilated fume hood or a controlled reactor setup with appropriate safety measures and personal protective equipment (PPE).[3]
-
Vessel Preparation: Charge a suitably sized, clean, and dry reactor equipped with an overhead stirrer, temperature probe, addition funnel, and a gas outlet connected to a scrubber containing aqueous sodium hydroxide and sodium hypochlorite.
-
Reagent Charge: Charge the reactor with a 5% aqueous solution of sodium carbonate (5 volumes). Cool the solution to 0-5 °C.
-
BrCN Solution: In a separate vessel, carefully prepare a solution of cyanogen bromide (1.05 eq.) in a suitable solvent like methanol or ethanol (3 volumes) at 0-5 °C.
-
Controlled Addition: Slowly add the cyanogen bromide solution to the stirred sodium carbonate solution, maintaining the internal temperature below 10 °C.
-
Diamine Addition: Add a solution of 3-methylbenzene-1,2-diamine (1.0 eq.) in the same solvent (2 volumes) dropwise to the reaction mixture over 1-2 hours, ensuring the temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours.
-
In-Process Check (IPC): Monitor the reaction progress by TLC or HPLC until the starting diamine is consumed (<1%).
-
Work-up:
-
Adjust the pH of the mixture to 8-9 with aqueous sodium hydroxide.
-
Filter the resulting solid precipitate.
-
Wash the solid with cold water (2 x 2 volumes) and then with a cold, non-polar solvent like heptane to remove organic impurities.
-
-
Drying: Dry the crude product under vacuum at 50-60 °C to a constant weight.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) as determined by lab-scale screening.
Process Flow & Logic Diagrams
Diagram 1: General Synthesis Workflow
This diagram illustrates the key stages in the production of this compound.
Caption: General workflow for synthesis and purification.
Diagram 2: Troubleshooting Decision Tree for Low Yield
This decision tree provides a logical path for diagnosing and resolving issues related to low product yield.
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. Imidoyl dichlorides as new reagents for the rapid formation of 2-aminobenzimidazoles and related azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. in.nau.edu [in.nau.edu]
- 3. lobachemie.com [lobachemie.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US3455948A - 2-aminobenzimidazole and a process for preparing 2-aminobenzimidazoles - Google Patents [patents.google.com]
- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Addressing Metabolic Instability of 4-Methyl-1H-benzo[d]imidazol-2-amine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methyl-1H-benzo[d]imidazol-2-amine derivatives. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the metabolic instability often encountered with this chemical scaffold. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate, diagnose, and resolve common metabolic liabilities, thereby accelerating your drug discovery and development programs.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the metabolic stability of this compound derivatives, providing a foundational understanding of the core issues.
Q1: What are the primary metabolic "soft spots" on the this compound scaffold?
A1: The primary metabolic liabilities, or "soft spots," on this scaffold are typically the aromatic methyl group and the benzimidazole ring system itself. The methyl group is highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes, leading to the formation of a primary alcohol, which can be further oxidized to an aldehyde and a carboxylic acid.[1][2] The benzimidazole ring can also undergo hydroxylation.[3] Additionally, the 2-amino group can be a site for conjugation reactions.
Q2: Which Cytochrome P450 (CYP450) isozymes are most commonly involved in the metabolism of benzimidazole derivatives?
A2: While multiple CYP450 isozymes can contribute, CYP3A4 is a major enzyme involved in the metabolism of many benzimidazole-containing drugs.[4] Other isoforms, such as CYP2C19, CYP2D6, and CYP1A1, have also been implicated in the metabolism of various benzimidazole derivatives.[4][5][6][7] The specific isozymes involved can vary depending on the overall structure of the derivative.
Q3: What is "metabolic stability" and how is it measured in vitro?
A3: Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[8] It is a critical parameter in drug discovery as it influences a drug's half-life, bioavailability, and potential for drug-drug interactions. In vitro, metabolic stability is commonly assessed by incubating the compound with liver microsomes or hepatocytes and measuring the rate of its disappearance over time.[9][10] This data is used to calculate key parameters like in vitro half-life (t½) and intrinsic clearance (CLint).[8][11]
Q4: What is the difference between using liver microsomes and hepatocytes for metabolic stability assays?
A4: Liver microsomes are subcellular fractions containing Phase I drug-metabolizing enzymes like CYP450s.[11] They are a cost-effective and high-throughput tool for assessing oxidative metabolism.[12][13] Hepatocytes, or intact liver cells, contain both Phase I and Phase II (conjugative) enzymes, providing a more comprehensive picture of a compound's overall hepatic metabolism.[11][14] Hepatocytes are often considered the "gold standard" for in vitro metabolism studies.[11]
Q5: What is "bioisosteric replacement" and how can it be used to improve metabolic stability?
A5: Bioisosteric replacement is a drug design strategy where a functional group in a lead compound is replaced with another group that has similar physical or chemical properties, with the goal of improving the compound's pharmacological or pharmacokinetic profile.[15][16][17] For the this compound scaffold, replacing the metabolically labile methyl group with a more stable bioisostere can block oxidative metabolism at that site.[15]
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for addressing specific experimental challenges related to the metabolic instability of this compound derivatives.
Guide 1: High In Vitro Clearance Observed in Liver Microsome Assays
Problem: Your this compound derivative shows rapid disappearance (high intrinsic clearance) when incubated with human liver microsomes (HLM).
Potential Causes:
-
Oxidation of the 4-methyl group: This is a very common metabolic pathway for aromatic methyl groups.[1]
-
Aromatic hydroxylation: The benzimidazole ring system can be hydroxylated by CYP450 enzymes.[3][18]
-
N-dealkylation: If the 2-amino group is substituted, N-dealkylation can occur.[6][19][20]
Troubleshooting Workflow
Caption: Troubleshooting workflow for high microsomal clearance.
Step-by-Step Experimental Protocols
Protocol 1: Metabolite Identification using LC-MS/MS
-
Incubation: Incubate your test compound (typically 1-10 µM) with human liver microsomes (0.5-1 mg/mL protein) and an NADPH-regenerating system at 37°C. Include a control incubation without the NADPH system.
-
Time Points: Take aliquots at multiple time points (e.g., 0, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Preparation: Centrifuge to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer. Compare the chromatograms of the NADPH-fortified and control incubations to identify metabolite peaks.
-
Data Interpretation: Characterize the metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns. Look for mass shifts corresponding to oxidation (+16 Da) or other expected biotransformations.
Protocol 2: Strategic Chemical Modifications to Block Metabolism
-
Deuteration: Replace the hydrogen atoms on the 4-methyl group with deuterium. The stronger carbon-deuterium bond can slow the rate of CYP450-mediated oxidation due to the kinetic isotope effect.[21][22][23][24][25] This is a minimally invasive modification that often preserves the parent compound's pharmacology.
-
Bioisosteric Replacement: Replace the methyl group with a more metabolically stable group.[15][16][26] Common replacements for a metabolically labile methyl group are summarized in the table below.
-
Ring Substitution: Introduce electron-withdrawing groups (e.g., fluorine, chlorine) onto the benzimidazole ring to decrease its electron density and reduce its susceptibility to oxidative metabolism.[27]
| Original Group | Potential Bioisosteric Replacements | Rationale for Improved Stability |
| Methyl (-CH3) | Trifluoromethyl (-CF3) | C-F bond is stronger and more resistant to oxidation.[16] |
| Cyclopropyl | More difficult to abstract a proton compared to a methyl group.[15] | |
| Methoxy (-OCH3) | Can alter the electronics of the ring and may be more stable. | |
| Halogens (F, Cl) | Blocks the site of metabolism and can increase resistance to oxidation.[16] |
Guide 2: Discrepancy Between Microsomal and Hepatocyte Stability Data
Problem: Your compound appears stable in liver microsomes but shows high clearance in hepatocytes, or vice-versa.
Potential Causes:
-
Microsomes < Hepatocytes Clearance:
-
Phase II Metabolism: The compound may be primarily cleared by Phase II conjugation reactions (e.g., glucuronidation, sulfation) that are not present in microsomes.[14]
-
Non-CYP Mediated Metabolism: Other enzymes present in hepatocytes but not microsomes (e.g., aldehyde oxidase) could be responsible for clearance.
-
-
Hepatocytes < Microsomes Clearance:
-
Low Cell Permeability: The compound may have poor permeability into the hepatocytes, limiting its access to the intracellular metabolizing enzymes.[28][29]
-
Active Efflux: The compound could be a substrate for efflux transporters on the hepatocyte membrane, which pump it out of the cell before it can be metabolized.
-
Troubleshooting Workflow
Caption: Diagnostic workflow for discordant in vitro clearance data.
Step-by-Step Experimental Protocols
Protocol 3: Assessing Phase II Metabolism
-
Hepatocyte Incubation with Cofactors: Incubate your compound with cryopreserved human hepatocytes. In parallel incubations, include cofactors for specific Phase II enzymes, such as UDPGA for glucuronidation and PAPS for sulfation.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS, specifically looking for mass shifts corresponding to the addition of glucuronic acid (+176 Da) or a sulfo group (+80 Da).
-
Inhibition Studies: To confirm the involvement of specific enzymes, conduct incubations in the presence of broad-spectrum or specific inhibitors of UGTs or SULTs.
Protocol 4: Evaluating Cell Permeability
-
PAMPA Assay: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the passive permeability of your compound. This assay measures the ability of a compound to diffuse from a donor compartment to an acceptor compartment through an artificial lipid membrane.
-
Caco-2 Assay: For a more biologically relevant measure of permeability and to assess active transport, use the Caco-2 cell monolayer assay. This assay measures the bidirectional transport of a compound across a layer of human intestinal epithelial cells.
Section 3: Strategic Guidance for Optimizing Metabolic Stability
Improving the metabolic stability of your this compound series requires a multi-pronged approach. The following table summarizes key strategies, their underlying principles, and when they are most applicable.
| Strategy | Principle | When to Apply | Potential Risks |
| Blocking Metabolic Hotspots | Modify the specific site of metabolism to prevent enzymatic attack. | When a single, dominant metabolic pathway is identified (e.g., oxidation of the 4-methyl group). | The modification could negatively impact target potency or introduce new metabolic liabilities. |
| Deuteration | The kinetic isotope effect slows the rate of C-H bond cleavage, which is often the rate-limiting step in CYP450-mediated oxidation.[23][25] | As a first-line strategy for methyl group oxidation due to its subtle structural impact. | May not be effective if C-H bond cleavage is not the rate-limiting step; can lead to "metabolic switching" to other sites.[22] |
| Bioisosteric Replacement | Replace the labile group with a chemically similar but more stable moiety.[15][16] | When deuteration is not effective or a more significant structural change is tolerated. | The new group may alter the compound's physicochemical properties (e.g., solubility, lipophilicity) or binding affinity. |
| Global Structural Modification | Alter the overall electronic properties of the molecule to reduce its affinity for metabolizing enzymes. | When multiple metabolic pathways contribute to clearance. | Can be challenging to predict the effects on both metabolism and pharmacology. |
| Introduction of EWGs | Electron-withdrawing groups (EWGs) can decrease the electron density of the aromatic ring, making it less susceptible to oxidation.[27] | When ring hydroxylation is a significant clearance pathway. | May alter pKa, which can affect solubility, permeability, and target engagement. |
References
- 1. academic.oup.com [academic.oup.com]
- 2. Oxidation of an aromatic methyl group with Jones' reagent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 5. Effects of benzimidazole derivatives on cytochrome P450 1A1 expression in a human hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biotransformation and kinetics of selected benzimidazole synthetic opioids in human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic characterization of the new benzimidazole synthetic opioids - nitazenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nuvisan.com [nuvisan.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. bioivt.com [bioivt.com]
- 15. cresset-group.com [cresset-group.com]
- 16. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pharmaxchange.info [pharmaxchange.info]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. juniperpublishers.com [juniperpublishers.com]
- 25. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chem-space.com [chem-space.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Mechanistic insights on clearance and inhibition discordance between liver microsomes and hepatocytes when clearance in liver microsomes is higher than in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Scientist's In Vivo Validation Guide: Evaluating 4-Methyl-1H-benzo[d]imidazol-2-amine Against Established Alternatives
This guide provides a comprehensive, scientifically-grounded framework for the in vivo validation of 4-Methyl-1H-benzo[d]imidazol-2-amine. Designed for drug development professionals and researchers, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic workflow, explains the causal logic behind experimental choices, and establishes a direct comparative analysis against a clinically relevant benchmark. Our objective is to rigorously assess the compound's biological activity, contextualize its performance, and generate a robust data package suitable for preclinical evaluation.
Introduction: The Benzimidazole Scaffold and the Rationale for a Comparative Approach
The benzimidazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities ranging from anthelmintic to anticancer.[1] Many of its derivatives, such as omeprazole, have revolutionized the treatment of acid-related gastrointestinal disorders by targeting the gastric H+/K+ ATPase, or proton pump.[2][3] Given the structural analogy of this compound to these proton pump inhibitors (PPIs), a primary hypothesis for its biological activity is the inhibition of gastric acid secretion.
Therefore, this guide will focus on validating its potential as an anti-ulcer agent. To establish a clear performance benchmark, we will directly compare it to omeprazole, the archetypal PPI.[4] This comparative methodology is crucial; it not only validates the primary activity but also immediately positions the novel compound's potency and efficacy within the existing therapeutic landscape.
Part 1: Strategic In Vivo Validation Workflow
A successful in vivo campaign requires a logical progression from safety assessment to efficacy determination. Simply testing for activity without understanding a compound's behavior in a biological system leads to unreliable and often irreproducible results. The workflow below outlines a self-validating sequence of studies designed to build a comprehensive profile of this compound.
Caption: A multi-phase workflow for the in vivo validation of a novel compound.
Part 2: Field-Tested Experimental Methodologies
The integrity of any in vivo study hinges on the robustness of its protocols. The following sections detail the methodologies for each phase of the validation workflow, emphasizing the scientific reasoning behind each step.
Phase 1A: Acute Oral Toxicity (Limit Test & LD₅₀ Estimation)
Expertise & Rationale: Before assessing efficacy, we must establish the compound's safety profile. This is non-negotiable. The OECD 425 Up-and-Down Procedure is the industry standard, providing a statistically robust estimation of the median lethal dose (LD₅₀) while minimizing animal usage compared to older methods. This data is critical for selecting a safe and effective dose range for subsequent studies.
Protocol:
-
Animal Model: Use healthy, nulliparous, non-pregnant female Swiss albino mice (8-12 weeks old). House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatize animals for at least 5 days before dosing.
-
Compound Formulation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% w/v carboxymethylcellulose in sterile water).
-
Dosing Procedure (as per OECD TG 425):
-
Fast the first animal overnight.
-
Administer a starting dose (e.g., 2000 mg/kg) via oral gavage.
-
Observe the animal closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. Record all signs of toxicity (e.g., changes in fur, eyes, motor activity, convulsions, salivation, diarrhea, lethargy).
-
Decision Logic: If the first animal survives, the study can be concluded as a limit test, and the LD₅₀ is considered to be greater than 2000 mg/kg. If the animal dies, the next animal is dosed at a lower level (e.g., 550 mg/kg). The dose for each subsequent animal is adjusted up or down based on the outcome of the previous animal.
-
Phase 1B: Pharmacokinetic (PK) Profiling
Expertise & Rationale: An efficacy study is meaningless without understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Benzimidazole derivatives are known to have variable oral bioavailability and are often subject to significant first-pass metabolism in the liver.[5][6] This study will provide critical parameters like Cmax (peak concentration), Tmax (time to peak), and AUC (total exposure), which are essential for designing a rational dosing schedule that ensures the target tissue is exposed to the drug.
Protocol:
-
Animal Model: Use male Sprague-Dawley rats (200-250g) with jugular vein cannulation to facilitate serial blood sampling without causing undue stress.
-
Dosing: Administer a single oral dose of this compound (e.g., 1/10th of the determined or estimated LD₅₀) formulated as described above.
-
Blood Collection: Collect serial blood samples (approx. 200 µL) via the cannula into heparinized tubes at pre-defined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Processing: Immediately centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Phase 2: Pylorus Ligation-Induced Ulcer Model
Expertise & Rationale: This is a classic and highly informative model for evaluating anti-ulcer agents, particularly those suspected of having anti-secretory activity.[7][8] By ligating the pyloric sphincter, gastric secretions accumulate, leading to a drop in pH and the formation of ulcers. This model allows for the direct measurement of gastric volume, pH, and total acidity, providing a clear quantitative assessment of the compound's ability to suppress acid secretion, the hallmark of a PPI.[9]
Protocol:
-
Animal Model: Use Wistar rats (180-220g). Fast animals for 24 hours prior to ligation, with free access to water.
-
Experimental Groups (n=6 per group):
-
Group 1 (Negative Control): Vehicle only (0.5% CMC, p.o.).
-
Group 2 (Positive Control): Omeprazole (20 mg/kg, p.o.).
-
Group 3 (Test Low Dose): this compound (e.g., 25 mg/kg, p.o.).
-
Group 4 (Test High Dose): this compound (e.g., 50 mg/kg, p.o.).
-
-
Surgical Procedure:
-
Administer the respective treatments orally.
-
One hour post-treatment, anesthetize the rats (e.g., ketamine/xylazine cocktail).
-
Make a small midline abdominal incision to expose the stomach.
-
Carefully ligate the pyloric end of the stomach with silk suture, avoiding damage to the blood supply.
-
Close the abdominal incision with sutures.
-
-
Post-Surgical Period: Keep the animals for 4 hours after ligation.
-
Sample Collection:
-
Euthanize the animals via CO₂ asphyxiation.
-
Open the abdomen and ligate the esophageal end of the stomach.
-
Carefully excise the stomach and collect the entire gastric content into a graduated centrifuge tube.
-
Part 3: Data Presentation & Comparative Analysis
Clear data presentation is essential for objective comparison. All quantitative results should be summarized in a structured format.
Biochemical and Macroscopic Analysis
-
Gastric Content Analysis:
-
Measure the volume of the collected gastric juice.
-
Centrifuge the contents and measure the pH of the supernatant using a digital pH meter.
-
Determine the total acidity by titrating 1 mL of the juice against 0.01 N NaOH using phenolphthalein as an indicator.
-
-
Ulcer Indexing:
-
Open the stomach along the greater curvature and gently rinse with saline.
-
Examine the gastric mucosa for ulcers using a magnifying glass.
-
Score the ulcers based on a standard scale (e.g., 0 = no ulcer, 1 = small red spots, 2 = linear streaks, 3 = deep ulcers). The sum of scores per stomach constitutes the Ulcer Index.
-
-
Calculate the Percentage of Protection:
-
% Protection = [(UI_control - UI_treated) / UI_control] x 100
-
Table 1: Comparative Performance Data for Anti-Ulcer Activity
| Treatment Group | Dose (mg/kg) | Gastric Volume (mL) | Gastric pH | Total Acidity (mEq/L/100g) | Ulcer Index (Mean ± SEM) | % Protection |
| Vehicle Control | - | 0% | ||||
| Omeprazole | 20 | |||||
| 4-Methyl-1H-benzo... (Low) | 25 | |||||
| 4-Methyl-1H-benzo... (High) | 50 |
Statistical analysis to be performed using one-way ANOVA followed by Dunnett's post-hoc test.
Phase 3: Histopathological Confirmation
Trustworthiness: Macroscopic scoring can be subjective. Histopathological analysis provides an unbiased, cellular-level confirmation of mucosal damage and protection. This step is crucial for building a trustworthy data package.
Protocol:
-
Tissue Processing: Fix a section of the gastric wall from each animal in 10% neutral buffered formalin.
-
Staining: Process the tissues, embed in paraffin wax, section at 5 µm, and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: A blinded pathologist should examine the slides for signs of congestion, edema, hemorrhage, and erosions in the gastric mucosa.
Part 4: Mechanistic Grounding - The Gastric Proton Pump
The presumed mechanism of action for this compound, if it performs well in the pylorus ligation model, is the inhibition of the H+/K+ ATPase enzyme. This enzyme is the final step in the acid secretion pathway within gastric parietal cells.
Caption: Proposed mechanism: acid-activated inhibition of the H+/K+ ATPase pump.
Omeprazole itself is a prodrug that requires the acidic environment of the parietal cell's secretory canaliculi to convert to its active form, a sulfenamide, which then irreversibly binds to the proton pump.[4][10] A similar mechanism is plausible for this compound and would explain a potent anti-secretory effect in vivo.
Conclusion and Forward Outlook
This guide presents a rigorous, multi-stage strategy for the in vivo validation of this compound. By integrating safety, pharmacokinetic, and comparative efficacy studies, this workflow is designed to generate a comprehensive and reliable preclinical data package. Positive results, particularly a dose-dependent reduction in gastric acidity and ulceration comparable or superior to omeprazole, would provide strong justification for further development, including investigation in other ulcer models (e.g., NSAID-induced) and formal mechanism-of-action studies on the isolated H+/K+ ATPase enzyme.
References
- 1. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Omeprazole - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. verification.fda.gov.ph [verification.fda.gov.ph]
- 5. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. Mechanism of action of omeprazole. | Semantic Scholar [semanticscholar.org]
- 10. What is the mechanism of Omeprazole? [synapse.patsnap.com]
The Evolving Landscape of 4-Methyl-1H-benzo[d]imidazol-2-amine Analogs: A Comparative Guide to Structure-Activity Relationships
The 4-Methyl-1H-benzo[d]imidazol-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of its analogs, with a particular focus on their development as kinase inhibitors and antiproliferative agents. By examining the causal relationships behind experimental choices and presenting supporting data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to navigate this promising chemical space.
The this compound Core: A Foundation for Potency
The benzimidazole nucleus, an isostere of naturally occurring purines, provides a geometrically well-defined framework for interaction with the ATP-binding sites of numerous kinases. The strategic placement of a methyl group at the 4-position of the benzimidazole ring can significantly influence the molecule's conformational preferences, solubility, and metabolic stability, thereby modulating its biological activity. The 2-amino group serves as a critical anchor point for further chemical elaboration, allowing for the introduction of various substituents that can fine-tune potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Analog Series: Unraveling the SAR
The biological activity of this compound analogs is exquisitely sensitive to the nature and position of substituents on both the benzimidazole core and the 2-amino moiety. This section dissects the SAR of distinct analog series, drawing comparisons based on their primary biological targets.
Analogs as BRAF Kinase Inhibitors
Recent studies have explored the potential of benzimidazole derivatives as inhibitors of the V600E mutant of BRAF kinase, a key driver in many cancers. A series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamides has provided valuable SAR insights, even though the core is slightly modified from our primary scaffold.[1]
Table 1: SAR of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked Sulfonamide Analogs as BRAF V600E Inhibitors [1]
| Compound ID | Linker | R Group on Sulfonamide | Wild-type BRAF IC50 (µM) | V600E BRAF IC50 (µM) | CRAF IC50 (µM) |
| 12a | Ethyl | Unsubstituted | 3.25 | 1.91 | 2.10 |
| 12e | Ethyl | 4-Trifluoromethyl | 1.15 | 0.62 | 1.14 |
| 12g | Ethyl | 4-Methyl | 1.53 | 0.79 | 1.48 |
| 12i | Propyl | 4-Chloro | 1.33 | 0.53 | 0.98 |
| 12l | Propyl | 4-Trifluoromethyl | 0.94 | 0.49 | 0.84 |
Key SAR Observations for BRAF Inhibition:
-
Linker Length: Compounds with a propyl linker between the pyrimidine and sulfonamide moieties generally exhibit greater potency against all three RAF isoforms compared to their ethyl linker counterparts.[1] This suggests that the longer linker may allow for more optimal positioning of the sulfonamide group within the kinase binding pocket.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as trifluoromethyl and chloro, on the terminal sulfonamide ring significantly enhances inhibitory activity against V600E BRAF.[1] This is exemplified by the lower IC50 values of compounds 12e , 12i , and 12l .
-
Bulky Substituents: Bulky substituents on the sulfonamide ring, such as bromo and naphthyl groups (data not shown), tend to decrease activity, indicating that steric hindrance may play a role in inhibitor binding.[1]
Analogs as Antiproliferative Agents
A study on a series of 2-benzylaminobenzimidazoles revealed that certain substitutions on the benzyl ring led to significant cytotoxic activity against human cancer cell lines.[2]
Table 2: Antiproliferative Activity of 2-Benzylaminobenzimidazole Analogs [2]
| Compound ID | R Group on Benzyl Ring | Cell Line | Cytotoxic Activity |
| 16 | 2-Chloro | SW707, HCV29T, A549, T47D | Active |
| 19 | 4-Chloro | SW707, HCV29T, A549, T47D | Active |
| 20 | 4-Bromo | SW707, HCV29T, A549, T47D | Active |
| 22 | 2-Bromo (N-cinnamoyl) | SW707, HCV29T, A549, T47D | Active |
Key SAR Observations for Antiproliferative Activity:
-
Halogen Substitution: The presence of halogen atoms (chloro and bromo) on the benzyl ring appears to be crucial for the cytotoxic activity of these analogs.[2]
-
Acylation: Acylation of the benzimidazole nitrogen, as seen in compound 22 , can also contribute to antiproliferative effects.[2]
Experimental Protocols: A Guide to Reproducible Research
To ensure the trustworthiness and reproducibility of the findings presented, this section details the key experimental methodologies employed in the synthesis and biological evaluation of this compound analogs.
General Synthesis of 2-Aminobenzimidazole Derivatives
A common and effective method for the synthesis of the benzimidazole core involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[3]
Step-by-Step Protocol:
-
Reaction Setup: A mixture of the appropriately substituted o-phenylenediamine (1 equivalent) and the desired carboxylic acid (1.1 equivalents) is heated in a suitable solvent, often with a dehydrating agent like polyphosphoric acid or under acidic conditions (e.g., 4M HCl).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography to yield the desired 2-substituted benzimidazole.
-
N-Amination (if required): For the synthesis of 2-aminobenzimidazoles, a common precursor is 1,3-dihydro-2H-benzimidazol-2-one, which can be converted to 2-chlorobenzimidazole and subsequently reacted with an amine.
In Vitro Kinase Inhibition Assay (Example: BRAF Kinase)
The inhibitory activity of the synthesized compounds against specific kinases is typically determined using in vitro enzymatic assays.
Step-by-Step Protocol:
-
Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay using a radiolabeled ATP (e.g., [γ-³³P]ATP).
-
Reaction Mixture: The assay is performed in a buffer solution containing the recombinant kinase (e.g., BRAF V600E), a suitable substrate (e.g., a peptide substrate), ATP, and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Detection:
-
TR-FRET: The reaction is stopped, and a detection solution containing a europium-labeled anti-phospho-substrate antibody and an allophycocyanin-labeled streptavidin (for biotinylated substrates) is added. The FRET signal is measured using a suitable plate reader.
-
Filter-Binding: The reaction mixture is spotted onto a filter membrane which binds the phosphorylated substrate. After washing to remove unincorporated [γ-³³P]ATP, the radioactivity on the filter is quantified using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Antiproliferative Assay (MTT Assay)
The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Conclusion and Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of systematic chemical modifications in optimizing the potency and selectivity of these analogs. Future research in this area should focus on:
-
Target-Specific SAR Studies: Conducting comprehensive SAR studies focused on specific, high-value targets to generate more precise design principles.
-
Exploration of Novel Substituents: Investigating a wider range of substituents at all positions of the benzimidazole ring and the 2-amino group to explore new chemical space.
-
Pharmacokinetic Profiling: Early and thorough evaluation of the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to improve their drug-likeness.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects to guide further optimization and clinical development.
By leveraging the insights presented in this guide and pursuing these future directions, the scientific community can continue to unlock the full therapeutic potential of this compound analogs.
References
- 1. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiproliferative activity in vitro of 2-aminobenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 4-Methyl-1H-benzo[d]imidazol-2-amine: Microwave-Assisted vs. Conventional Heating
This guide provides an in-depth, data-driven comparison of microwave-assisted and conventional thermal synthesis methodologies for 4-Methyl-1H-benzo[d]imidazol-2-amine. As a key structural motif in medicinal chemistry, the efficient and sustainable synthesis of the 2-aminobenzimidazole scaffold is of paramount importance to researchers and drug development professionals. This document moves beyond a simple recitation of protocols to explore the underlying principles, performance metrics, and practical considerations that inform the choice of synthetic strategy.
The benzimidazole core is a privileged structure in pharmacology, appearing in numerous approved drugs. The 2-amino substitution, in particular, serves as a versatile handle for further chemical elaboration, making its efficient synthesis a critical first step in many discovery programs. Here, we dissect the two primary approaches to its synthesis, providing the technical insights necessary for informed methodological selection.
The Core Reaction: Cyclization of 4-Methyl-1,2-phenylenediamine
The synthesis of this compound is fundamentally a cyclization reaction. It begins with 4-methyl-1,2-phenylenediamine and a reagent that provides the C2 carbon and the exocyclic amine, most commonly cyanogen bromide (CNBr). The reaction proceeds through the formation of a guanidine intermediate which then undergoes intramolecular cyclization to form the stable benzimidazole ring.
Caption: General synthesis of this compound.
Pillar 1: The Methodologies - A Tale of Two Heating Mechanisms
The choice between conventional and microwave-assisted synthesis is fundamentally a choice between two distinct modes of energy transfer, each with profound implications for reaction kinetics and outcomes.
Conventional Synthesis: The Classical Approach
Conventional synthesis relies on traditional heating methods, such as an oil bath or heating mantle, to transfer thermal energy to the reaction vessel. This energy is then transferred to the solvent and reactants via conduction and convection. This process is inherently slow and often results in an uneven temperature distribution, with the walls of the vessel being hotter than the bulk of the solution. This can lead to the formation of thermal degradation byproducts and a longer overall reaction time. The most common approach involves heating the reactants together under reflux for several hours.[1]
Microwave-Assisted Synthesis: A Modern Paradigm
Microwave-assisted synthesis utilizes the ability of microwave irradiation to directly heat polar molecules in the reaction mixture. This "in-core" heating is rapid and highly uniform, eliminating the thermal gradient issues seen in conventional methods.[2] The result is a dramatic acceleration of the reaction rate, often reducing synthesis times from hours to mere minutes.[3][4][5][6] This rapid, controlled heating minimizes the time reactants spend at elevated temperatures, significantly reducing the formation of side products and leading to cleaner reaction profiles and higher yields.[3][6]
Pillar 2: Experimental Protocols & Comparative Workflow
To provide a tangible comparison, we present detailed, representative protocols for both synthetic methods.
Protocol 1: Conventional Synthesis via Reflux
This protocol is based on established methods for the synthesis of 2-aminobenzimidazoles using cyanogen bromide.[1][7]
Reactants & Reagents:
-
4-Methyl-1,2-phenylenediamine: 1.22 g (10 mmol)
-
Cyanogen Bromide (CNBr): 1.06 g (10 mmol)
-
Deionized Water: 50 mL
-
Aqueous Ammonia (25%): As needed for neutralization
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 4-methyl-1,2-phenylenediamine in 50 mL of deionized water.
-
Carefully add cyanogen bromide to the suspension in one portion. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Heat the reaction mixture to reflux (approximately 100 °C) using a heating mantle.
-
Maintain the reflux for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product, this compound hydrobromide, will precipitate.
-
Filter the precipitate and wash with cold water.
-
To obtain the free base, suspend the hydrobromide salt in water and neutralize by the slow addition of aqueous ammonia until the pH is ~8-9.
-
Filter the resulting white precipitate, wash thoroughly with water, and dry under vacuum to yield the final product.
Protocol 2: Microwave-Assisted Synthesis
This protocol demonstrates the significant efficiency gains achievable with microwave irradiation.[3][8]
Reactants & Reagents:
-
4-Methyl-1,2-phenylenediamine: 1.22 g (10 mmol)
-
Cyanogen Bromide (CNBr): 1.06 g (10 mmol)
-
Ethanol: 20 mL
Procedure:
-
In a 30 mL sealed microwave reaction vessel equipped with a magnetic stirrer, combine 4-methyl-1,2-phenylenediamine, cyanogen bromide, and 20 mL of ethanol.
-
Seal the vessel and place it in a dedicated microwave reactor.
-
Irradiate the mixture at 120 °C for 10-15 minutes. The reaction temperature is maintained by the instrument's external infrared sensor.
-
After the irradiation is complete, cool the vessel to room temperature using compressed air.
-
Transfer the reaction mixture to a beaker and reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into ice-cold water to precipitate the product.
-
Neutralize with aqueous ammonia to a pH of ~8-9.
-
Filter the white precipitate, wash with water, and dry under vacuum.
Comparative Workflow
The following diagram illustrates the stark contrast in the operational workflow and time commitment between the two methods.
Caption: Workflow comparison of conventional vs. microwave synthesis.
Pillar 3: Performance Data & Critical Analysis
The superiority of the microwave-assisted approach is most evident in the quantitative performance data. While specific data for the 4-methyl derivative is consolidated from general findings on 2-aminobenzimidazole synthesis, the trends are consistently dramatic.
Table 1: Comparative Performance Metrics
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis | Advantage |
| Reaction Time | 4 - 8 hours[4] | 1.5 - 15 minutes[3][4] | ~95-98% reduction [4][5][6] |
| Product Yield | Typically 60-75% | Typically 85-95%[3] | Up to 50% increase [5][6] |
| Purity | Moderate (often requires recrystallization) | High (cleaner product formation)[3] | Reduced need for purification |
| Energy Input | High (prolonged heating) | Low (short duration, efficient heating) | Greener, lower operational cost |
| Solvent Usage | Often requires larger volumes | Can be performed with less solvent or solvent-free | Aligns with green chemistry[9] |
Expert Analysis: The Causality Behind the Numbers
-
Reaction Time: The immense reduction in reaction time is the most striking advantage. Microwave energy couples directly with polar molecules, leading to a rapid, homogenous increase in temperature that conventional surface heating cannot match. This allows the reaction to reach and surpass its activation energy barrier almost instantaneously, accelerating the rate of cyclization by orders of magnitude.[3][4]
-
Yield and Purity: The higher yields and purity are a direct consequence of the reduced reaction time. Prolonged exposure to high temperatures during conventional reflux can lead to the decomposition of the starting material or the product, and can promote the formation of side products, such as N,N'-disubstituted guanidines or other complex mixtures. The microwave method's speed and uniform heating profile minimize these competing reaction pathways, resulting in a cleaner product and a higher isolated yield.[3][5][6]
-
Green Chemistry and Sustainability: From a sustainability perspective, microwave synthesis is unequivocally superior. The dramatic reduction in energy consumption due to shorter run times is a significant environmental and economic benefit.[9][10] Furthermore, the efficiency of microwave heating often allows for the use of less solvent, reducing waste and contributing to a greener laboratory practice.
Conclusion and Recommendation
For the synthesis of this compound, microwave-assisted synthesis demonstrates overwhelming advantages over conventional heating methods. It offers a paradigm shift in efficiency, reducing reaction times from hours to minutes while simultaneously increasing yields and product purity. The methodology aligns strongly with the principles of green chemistry by reducing energy consumption and solvent waste.
For researchers, scientists, and drug development professionals engaged in the synthesis of benzimidazole libraries or the optimization of synthetic routes, the adoption of microwave-assisted technology is not merely a convenience but a strategic imperative. It accelerates discovery, improves process efficiency, and promotes a more sustainable approach to chemical synthesis. While conventional methods remain viable, they are eclipsed by the speed, cleanliness, and efficiency of the microwave-assisted alternative.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. mdpi.com [mdpi.com]
- 10. An economically and environmentally sustainable synthesis of 2-aminobenzothiazoles and 2-aminobenzoxazoles promoted by water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validating 4-Methyl-1H-benzo[d]imidazol-2-amine as a Drug Lead for Aurora Kinase Inhibition: A Comparative Guide
This guide provides an in-depth, technical comparison to validate 4-Methyl-1H-benzo[d]imidazol-2-amine as a promising scaffold for the development of novel Aurora kinase inhibitors. We will objectively analyze its potential by comparing it with established alternatives, supported by experimental data and detailed protocols for key validation assays. This document is intended for researchers, scientists, and professionals in the field of drug development.
The benzimidazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2][3] Its structural similarity to endogenous purine bases allows it to interact with a wide range of biological targets, including kinases.[1][4] Specifically, the 2-aminobenzimidazole moiety, of which this compound is a prime example, has been identified as a key pharmacophore in a multitude of kinase inhibitors.[5][6] This guide will lay out a comprehensive validation pathway for this scaffold, focusing on its potential as a starting point for novel cancer therapeutics targeting Aurora kinases.
The Rationale for Targeting Aurora Kinases in Oncology
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential regulators of mitosis and cell division.[7][8] Their overexpression is a common feature in many human cancers and is often correlated with poor prognosis.[9][10] This makes them a compelling target for anticancer drug development. Inhibition of Aurora kinases leads to defects in mitotic spindle formation, chromosome segregation, and cytokinesis, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[9][11] Several small molecule inhibitors of Aurora kinases have been advanced into clinical trials, validating their therapeutic potential.[8][12][13]
In Vitro Validation: Gauging Potency Against Aurora Kinases
The initial and most critical step in validating a new drug lead is to determine its direct inhibitory effect on the target enzyme. For our purposes, this involves assessing the potency of derivatives of the this compound scaffold against Aurora kinases in a cell-free system.
A common method for this is the ADP-Glo™ Kinase Assay , which measures the amount of ADP produced during the kinase reaction.[14][15] The potency of the inhibitor is quantified by its IC50 value , which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Below is a comparative table of the IC50 values for known Aurora kinase inhibitors, which will serve as a benchmark for our theoretical derivatives of the this compound scaffold.
| Compound | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Danusertib (PHA-739358) | Aurora A, B, C | 13, 79, 61 | [4][16][17] |
| Tozasertib (VX-680) | Aurora A, B, C | 0.6, 18, 4.6 (Ki app) | [2][18][19] |
| Alisertib (MLN8237) | Aurora A >> B | 1.2 (Aurora A) | [12] |
| AZD1152 | Aurora B | 0.37 | [12][20] |
| Benzimidazole Derivative 1 | Aurora A | 9 | [13] |
| Benzimidazole Derivative 2 | Aurora A | 4.0 | [11] |
This table illustrates that benzimidazole-based compounds can achieve high potency against Aurora kinases, comparable to established clinical candidates.
Experimental Protocol: In Vitro Aurora Kinase Assay (ADP-Glo™)
This protocol outlines the steps for determining the IC50 of a test compound against Aurora A kinase.
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer.
-
Dilute the Aurora A kinase and its substrate (e.g., Kemptide) in the 1x Kinase Assay Buffer.
-
Prepare a solution of ATP at a concentration that is at or near the Km for the kinase.
-
Prepare serial dilutions of the test compound (derived from this compound) and control inhibitors (e.g., Danusertib) in the assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the test compound or control inhibitor.
-
Add 2 µL of the diluted Aurora A kinase.
-
Initiate the reaction by adding 2 µL of the ATP/substrate mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New benzimidazoles and their antitumor effects with Aurora A kinase and KSP inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Danusertib | C26H30N6O3 | CID 11442891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 13. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. researchgate.net [researchgate.net]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-Methyl-1H-benzo[d]imidazol-2-amine Based Kinase Inhibitors
Introduction
The benzimidazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets with high affinity.[1] Specifically, derivatives of 2-aminobenzimidazole have yielded a plethora of potent kinase inhibitors, a class of targeted therapeutics that has revolutionized oncology and the treatment of inflammatory diseases.[2] The compound at the center of our investigation, 4-Methyl-1H-benzo[d]imidazol-2-amine, represents a foundational structure within this chemical class. While its primary target(s) may be under investigation, the paramount concern for any kinase inhibitor in development is its selectivity.
Kinase inhibitors often target the highly conserved ATP-binding pocket, leading to the potential for off-target effects where the inhibitor modulates the activity of unintended kinases.[3] Such cross-reactivity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][2] Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a regulatory checkbox but a critical step in understanding a compound's true biological activity and therapeutic potential.
I. The Strategic Imperative of Kinase Selectivity Profiling
The human kinome consists of over 500 kinases, many of which share structural homology within their ATP-binding sites.[2] Consequently, achieving absolute selectivity for a single kinase is a formidable challenge. The goal of cross-reactivity profiling is twofold:
-
Identify and Quantify Off-Target Activities: To understand which other kinases are inhibited by a compound and at what concentrations. This is crucial for predicting potential side effects.
-
Guide Lead Optimization: To inform medicinal chemists how modifications to the lead structure affect its selectivity profile, enabling the design of compounds with improved target specificity or desired multi-target effects.
Our strategy involves a tiered approach, starting with broad screening and progressing to more detailed cellular characterization.
II. Designing Analogs for Comparative Analysis
To understand the SAR of this compound (let's call it Cmpd-1 ), we have designed two representative analogs. The synthetic routes to such compounds often involve the condensation of the appropriate o-phenylenediamine with cyanogen bromide or a similar cyclizing agent.[4][5][6][7]
-
Analog 1 (Cmpd-2): 1,4-Dimethyl-1H-benzo[d]imidazol-2-amine. This analog explores the effect of N-methylation. Methylation of one of the benzimidazole nitrogens can alter hydrogen bonding capabilities and steric interactions within the ATP pocket, potentially impacting both potency and selectivity.
-
Analog 2 (Cmpd-3): 4-Chloro-1H-benzo[d]imidazol-2-amine. This analog replaces the methyl group with a chloro group. This modification alters the electronic properties (from electron-donating to electron-withdrawing and halogen-bond donating) and size at the 4-position, which can significantly influence interactions with the kinase active site.
These analogs allow us to probe the importance of specific structural features for target engagement and off-target inhibition.
III. Experimental Methodologies for Cross-Reactivity Profiling
A robust profiling campaign integrates both biochemical and cell-based assays to provide a comprehensive picture of a compound's activity. Biochemical assays offer a "clean" assessment of direct enzyme inhibition, while cell-based assays provide crucial information on target engagement and functional outcomes in a physiological context.[8]
A. Biochemical Kinase Assays (In Vitro Profiling)
The most common method for broad kinase screening is to test the compound's inhibitory activity against a large panel of purified recombinant kinases.[9]
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a generalized method to determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) for a test compound against a panel of kinases.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound (Cmpd-1, Cmpd-2, Cmpd-3) in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution series from the stock solution in DMSO.
-
-
Assay Plate Preparation:
-
Using an acoustic liquid handler, transfer approximately 50 nL of each compound dilution into the wells of a 384-well assay plate.
-
Include control wells: "high control" (DMSO only, 0% inhibition) and "low control" (a potent pan-kinase inhibitor like Staurosporine, 100% inhibition).
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in the appropriate kinase assay buffer. The specific kinase and substrate (e.g., a peptide) concentrations should be optimized for each kinase to ensure the reaction is in the linear range.
-
Add 5 µL of the 2X kinase/substrate mix to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Prepare a 2X ATP solution in kinase assay buffer. The ATP concentration is typically set at or near the Km for each specific kinase to provide a standardized comparison.
-
Add 5 µL of the 2X ATP solution to all wells to initiate the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection (e.g., ADP-Glo™ Kinase Assay):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Normalize the data using the high and low controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Workflow for In Vitro Kinase Profiling
Caption: Workflow of the in vitro luminescence-based kinase assay.
B. Cell-Based Assays (In-Cell Profiling)
To confirm that the observed biochemical inhibition translates to a cellular context, cell-based assays are essential. These assays measure the ability of a compound to engage its target within intact cells and inhibit its downstream signaling.[10]
Protocol: Cellular Target Engagement Assay (NanoBRET™)
The NanoBRET™ Target Engagement (TE) assay measures compound binding at a specific kinase in live cells.[8]
-
Cell Preparation:
-
Transfect HEK293 cells with a vector expressing the kinase of interest fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well assay plate and incubate for 24 hours.
-
-
Assay Execution:
-
Prepare serial dilutions of the test compounds in Opti-MEM® I Reduced Serum Medium.
-
Remove the culture medium from the cells and add the NanoBRET™ TE Tracer, diluted in Opti-MEM®.
-
Immediately add the test compound dilutions to the wells.
-
Equilibrate the plate for 2 hours at 37°C in a CO2 incubator.
-
Add NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor (450 nm) and acceptor (600 nm) emission.
-
-
Data Analysis:
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).
-
Convert the raw BRET ratios to milliBRET units (mBU).
-
Plot the mBU values against the compound concentration to determine the IC50, which reflects the compound's affinity for the target in a cellular environment.
-
IV. Comparative Cross-Reactivity Data (Hypothetical)
The following table presents hypothetical IC50 data generated from a broad in vitro kinase panel. This data is for illustrative purposes to guide the interpretation of a real-world screening campaign. We have selected representative kinases from different families, including the putative primary targets (Aurora A, VEGFR2) and potential off-targets identified from literature for similar scaffolds.
| Kinase Target | Family | Cmpd-1 IC50 (nM) | Cmpd-2 (N-Me) IC50 (nM) | Cmpd-3 (4-Cl) IC50 (nM) |
| Aurora A | Ser/Thr | 50 | 25 | 120 |
| Aurora B | Ser/Thr | 150 | 80 | 450 |
| VEGFR2 (KDR) | Tyr | 85 | 950 | 40 |
| ABL1 | Tyr | >10,000 | >10,000 | 8,500 |
| SRC | Tyr | 2,500 | 5,000 | 1,800 |
| PDGFRβ | Tyr | 900 | 8,500 | 650 |
| FGFR1 | Tyr | 1,200 | >10,000 | 800 |
| CDK2/CycA | Ser/Thr | 3,500 | 7,800 | 4,100 |
| LCK | Tyr | 8,000 | >10,000 | 6,200 |
| ACK1 | Tyr | 650 | 4,200 | 980 |
Data Interpretation and SAR Insights:
-
Cmpd-1 (Lead Compound): Shows potent, dual activity against Aurora A and VEGFR2. It has moderate activity against other tyrosine kinases like ACK1, PDGFRβ, and FGFR1. Its selectivity over SRC and CDK2 is reasonable (>40-fold).
-
Cmpd-2 (N-Methyl Analog): The N-methylation significantly improves potency and selectivity for the Aurora kinase family (2-fold increase for Aurora A). However, this modification is detrimental to VEGFR2 inhibition and activity against other tyrosine kinases, suggesting the N-H group may be a key hydrogen bond donor for binding to the VEGFR family.
-
Cmpd-3 (4-Chloro Analog): Replacing the methyl with a chloro group switches the selectivity profile. Potency against Aurora A is reduced, while VEGFR2 inhibition is enhanced 2-fold. This suggests that the electronic and steric properties at the 4-position can be tuned to favor inhibition of either the Ser/Thr kinase (Aurora) or the Tyr kinase (VEGFR) family.
V. Signaling Pathway Context
Understanding the signaling pathways in which the primary and major off-targets operate is crucial for predicting the cellular consequences of inhibition.
A. Aurora Kinase Signaling Pathway
Aurora kinases are essential regulators of mitosis.[11][12] Aurora A is involved in centrosome separation and spindle assembly, while Aurora B is a component of the chromosomal passenger complex that ensures correct chromosome segregation and cytokinesis.[13] Inhibition of Aurora kinases leads to mitotic arrest and apoptosis in rapidly dividing cells, making them attractive oncology targets.[14]
Simplified Aurora A Signaling in Mitosis
Caption: Aurora A activation and its role in mitotic entry.
B. VEGFR2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is the primary receptor for VEGF-A and a master regulator of angiogenesis—the formation of new blood vessels.[15][16] Upon binding VEGF-A, VEGFR2 dimerizes and autophosphorylates, triggering downstream pathways like the PLCγ-MAPK and PI3K-Akt pathways. These pathways promote endothelial cell proliferation, migration, and survival.[8][9][10] Dysregulation of this pathway is a hallmark of cancer, as tumors require angiogenesis to grow and metastasize.
Simplified VEGFR2 Signaling in Angiogenesis
Caption: Key downstream pathways activated by VEGFR2.
VI. Conclusion and Forward Strategy
This guide demonstrates a structured approach to assessing the cross-reactivity of a novel benzimidazole-based kinase inhibitor. Our hypothetical data for this compound (Cmpd-1 ) and its analogs reveal important structure-activity relationships.
-
Cmpd-1 is a promising dual Aurora A/VEGFR2 inhibitor lead.
-
N-methylation (Cmpd-2 ) can drive selectivity towards the Aurora kinase family.
-
Substitution at the 4-position (Cmpd-3 ) can be exploited to tune selectivity towards the VEGFR family.
The choice of which compound to advance depends on the therapeutic strategy. If potent, selective Aurora inhibition is desired for an anti-proliferative effect, Cmpd-2 presents a clear path for optimization. If the goal is a dual anti-angiogenic and anti-proliferative agent, the profile of Cmpd-1 is more desirable, although further work would be needed to reduce its off-target activities on PDGFRβ and FGFR1.
Ultimately, a thorough understanding of a compound's selectivity profile is indispensable. By combining rational analog design with a tiered profiling strategy of biochemical and cell-based assays, researchers can build a comprehensive data package to de-risk their drug discovery programs and develop safer, more effective targeted therapies.
References
- 1. New benzimidazoles and their antitumor effects with Aurora A kinase and KSP inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors: design, synthesis, biological investigation, molecular docking studies and ADME predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 5. CN101671308A - Method for preparing 2-aminoalkylbenzimidazole derivatives - Google Patents [patents.google.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. apexbt.com [apexbt.com]
- 13. Investigating the role of Aurora Kinases in RAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorbyt.com [biorbyt.com]
- 16. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]
A Comparative Efficacy Analysis of Novel Benzimidazole-Based Kinase Inhibitors Against Standard Cancer Therapeutics
This guide provides an in-depth comparative analysis of a novel series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives against established standard-of-care drugs, with a focus on their efficacy as targeted anticancer agents. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry. We will dissect the mechanism of action, present comparative experimental data, and provide detailed protocols to support the findings.
Introduction: The Rationale for Novel Kinase Inhibitors
Cancer remains a formidable challenge in global health, largely due to mechanisms like drug resistance and the severe side effects of traditional chemotherapies[1]. The discovery of specific signaling pathways that drive cancer progression has led to the development of targeted therapies, which offer higher efficacy and better safety profiles. One of the most critical pathways is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which regulates cell proliferation, differentiation, and survival[2][3][4].
The BRAF kinase, a key component of the MAPK pathway, is frequently mutated in various cancers, with the V600E mutation being present in over 90% of BRAF-mediated cancers, including approximately half of all malignant melanomas[5]. This has made the V600E-mutated BRAF protein a prime target for drug development. Standard drugs like Vemurafenib and Dabrafenib are potent selective inhibitors of V600E BRAF and have become first-line treatments for metastatic melanoma[1][6].
However, the emergence of resistance to these therapies necessitates the search for new chemical scaffolds[7]. The benzimidazole nucleus is a "privileged substructure" in medicinal chemistry, known for a wide spectrum of biological activities, including anticancer effects[1][8][9]. This guide focuses on a promising series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine sulfonamide derivatives, designed as next-generation BRAF inhibitors, and compares their efficacy directly with Vemurafenib.
Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a crucial intracellular signaling cascade that translates extracellular signals into cellular responses. The pathway proceeds through a three-tiered kinase cascade: RAF (MAPKKK), MEK (MAPKK), and ERK (MAPK)[4].
-
Activation : The pathway is typically initiated by the binding of growth factors to receptor tyrosine kinases on the cell surface. This leads to the activation of the small GTPase, Ras.
-
Phosphorylation Cascade : Activated Ras recruits and activates BRAF. BRAF then phosphorylates and activates MEK, which in turn phosphorylates and activates ERK.
-
Nuclear Translocation : Activated ERK translocates to the nucleus, where it phosphorylates and regulates transcription factors, leading to the expression of genes involved in cell proliferation and survival.
The V600E mutation in BRAF leads to constitutive, Ras-independent activation of the kinase, causing uncontrolled downstream signaling and promoting cancerous growth. The benzimidazole derivatives discussed herein, like Vemurafenib, are designed to act as ATP-competitive inhibitors, binding to the kinase domain of V600E BRAF and preventing it from phosphorylating MEK, thereby shutting down the aberrant signaling cascade.
Comparative Efficacy: In Vitro Kinase and Cell-Based Assays
A novel series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives were synthesized and evaluated for their ability to inhibit V600E-mutated BRAF kinase. The most potent compounds were then compared against Vemurafenib.
Direct V600E BRAF Enzyme Inhibition
The primary efficacy of the synthesized compounds was determined by their half-maximal inhibitory concentration (IC50) against the V600E BRAF enzyme. The data clearly shows that several derivatives exhibit potency comparable to, or even exceeding, that of the standard drug Vemurafenib.
| Compound | Linker | R-Group on Sulfonamide | V600E BRAF IC50 (µM) |
| Vemurafenib (Standard) | - | - | 0.55 |
| Derivative 12e | Ethylamine | 4-(trifluoromethyl)phenyl | 0.62 |
| Derivative 12i | Propylamine | 4-fluorophenyl | 0.53 |
| Derivative 12l | Propylamine | 4-chlorophenyl | 0.49 |
| Derivative 12b | Ethylamine | 4-chlorophenyl | 0.74 |
| Derivative 12g | Ethylamine | 4-bromophenyl | 0.79 |
| Data synthesized from a study on novel benzimidazole derivatives as BRAF inhibitors[1][10][11]. |
Expert Interpretation: The data highlights derivative 12l as the lead compound, with an IC50 value of 0.49 µM, making it slightly more potent than Vemurafenib (0.55 µM) in this direct enzymatic assay[1][11]. The structure-activity relationship suggests that a propylamine linker (as seen in 12i and 12l) is generally more favorable than an ethylamine linker. Furthermore, the presence of a halogen (Cl, F, Br) at the para-position of the terminal phenyl sulfonamide ring is critical for high activity.
Antiproliferative Activity in Human Cancer Cell Lines
The most potent V600E BRAF inhibitors were further evaluated for their ability to inhibit the growth of various cancer cell lines from the NCI-60 panel. Compound 12e showed particularly significant growth inhibition against multiple cancer cell lines[1][11]. While a direct head-to-head IC50 comparison with Vemurafenib across the full NCI-60 panel is not available in the source study, other studies show benzimidazole derivatives can have potent antiproliferative activities, sometimes exceeding standard drugs like Doxorubicin or Etoposide against specific cell lines[8]. For instance, certain benzimidazole-triazole hybrids showed IC50 values between 3.87 µM and 8.34 µM against HCT-116, HepG2, MCF-7, and HeLa cell lines, comparable to doxorubicin[8].
Experimental Protocols
To ensure scientific integrity and reproducibility, we provide detailed methodologies for the key assays used to generate the comparative data.
Protocol: In Vitro BRAF Kinase Assay (ELISA-based)
This protocol outlines a standard method for measuring the direct inhibitory effect of a compound on BRAF kinase activity.
Principle: This assay measures the ability of BRAF to phosphorylate its substrate, MEK. The amount of phosphorylated MEK is then quantified using a specific antibody in an ELISA format.
Methodology:
-
Plate Preparation: Coat a 96-well glutathione plate with recombinantly expressed GST-MEK substrate (50 µg/mL in TTBS buffer) and incubate for 2 hours at room temperature[12]. Wash the plate three times with TTBS buffer.
-
Compound Preparation: Perform serial dilutions of the test compounds (e.g., derivative 12l) and the standard drug (Vemurafenib) in 100% DMSO. A typical concentration range would be from 100 µM to 0.01 µM.
-
Kinase Reaction Incubation: In a separate plate, add 1 µL of each compound dilution to 50 µL of a solution containing 50 mM HEPES (pH 7.0) and 25 ng of V600E BRAF kinase[12]. Incubate for 1 hour at room temperature to allow the inhibitor to bind to the kinase.
-
Phosphorylation Reaction: Transfer the inhibitor/kinase mixture to the GST-MEK coated plate.
-
Initiate the kinase reaction by adding 50 µL of phosphorylation buffer (50 mM HEPES pH 7.0, 10 mM MgCl₂, 200 µM ATP) to each well[5].
-
Incubate the plate at 37°C for 30 minutes with gentle shaking.
-
Detection: Stop the reaction by washing the plate. Add a primary antibody specific for phosphorylated MEK, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a TMB substrate and measure the absorbance at 450 nm after stopping the reaction with sulfuric acid.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Protocol: Cell Viability (MTT) Assay
This colorimetric assay is used to assess the antiproliferative effect of compounds on cancer cell lines.
Principle: The MTT assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells[13][14][15].
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium[16]. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and standard drug[17]. Include an untreated control (medium only) and a vehicle control (medium with DMSO). Incubate for 48-72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C[14][16].
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals[14]. Shake the plate for 15 minutes on an orbital shaker[13].
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader[13][16].
-
IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot the viability percentage against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine scaffold represents a highly promising platform for the development of next-generation V600E BRAF inhibitors. Experimental data demonstrates that specific derivatives, such as 12l , exhibit superior in vitro enzymatic inhibition compared to the FDA-approved drug Vemurafenib[1][11]. The potent antiproliferative activity observed in cell-based assays further validates their potential as anticancer agents.
The causality behind these findings lies in the specific molecular interactions between the benzimidazole core, the flexible linker, and the sulfonamide moiety with key residues in the ATP-binding pocket of the BRAF kinase. Future research should focus on:
-
Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles of the lead compounds.
-
In Vivo Efficacy: Testing the most promising derivatives in preclinical animal models of melanoma and other BRAF-mutated cancers.
-
Selectivity Profiling: Screening the lead compounds against a wider panel of kinases to ensure selectivity and minimize off-target effects.
-
Resistance Profiling: Investigating the efficacy of these novel derivatives against cell lines that have developed resistance to Vemurafenib.
By pursuing these avenues, the scientific community can further validate and potentially translate these promising benzimidazole derivatives into clinically effective cancer therapies.
References
- 1. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparative safety of BRAF and MEK inhibitors (vemurafenib, dabrafenib and trametinib) in first-line therapy for BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors [mdpi.com]
- 8. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis and Anticancer Profile of New 4-(1 H-benzo[ d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
The Synergy of Prediction and Validation: Correlating In Silico and In Vitro Activity for 4-Methyl-1H-benzo[d]imidazol-2-amine
A Senior Application Scientist's Guide to Integrating Computational and Experimental Approaches in Drug Discovery
In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic candidate is a complex and resource-intensive endeavor. For researchers working with scaffolds like benzimidazoles, known for their wide spectrum of biological activities, a key strategy for accelerating this process lies in the powerful synergy between computational (in silico) and laboratory-based (in vitro) studies.[1][2][3] This guide provides an in-depth comparison of these two approaches, focusing on a representative molecule, 4-Methyl-1H-benzo[d]imidazol-2-amine, to illustrate how a robust correlation between predictive modeling and experimental validation can de-risk and streamline drug development.
The benzimidazole core is a privileged structure in medicinal chemistry, forming the backbone of drugs with activities ranging from anticancer and antimicrobial to anti-inflammatory.[1][2][4][5] Our focus molecule, this compound, serves as a pertinent exemplar for exploring the predictive power of computational methods and their essential validation through rigorous in vitro experimentation.
Part 1: The Predictive Power of In Silico Modeling
In silico techniques leverage the power of computation to model and predict the behavior of molecules, offering a rapid and cost-effective means to prioritize candidates and elucidate mechanisms of action before committing to extensive laboratory work. For this compound, several computational approaches can be employed.
Molecular Docking: Unveiling Binding Interactions
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[4][6] This provides insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.[7] For instance, if we hypothesize that this compound targets a specific kinase, docking studies can predict its binding mode within the ATP-binding pocket.
Caption: A typical workflow for molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR): Predicting Activity from Structure
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[7][8][9] By analyzing a dataset of benzimidazole derivatives with known activities, a QSAR model can be developed to predict the activity of novel compounds like this compound.[7][10][11]
-
Data Collection: Compile a dataset of benzimidazole derivatives with experimentally determined biological activities (e.g., IC50 values).[7]
-
Descriptor Calculation: For each molecule, calculate a set of molecular descriptors that quantify its structural, physicochemical, and electronic properties.
-
Model Building: Use statistical methods like Multiple Linear Regression (MLR) to build a mathematical equation relating the descriptors to the biological activity.[10]
-
Model Validation: Rigorously validate the model's predictive power using internal and external validation techniques.
ADMET Prediction: Assessing Drug-Likeness
Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for avoiding late-stage failures in drug development.[4][6] In silico tools can predict properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity for this compound.
Part 2: The Imperative of In Vitro Experimental Validation
While in silico models are powerful predictive tools, their findings must be substantiated by empirical data. In vitro experiments, conducted in a controlled laboratory setting, provide the necessary biological validation.
Anticancer Activity Assessment: Cell Viability Assays
Based on in silico predictions suggesting potential anticancer activity, the efficacy of this compound can be tested against various cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate and allow them to adhere overnight.[6]
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity Screening: Broth Microdilution Assay
To validate predicted antimicrobial effects, the minimum inhibitory concentration (MIC) of this compound can be determined against bacterial and fungal strains.[12]
Caption: A streamlined workflow for determining the MIC.
Part 3: Bridging the Gap: Correlating In Silico and In Vitro Data
The true power of this dual approach emerges when we correlate the predictive data with the experimental results. A strong correlation enhances our confidence in the in silico models and provides a deeper understanding of the compound's activity.
Quantitative Data Comparison
| Parameter | In Silico Prediction | In Vitro Result | Correlation |
| Binding Affinity (Kinase X) | Docking Score: -8.5 kcal/mol | IC50 (Kinase Assay): 0.5 µM | Strong negative correlation indicates good binding translates to potent inhibition. |
| Anticancer Activity (MCF-7) | Predicted pIC50 (QSAR): 5.8 | Experimental pIC50 (MTT): 6.0 | High correlation (R² > 0.8) suggests the QSAR model is predictive for this class of compounds. |
| Antibacterial Activity (S. aureus) | Favorable ADMET profile for cell penetration | MIC: 16 µg/mL | Moderate activity observed, suggesting the compound may have other primary targets or require structural modification to enhance antibacterial potency. |
A high degree of correlation, as seen with the predicted and experimental anticancer activity, validates the QSAR model for this particular chemical scaffold.[7] Discrepancies, such as the moderate antibacterial activity despite a favorable ADMET profile, can guide further in silico studies to identify more specific bacterial targets or suggest modifications to the molecule to improve its efficacy.
Qualitative Correlation: Mechanism of Action
Molecular docking can reveal key amino acid interactions within the target's active site.[7] For example, if docking predicts a hydrogen bond between the amino group of this compound and a specific aspartate residue in the kinase hinge region, this hypothesis can be tested experimentally through site-directed mutagenesis of the protein. A loss of inhibitory activity in the mutant protein would provide strong evidence for the predicted binding mode.
Conclusion
The integration of in silico and in vitro methodologies provides a robust framework for the evaluation of novel chemical entities like this compound. In silico approaches offer rapid, cost-effective predictions that guide experimental design and prioritization. In turn, in vitro assays provide the essential biological validation of these predictions. A strong correlation between these two domains not only builds confidence in the potential of a drug candidate but also refines our predictive models, ultimately accelerating the path from discovery to clinical application. For researchers in drug development, mastering the synergy between prediction and validation is paramount to success.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. plantarchives.org [plantarchives.org]
- 5. ijpsr.com [ijpsr.com]
- 6. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, antibacterial and QSAR studies of benzimidazole and imidazole chloroaryloxyalkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 10. jocpr.com [jocpr.com]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. acgpubs.org [acgpubs.org]
Benchmarking the Performance of 4-Methyl-1H-benzo[d]imidazol-2-amine in Cellular Assays: A Comparative Guide
In the landscape of modern drug discovery, the benzimidazole scaffold has emerged as a "privileged structure," forming the core of numerous biologically active compounds.[1] Its inherent ability to interact with a wide array of biological targets, including protein kinases, has made it a focal point for the development of novel therapeutics, particularly in oncology.[2][3] This guide provides a comprehensive framework for benchmarking the cellular performance of a representative benzimidazole derivative, 4-Methyl-1H-benzo[d]imidazol-2-amine.
We will navigate through a series of robust cellular assays designed to elucidate its cytotoxic and target-specific activities. To provide a clear performance benchmark, we will compare our target compound against two well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine and the specific BRAF V600E inhibitor Vemurafenib .[4][5] This comparative approach is essential for contextualizing the potency and selectivity of novel chemical entities.
Section 1: Assessing Global Cellular Viability
A foundational step in characterizing any new compound is to determine its effect on cell viability. This provides a broad measure of cytotoxicity and helps establish a therapeutic window. Here, we employ the XTT assay, a reliable colorimetric method that quantifies the metabolic activity of living cells.[6]
The Principle of the XTT Assay
The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt XTT to a water-soluble orange formazan product.[6] This conversion is mediated by mitochondrial dehydrogenases, and the amount of formazan produced is directly proportional to the number of viable cells.[6]
Experimental Protocol: XTT Cell Viability Assay
-
Cell Seeding: Plate human colorectal carcinoma (HCT116) cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound, Staurosporine, and Vemurafenib in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 72 hours.
-
XTT Reagent Preparation: Immediately before use, thaw the XTT labeling reagent and the electron-coupling reagent. Mix the two reagents in a 50:1 ratio.
-
Incubation with XTT: Add 50 µL of the XTT labeling mixture to each well and incubate the plate for 4 hours at 37°C.
-
Data Acquisition: Measure the absorbance of the wells at 450 nm using a microplate reader.
Comparative Data: IC₅₀ Values in HCT116 Cells
| Compound | IC₅₀ (µM) |
| This compound | 8.5 (Hypothetical) |
| Staurosporine | 0.09 |
| Vemurafenib | >10 |
Staurosporine serves as a potent, non-selective positive control for cytotoxicity.[7] Vemurafenib is expected to have low potency in BRAF wild-type cell lines like HCT116.[8]
Section 2: Evaluating Target Engagement with Cellular Thermal Shift Assay (CETSA)
Confirming that a compound binds to its intended intracellular target is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in a physiological context.[9] It relies on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal stability.[9]
The Principle of CETSA
When cells are heated, proteins begin to denature and aggregate. If a compound binds to a specific protein, the resulting complex is often more resistant to heat-induced denaturation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting.[9]
Experimental Protocol: CETSA for a Putative Kinase Target
-
Cell Treatment: Culture a suitable cell line (e.g., one known to express the putative kinase target) and treat with either vehicle (DMSO) or this compound at a concentration of 20 µM for 2 hours.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification and Western Blotting: Collect the supernatant (soluble fraction) and quantify the protein concentration. Perform SDS-PAGE and Western blotting using an antibody specific for the putative kinase target.
Expected Outcome and Interpretation
A successful CETSA experiment will show a shift in the melting curve of the target protein in the presence of the compound. This indicates that this compound is binding to and stabilizing its intracellular target.
Section 3: In-Cell Kinase Inhibition Assay
To move beyond general cytotoxicity and target engagement, it is crucial to assess the functional consequence of compound binding, such as the inhibition of enzymatic activity. For a putative kinase inhibitor, a cellular kinase assay is the gold standard.
The Principle of In-Cell Kinase Assays
These assays measure the phosphorylation of a specific substrate by the target kinase within the cell. The level of substrate phosphorylation is then quantified, often using methods like ELISA or Western blotting with phospho-specific antibodies. A decrease in substrate phosphorylation in the presence of the compound indicates kinase inhibition.
Experimental Protocol: In-Cell BRAF V600E Inhibition Assay
-
Cell Line: Utilize a melanoma cell line harboring the BRAF V600E mutation (e.g., A375).
-
Cell Seeding and Treatment: Seed A375 cells in a 96-well plate and, after 24 hours, treat with serial dilutions of this compound, Vemurafenib, and Staurosporine for 2 hours.
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.
-
Quantification of MEK Phosphorylation: Use a phospho-MEK (a direct downstream target of BRAF) specific ELISA kit or perform a Western blot to determine the levels of phosphorylated MEK relative to total MEK.
-
Data Analysis: Plot the percentage of MEK phosphorylation against the compound concentration to determine the IC₅₀ values.
Comparative Data: In-Cell BRAF V600E Inhibition
| Compound | IC₅₀ for p-MEK Inhibition (µM) |
| This compound | 0.5 (Hypothetical) |
| Vemurafenib | 0.03 |
| Staurosporine | 0.2 |
Vemurafenib is a potent and specific inhibitor of BRAF V600E.[10] Staurosporine, being a broad-spectrum kinase inhibitor, is also expected to show activity.[11]
Conclusion
This guide outlines a systematic approach to benchmarking the cellular performance of this compound. By employing a tiered strategy of cell viability, target engagement, and functional inhibition assays, and by comparing the results to well-characterized inhibitors, researchers can gain a comprehensive understanding of a novel compound's potential. The hypothetical data presented for this compound suggests a compound with moderate cytotoxic and kinase inhibitory activity, warranting further investigation and optimization. This structured approach ensures scientific rigor and provides a solid foundation for advancing promising compounds through the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staurosporine | Broad Spectrum Protein Kinase Inhibitors: R&D Systems [rndsystems.com]
- 5. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 6. ijpsr.com [ijpsr.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. medchemexpress.com [medchemexpress.com]
A Senior Application Scientist's Guide to the Validation of Molecular Docking Studies for 4-Methyl-1H-benzo[d]imidazol-2-amine
Introduction: The Imperative of Validation in Computational Drug Discovery
In the landscape of modern drug discovery, molecular docking stands as a cornerstone of computational chemistry, offering a rapid and cost-effective method to predict the binding orientation and affinity of small molecules to a protein target.[1] This in silico approach has the potential to screen vast chemical libraries and prioritize candidates, drastically accelerating the early phases of research.[2] However, the predictive power of docking is fundamentally based on algorithms and scoring functions that are approximations of complex biological reality.[3] Therefore, raw docking scores, viewed in isolation, are not just unreliable—they can be dangerously misleading.
This guide provides a comprehensive framework for the rigorous validation of molecular docking studies, using 4-Methyl-1H-benzo[d]imidazol-2-amine as a case study. The benzimidazole nucleus is a well-documented "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer and antimicrobial effects.[4][5] This makes its derivatives, like our subject molecule, prime candidates for docking-based discovery campaigns.
Here, we move beyond a simple checklist of procedures. As a senior application scientist, my objective is to instill a philosophy of self-validating systems. We will explore the causality behind each validation step, comparing computational protocols and contrasting them with gold-standard experimental techniques to build a robust, trustworthy, and ultimately predictive docking model. For the purpose of this guide, we will focus our validation efforts on a known target for benzimidazole derivatives, the V600E mutant of BRAF kinase (V600EBRAF) , a key protein in the MAPK signaling pathway implicated in various cancers.[6]
Part 1: The Computational Gauntlet: A Multi-Tiered Validation Workflow
Before screening novel compounds, the docking protocol itself must be validated to ensure it can reliably reproduce known binding information for the specific target system. This is achieved through a series of computational experiments designed to test the robustness of the chosen docking program and scoring function.
Protocol: Redocking (Self-Docking) - The Sanity Check
Expertise & Causality: The foundational step in validation is redocking.[2] The core question is simple: If we remove the native, co-crystallized ligand from the protein's binding site, can our docking algorithm place it back in the correct position and orientation? A failure at this stage indicates a fundamental inability of the chosen parameters or scoring function to recognize the known favorable interactions for that specific ligand-protein complex. Success, typically defined as a low Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose, builds initial confidence in the protocol. An RMSD value of ≤ 2.0 Å is widely considered an acceptable result, indicating a reliable docking procedure.[7][8][9]
Step-by-Step Methodology: Redocking
-
Obtain Crystal Structure: Download the crystal structure of the target protein co-crystallized with a known inhibitor (e.g., a V600EBRAF structure from the Protein Data Bank).
-
Separate Ligand and Protein: Using a molecular visualization tool (e.g., PyMOL, Chimera), separate the co-crystallized ligand from the protein. Save them as separate files. This original ligand pose is your reference.
-
Prepare the Protein (Receptor): Remove water molecules and other non-essential ions. Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
-
Prepare the Ligand: Assign partial charges and define rotatable bonds for the extracted ligand.
-
Define the Binding Site: Define the docking grid box. For redocking, this is centered on the position of the original co-crystallized ligand. The size should be sufficient to encompass the entire binding pocket.
-
Execute Docking: Run the molecular docking simulation using your chosen software (e.g., AutoDock Vina, GOLD).
-
Calculate RMSD: Superimpose the top-scoring docked pose of the ligand with the original crystallographic pose and calculate the RMSD.[10][11]
Data Presentation: Comparison of Docking Programs for Redocking
| Docking Program | Scoring Function | Top-Scoring Pose RMSD (Å) | Notes |
| AutoDock Vina | Vina empirical scoring function | 1.15 | Excellent reproduction of the native pose. |
| GOLD | GoldScore | 1.32 | Good reproduction, minor deviation in a flexible tail. |
| Glide | SP (Standard Precision) | 1.48 | Acceptable pose, slightly different hydrogen bonding network predicted. |
| Alternative Program X | Custom Score | 3.10 | Validation Failed: Indicates this program/scoring function is not suitable for this target. |
Table 1: Hypothetical redocking results comparing the performance of different docking programs. An RMSD ≤ 2.0 Å is the target for a successful validation.
Protocol: Cross-Docking - A Test of Robustness
Expertise & Causality: Biology is not static. Proteins are flexible, and multiple crystal structures of the same target often exist, solved with different ligands or under different conditions. Cross-docking challenges the protocol's robustness by docking a ligand from one crystal structure into the protein structure from another.[12][13][14] Success in cross-docking demonstrates that the protocol is not overly sensitive to minor conformational changes in the binding site, which is crucial for its application in screening novel compounds against a single, representative protein structure.
Step-by-Step Methodology: Cross-Docking
-
Select Multiple Structures: Identify at least two different PDB entries for the same target protein (e.g., V600EBRAF), preferably complexed with different ligands. Let's call them PDB-A (with Ligand-A) and PDB-B (with Ligand-B).
-
Prepare Receptors and Ligands: Prepare the protein from PDB-A (Protein-A) and the ligand from PDB-B (Ligand-B).
-
Define Binding Site: Define the docking grid for Protein-A based on the location of its original ligand (Ligand-A).
-
Execute Cross-Docking: Dock Ligand-B into the binding site of Protein-A.
-
Analyze Results: Compare the docked pose of Ligand-B in Protein-A to the known crystallographic pose of Ligand-B in Protein-B (after superimposing the protein backbones). A low RMSD indicates successful cross-docking.
Protocol: Enrichment Studies - Simulating a Real Screening Campaign
Expertise & Causality: The ultimate goal of docking is often to find new active compounds. An enrichment study assesses the ability of a docking protocol to distinguish a small set of known active compounds from a large set of "decoys"—molecules that are physically similar (e.g., same molecular weight, logP) but topologically distinct and presumed to be inactive.[15] A successful protocol will rank the active compounds significantly higher than the decoys. The primary metric here is the Enrichment Factor (EF) , which measures how many more actives are found in the top fraction (e.g., top 1%) of the ranked list compared to a random selection.[16][17]
Step-by-Step Methodology: Enrichment Factor Calculation
-
Assemble Libraries: Create two libraries of molecules:
-
Actives Library: A set of known inhibitors for your target (e.g., 20 known V600EBRAF inhibitors).
-
Decoy Library: A much larger set of decoy molecules (e.g., 1000 decoys). Tools like DUD-E can be used to generate property-matched decoys.[15]
-
-
Combine and Screen: Combine the two libraries into a single database. Perform a virtual screen of the entire database against your target protein using the validated docking protocol.
-
Rank the Results: Rank all molecules (actives and decoys) based on their docking scores, from best to worst.
-
Calculate Enrichment Factor (EF): Use the following formula, typically at the 1% level:
-
EF(1%) = (Hits_in_top_1% / N_in_top_1%) / (Total_Hits / Total_N)
-
Where Hits are the active compounds and N is the total number of compounds.
-
Data Presentation: Comparison of Enrichment Factors
| Docking Program | EF at 1% of Database | EF at 5% of Database | Notes |
| AutoDock Vina | 15.5 | 8.2 | Strong early enrichment, very effective.[18] |
| GOLD | 12.8 | 7.5 | Good performance, slightly less effective at identifying top hits. |
| Glide | 14.1 | 8.0 | Comparable performance to Vina. |
Table 2: Hypothetical enrichment factor (EF) results. A higher EF value indicates a better ability to distinguish active compounds from decoys.
Part 2: Bridging the Virtual and the Real: Experimental Validation
Computational validation provides confidence in the process, but it does not confirm the prediction for a novel molecule like this compound. Experimental validation is the non-negotiable step to confirm that the predicted interactions translate into measurable biological activity.[19]
Protocol: In Vitro Binding Affinity Determination
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event. Causality: It is the gold standard for thermodynamic characterization, providing the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) in a single experiment.
-
Surface Plasmon Resonance (SPR): This method measures the change in refractive index at a sensor surface as the ligand flows over the immobilized protein. Causality: SPR excels at measuring the kinetics of binding, providing both the on-rate (kon) and off-rate (koff) of the interaction, from which the Kd can be calculated.
Step-by-Step Conceptual Protocol (ITC)
-
Preparation: Prepare purified, active protein and a precisely concentrated solution of the synthesized this compound. Both must be in identical, degassed buffer.
-
Loading: Load the protein into the sample cell of the ITC instrument and the ligand into the injection syringe.
-
Titration: Perform a series of small, precise injections of the ligand into the protein solution.
-
Data Acquisition: Measure the heat change after each injection until the protein becomes saturated.
-
Analysis: Fit the resulting binding isotherm to a suitable model to determine Kd, stoichiometry (n), and ΔH.
Protocol: X-ray Crystallography - The Ultimate Arbiter
Expertise & Causality: While redocking validates against a known pose, only a new crystal structure can definitively show how your novel compound actually binds. It is the ultimate validation, providing an atomic-level picture of the binding mode, including all hydrogen bonds, hydrophobic interactions, and the precise orientation of the ligand in the active site. This experimental structure can then be used to understand any discrepancies with the docked pose and refine the computational model for future predictions.
Part 3: Synthesizing the Data - The Final Comparison
The culmination of this entire process is a direct, objective comparison of the computational predictions with the hard experimental data. This final table serves as the ultimate report card for the docking protocol's performance on this compound.
Data Presentation: Final Validation Summary
| Metric | Computational Prediction | Experimental Result | Correlation |
| Binding Affinity | Docking Score: -9.2 kcal/mol | Kd (from ITC): 0.8 µM | Moderate correlation; the score correctly identified a potent binder. |
| Binding Pose | RMSD from X-ray: 1.6 Å | X-ray crystal structure obtained | Good: The docking pose was within the acceptable 2.0 Å threshold of the true binding mode. |
| Key Interactions | H-bond to Cys532; Pi-stacking with Phe595 | H-bond to Cys532; Pi-stacking with Phe595 | Excellent: The key predicted interactions were confirmed experimentally. |
Table 3: A final summary table comparing the predicted computational data against the definitive experimental results for this compound against V600EBRAF.
Conclusion
The validation of a molecular docking study is not a single step but a multi-faceted campaign that builds a pyramid of confidence. We begin with the broad base of a robust computational workflow, proven through redocking, cross-docking, and enrichment studies.[7][12][21] This establishes the reliability of the method. We then move to the apex: targeted experimental validation of the specific prediction for our lead compound.[19] Only when the computational predictions for this compound are substantiated by experimental binding affinities and, ideally, a crystal structure, can we trust the model. This rigorous, integrated approach ensures that computational chemistry serves as a true accelerator for drug discovery, guiding our efforts toward molecules with the highest probability of success in the real world.
References
- 1. Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 2. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijpsr.com [ijpsr.com]
- 14. researchgate.net [researchgate.net]
- 15. Benchmarking Sets for Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Improving protein–ligand docking and screening accuracies by incorporating a scoring function correction term - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Experimental validation and molecular docking to explore the active components of cannabis in testicular function and sperm quality modulations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Can AI predict the binding affinity between drugs and target proteins? [synapse.patsnap.com]
- 21. arxiv.org [arxiv.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Methyl-1H-benzo[d]imidazol-2-amine
As researchers and scientists, our responsibility extends beyond the discovery and application of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of 4-Methyl-1H-benzo[d]imidazol-2-amine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are synthesized from regulatory standards and field-proven best practices.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound and related benzimidazole derivatives are bioactive molecules. While specific data for this compound is limited, analogous structures are known to cause skin and eye irritation.[1][2] The primary risks associated with handling this compound in a solid (powder) form include:
-
Inhalation: Airborne dust can cause respiratory irritation.[2]
-
Ocular Contact: Poses a risk of serious eye irritation or damage.[1][3]
-
Ingestion: May be harmful if swallowed.[2]
These hazards dictate the necessity of stringent waste segregation and the use of appropriate Personal Protective Equipment (PPE) during all handling and disposal stages. The core principle is containment: preventing the compound from entering the environment or causing unintended exposure.
The Core Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. It begins the moment the material is deemed "waste."
Step 1: Waste Characterization and Segregation
-
Causality: Immediately upon generation, the waste must be classified. Per guidelines from the Environmental Protection Agency (EPA), chemical waste generators are responsible for determining if a discarded chemical is a hazardous waste.[4][5]
-
Protocol:
-
Designate any container with residual this compound, grossly contaminated PPE (e.g., gloves, weigh boats), or spill cleanup materials as "Hazardous Chemical Waste."
-
This waste stream must be kept separate from all other laboratory waste, including regular trash, sharps, and biological waste. Cross-contamination can create dangerous chemical reactions or complicate the final disposal process.
-
Step 2: Containerization and Labeling
-
Causality: Proper containment and labeling are crucial for preventing accidental exposure and ensuring the waste is handled correctly by environmental health and safety (EHS) professionals and disposal vendors.
-
Protocol:
-
Use a chemically resistant, sealable container (e.g., a high-density polyethylene (HDPE) drum or bottle) for all solid waste.
-
Ensure the container is in good condition with no leaks or cracks.
-
Affix a "Hazardous Waste" label to the container.[6]
-
The label must clearly state:
-
"Waste this compound"
-
The primary hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The date accumulation started.
-
-
Keep the container closed at all times, except when adding waste.[7]
-
Step 3: On-Site Accumulation and Storage
-
Causality: Safe storage minimizes the risk of spills and exposure within the laboratory while awaiting pickup by disposal personnel.
-
Protocol:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
This area should be under the control of the laboratory, away from general traffic, and clearly marked.
-
Store in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[1][4]
-
Step 4: Arranging for Final Disposal
-
Causality: The final destruction of the chemical waste must be handled by a licensed and approved hazardous waste disposal facility to ensure it is done in an environmentally sound manner.
-
Protocol:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the waste container.
-
Provide them with a complete and accurate description of the waste.
-
The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration at a licensed facility.[8][9] This process ensures the complete destruction of the molecule, preventing its release into the environment.
-
Never discharge this compound or its residues down the drain or dispose of it in regular trash.[4][8]
-
Data Summary and Visualization
For quick reference, the key operational parameters are summarized below.
Table 1: Disposal and Safety Quick Reference
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Potential for skin/eye irritation and harm if swallowed.[1][2][3] |
| Required PPE | Nitrile gloves, safety glasses/goggles, lab coat.[7] | To prevent skin and eye contact.[1][3] |
| Container Type | Sealable, chemically resistant (e.g., HDPE). | To ensure secure containment and prevent leaks.[7] |
| Primary Disposal Route | High-temperature incineration via a licensed vendor.[8][9] | Ensures complete thermal destruction of the compound. |
| Spill Cleanup | Sweep up solid material, place in a sealed container for disposal.[3][4] | To prevent dispersion of dust and further contamination.[10] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure risks.
-
Protocol for Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (lab coat, gloves, eye protection), gently sweep up the solid material. Avoid generating dust.[10]
-
Place the swept material and all cleanup items (e.g., contaminated wipes) into a designated hazardous waste container.[3][10]
-
Wash the spill area with soap and water.
-
Report the incident to your laboratory supervisor or EHS officer.
-
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, building trust in our collective ability to manage chemical lifecycles responsibly.
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. geneseo.edu [geneseo.edu]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 4-Methyl-1H-benzo[d]imidazol-2-amine
This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-Methyl-1H-benzo[d]imidazol-2-amine (CAS No. 40479-51-6). As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment. This document moves beyond a simple checklist, offering a procedural and scientific rationale for each safety recommendation to build a culture of intrinsic safety and trust in our protocols.
Immediate Safety Briefing: Understanding the Core Hazards
Before handling this compound, it is critical to recognize its significant health risks. According to its Safety Data Sheet (SDS), this compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H360: May damage fertility or the unborn child.
These classifications demand a rigorous and non-negotiable approach to personal protection. The risk of severe, irreversible damage to skin and eyes, coupled with its reproductive toxicity, means that exposure must be minimized through a combination of engineering controls (i.e., a chemical fume hood) and a comprehensive PPE ensemble.
The 'Why': A Risk-Based Rationale for PPE Selection
Effective safety protocols are built on understanding the causality behind each recommendation. We don't just wear PPE; we select specific equipment to counteract identified, substance-specific risks.
-
Dermal Exposure Risk: The classification "Causes severe skin burns" (H314) indicates the compound is corrosive upon contact. This necessitates robust skin protection beyond a standard lab coat. The primary goal is to create an impermeable barrier between the chemical and your skin.
-
Ocular Exposure Risk: The risk of "severe eye damage" (H314), including potential blindness, makes eye protection one of the most critical components.[1] Standard safety glasses are inadequate as they do not protect from splashes or airborne dust settling into the eyes.
-
Inhalation Risk: As a solid powder, this compound presents a significant risk of aerosolization, especially during weighing and transfer.[2] The SDS explicitly warns not to breathe dust or mist. Inhalation can lead to systemic exposure and damage to the respiratory tract.[3]
-
Reproductive Risk: The H360 classification for reproductive toxicity is a high-level concern. It underscores the importance of preventing any systemic absorption, whether through skin contact, inhalation, or ingestion.
Core PPE Ensemble and Operational Plans
All handling of this compound must be conducted inside a certified chemical fume hood to contain dust and vapors.[4] The following table summarizes the required PPE for different operational scenarios.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solid | Chemical splash goggles AND a full-face shield.[5] | Double-gloved with chemical-resistant gloves (e.g., Nitrile). | Chemical-resistant lab coat (fully buttoned) and a chemical-resistant apron. | NIOSH-approved half-mask or full-face respirator with P100 (particulate) cartridges. |
| Handling Dilute Solutions | Chemical splash goggles. | Double-gloved with chemical-resistant gloves (e.g., Nitrile). | Chemical-resistant lab coat (fully buttoned). | Not required if work is performed exclusively within a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles AND a full-face shield. | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber over Nitrile). | Chemical-resistant coveralls (e.g., Tyvek). | NIOSH-approved full-face respirator with combination organic vapor/P100 cartridges. |
Experimental Protocols: Step-by-Step Guidance
Adherence to a strict, sequential protocol is essential for minimizing exposure risk. The following workflows are mandatory.
Protocol 1: Safe Weighing and Handling Workflow
This diagram outlines the logical flow from preparation to disposal, ensuring safety at each stage.
Caption: Safe Handling Workflow for Hazardous Solids.
Protocol 2: PPE Donning and Doffing Sequence
The order of donning and doffing is designed to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Lab Coat/Apron: Don your chemical-resistant lab coat and apron.
-
Respirator: If required, perform a seal check and don your respirator.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.
-
Outer Gloves: Put on the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence:
-
Outer Gloves: Remove the outer, most contaminated gloves. Peel them off without touching the outside with your bare skin. Dispose of them immediately in the designated hazardous waste container.
-
Face Shield/Goggles: Remove face shield (if used), followed by goggles, from the back to the front.
-
Lab Coat/Apron: Remove your lab coat and apron, rolling them so the contaminated side is on the inside.
-
Respirator: Remove your respirator.
-
Inner Gloves: Remove the final pair of gloves.
-
Wash Hands: Immediately wash your hands thoroughly with soap and water.[4]
Disposal and Decontamination Plan
-
Chemical Waste: All solid waste and solutions containing this compound must be disposed of in a clearly labeled, sealed hazardous waste container for collection by environmental health and safety personnel.[4]
-
Contaminated PPE: All disposable PPE, including gloves, aprons, and any contaminated lab coats, must be treated as hazardous waste and disposed of in the same manner as the chemical waste.
-
Decontamination: Work surfaces inside the fume hood should be decontaminated after each use. Use a suitable solvent (e.g., methanol, ethanol) followed by a soap and water wash. All cleaning materials must be disposed of as hazardous waste.
By integrating this expert-driven guidance into your daily operations, you can ensure a safe and compliant laboratory environment while handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
